Product packaging for Dinoseb acetate(Cat. No.:CAS No. 2813-95-8)

Dinoseb acetate

Cat. No.: B1212917
CAS No.: 2813-95-8
M. Wt: 282.25 g/mol
InChI Key: RDJTWDKSYLLHRW-UHFFFAOYSA-N
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Description

Dinoseb acetate (CAS 2813-95-8), with the chemical formula C12H14N2O6 and a molecular weight of 282.2 g/mol, is a historical dinitrophenol herbicide now available exclusively as a high-purity research chemical . It is a chiral molecule, often encountered as a racemic mixture, and presents as a brown-colored oil or yellow crystals . Its primary research value lies in its potent activity as an uncoupler of oxidative phosphorylation in mitochondrial membranes . By disrupting the proton gradient, it interferes with ATP synthesis, a mechanism that makes it a valuable tool for studying cellular respiration, energy metabolism, and induced cellular toxicity in experimental models . Historically, it was used as a non-systemic, contact herbicide for post-emergence weed control in crops such as cereals, soybeans, and soft fruits, targeting grasses and broadleaf weeds . Studies have also investigated its sublethal effects on organisms, including metabolic changes and cellular alterations such as mitochondrial swelling, providing insights into the broader ecological impact of agrochemicals . It is crucial to note that this compound is a highly toxic substance and has been banned as a pesticide in the European Union, the United States, and other regions due to risks of severe health effects, including potential impacts on fertility and harm to the unborn child . It is very toxic to aquatic life with long-lasting effects . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers must consult and adhere to all relevant Safety Data Sheets (SDS) and local regulations for safe handling and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O6 B1212917 Dinoseb acetate CAS No. 2813-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) acetate
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InChI

InChI=1S/C12H14N2O6/c1-4-7(2)10-5-9(13(16)17)6-11(14(18)19)12(10)20-8(3)15/h5-7H,4H2,1-3H3
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InChI Key

RDJTWDKSYLLHRW-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C
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Molecular Formula

C12H14N2O6
Record name DINOSEB ACETATE
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DSSTOX Substance ID

DTXSID3074816
Record name Dinoseb acetate
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Molecular Weight

282.25 g/mol
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Physical Description

Solid, YELLOW CRYSTALS. BROWN VISCOUS OILY LIQUID WITH CHARACTERISTIC ODOUR.
Record name Dinoseb acetate
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Boiling Point

at 0.53kPa: 170 °C
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Flash Point

>100 °C
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Solubility

2.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.22
Record name Dinoseb acetate
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Vapor Density

Relative vapor density (air = 1): 9.7
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.08
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CAS No.

2813-95-8
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Melting Point

26 - 27 °C, 26-27 °C
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Foundational & Exploratory

Dinoseb Acetate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb acetate (B1210297), a derivative of the dinitrophenol herbicide Dinoseb, is a compound of significant interest due to its biological activity as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Dinoseb acetate. It includes a detailed summary of its physicochemical properties, a proposed synthesis protocol, and best-practice analytical methodologies for its detection and quantification. Furthermore, this guide elucidates its primary signaling pathway through a detailed diagram, offering valuable insights for researchers in toxicology, environmental science, and drug development.

Chemical Properties and Structure

This compound, systematically named (2-butan-2-yl-4,6-dinitrophenyl) acetate, is an organic compound with the molecular formula C₁₂H₁₄N₂O₆.[1] It is a solid at room temperature and has been used as a herbicide.[2]

Identifiers and Nomenclature
IdentifierValue
IUPAC Name (2-butan-2-yl-4,6-dinitrophenyl) acetate[1]
CAS Number 2813-95-8[1]
Molecular Formula C₁₂H₁₄N₂O₆[1]
Molecular Weight 282.25 g/mol [1]
Synonyms Aretit, Ivosit, O-Acetyl-2-sec-butyl-4,6-dinitrophenol, HOE 2904[1]
Physicochemical Properties
PropertyValueSource
Melting Point 26-27 °C[1]
Boiling Point 170 °C at 0.53 kPa[1]
Solubility in Water 2.2 g/L (at room temperature)
Appearance Solid[1]

Synthesis Protocol

Proposed Synthesis of this compound from Dinoseb

Materials:

  • Dinoseb (2-sec-butyl-4,6-dinitrophenol)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Dinoseb in a suitable organic solvent such as diethyl ether.

  • Addition of Reagents: Add an excess of acetic anhydride to the solution. Subsequently, slowly add a catalytic amount of pyridine to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of this compound are crucial for research and monitoring purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (QuEChERS-based):

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from environmental samples like soil.[5]

  • Extraction: Weigh a homogenized sample into a centrifuge tube. Add an appropriate amount of water (for dry samples) and an internal standard. Add acetonitrile (B52724) (with or without acid, depending on the matrix) and shake vigorously.

  • Salting Out: Add a mixture of salts (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation. Shake and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract: The resulting supernatant can be directly injected into the GC-MS or concentrated and reconstituted in a suitable solvent.

GC-MS Parameters:

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is suitable.[6]

  • Injection: Splitless injection is preferred for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

Sample preparation can follow a similar QuEChERS-based extraction as for GC-MS. The final extract should be filtered through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.[7]

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is often effective for dinitrophenolic compounds. Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Dinoseb and its derivatives, including this compound, is the uncoupling of oxidative phosphorylation in mitochondria.[2] This process disrupts the synthesis of ATP, the main energy currency of the cell.

dot

Dinoseb_Acetate_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_plus_high High H+ Concentration (Proton Gradient) ETC->H_plus_high Pumps H+ out of matrix ATP_Synthase ATP Synthase ATP_Production ATP ATP_Synthase->ATP_Production Produces ATP_Synthase->ATP_Production H_plus_high->ATP_Synthase Flows through, driving ATP synthesis Dinoseb_Acetate This compound H_plus_low Low H+ Concentration Heat Heat H_plus_low->Heat Energy from gradient dissipated Dinoseb_Acetate->ETC Enters Mitochondria Dinoseb_Acetate->H_plus_low Acts as a protonophore, shuttling H+ across membrane

Caption: Mechanism of oxidative phosphorylation uncoupling by this compound.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its analysis and the study of its biological effects.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Chemical Analysis cluster_bioactivity Biological Activity Assessment Synthesis This compound Synthesis (Acetylation of Dinoseb) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (QuEChERS) Purification->Sample_Prep Characterization Mito_Isolation Mitochondrial Isolation Purification->Mito_Isolation Testing Toxicity_Assay Cell Viability/Toxicity Assays Purification->Toxicity_Assay Testing GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS OxPhos_Assay Oxidative Phosphorylation Assay Mito_Isolation->OxPhos_Assay OxPhos_Assay->Toxicity_Assay Correlates with

Caption: Experimental workflow for this compound research.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, analytical methods, and mechanism of action of this compound. The tabulated data offers a quick reference for its physicochemical characteristics. The proposed synthesis and detailed analytical protocols provide a strong foundation for researchers to work with this compound. The visualization of its signaling pathway as an uncoupler of oxidative phosphorylation highlights its significant biological effect at the cellular level. This comprehensive information is intended to be a valuable resource for scientists and professionals engaged in research and development in related fields.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Dinoseb Acetate in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb (B1670700) acetate (B1210297), and its active form dinoseb, are potent mitochondrial toxicants that primarily act as uncouplers of oxidative phosphorylation. This guide delineates the core mechanisms by which dinoseb acetate disrupts mitochondrial function, leading to cellular energy depletion and the activation of stress signaling pathways. By shuttling protons across the inner mitochondrial membrane, dinoseb dissipates the proton motive force essential for ATP synthesis. This uncoupling effect is the principal driver of its toxicity. Additionally, dinoseb exhibits secondary inhibitory effects on specific complexes of the electron transport chain. The resultant energy stress and mitochondrial dysfunction can trigger cellular signaling cascades, including the activation of AMP-activated protein kinase (AMPK) and the Integrated Stress Response (ISR). This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound readily hydrolyzes to its active form, dinoseb (2-sec-butyl-4,6-dinitrophenol), a lipophilic weak acid. The primary mechanism of action of dinoseb in mitochondria is the uncoupling of oxidative phosphorylation[1][2]. As a classical protonophore, dinoseb disrupts the tight coupling between electron transport and ATP synthesis.

Protonophoric Action

Dinoseb's lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane in its protonated, neutral form. In the alkaline mitochondrial matrix, it releases a proton. The resulting anionic form of dinoseb is then electrophoretically driven back across the membrane to the more acidic intermembrane space, where it picks up another proton. This cyclical transport of protons dissipates the crucial proton gradient (Δp) or proton motive force, which is the electrochemical potential energy stored across the inner mitochondrial membrane. This process effectively short-circuits the flow of protons through ATP synthase, leading to the uninhibited flow of electrons down the electron transport chain without the concurrent production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat.

Effects on Mitochondrial Respiration and ATP Synthesis

The uncoupling action of dinoseb leads to several measurable effects on mitochondrial bioenergetics:

  • Increased State 4 Oxygen Consumption: In the absence of ADP (State 4 respiration), the respiratory rate is typically low as it is limited by the proton motive force. Dinoseb, by dissipating this force, removes the back-pressure on the electron transport chain, leading to a significant increase in the rate of oxygen consumption[1].

  • Stimulation of ATPase Activity: By providing a futile cycle for protons, dinoseb can stimulate the reverse action of ATP synthase, leading to the hydrolysis of ATP in an attempt to pump protons and restore the membrane potential[1].

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is the primary component of the proton motive force. The protonophoric action of dinoseb directly leads to a dose-dependent decrease in ΔΨm[1].

  • Inhibition of ATP Synthesis: By dissipating the proton gradient, dinoseb prevents ATP synthase from utilizing the energy of proton flow to produce ATP, leading to a sharp decline in cellular ATP levels[2].

The following diagram illustrates the uncoupling mechanism of dinoseb.

Dinoseb_Uncoupling cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC ETC H+ pump IMS_Proton H+ ETC:f1->IMS_Proton e- transport ATP_Synthase ATP Synthase H+ channel Matrix_Proton H+ ATP_Synthase:f1->Matrix_Proton ATP ATP ATP_Synthase->ATP Dinoseb_Anion Dinoseb- Matrix_Proton->Dinoseb_Anion Deprotonation ADP ADP + Pi IMS_Proton->ATP_Synthase:f1 Proton Motive Force Dinoseb_H Dinoseb-H IMS_Proton->Dinoseb_H Dinoseb_H->Matrix_Proton Dinoseb_H->Dinoseb_Anion Dinoseb_Anion->IMS_Proton AMPK_Activation Dinoseb Dinoseb Mito_Dysfunction Mitochondrial Dysfunction (Uncoupling) Dinoseb->Mito_Dysfunction ATP_depletion Decreased ATP:AMP Ratio Mito_Dysfunction->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK Anabolic Inhibition of Anabolic Pathways AMPK->Anabolic Catabolic Stimulation of Catabolic Pathways AMPK->Catabolic Energy_Homeostasis Restoration of Energy Homeostasis Anabolic->Energy_Homeostasis Catabolic->Energy_Homeostasis ISR_Activation Dinoseb Dinoseb Mito_Dysfunction Mitochondrial Dysfunction Dinoseb->Mito_Dysfunction Stress_Signal Mitochondrial Stress Signal Mito_Dysfunction->Stress_Signal eIF2a_P eIF2α Phosphorylation Stress_Signal->eIF2a_P Translation_Repression Global Translation Repression eIF2a_P->Translation_Repression ATF4_Translation Selective ATF4 Translation eIF2a_P->ATF4_Translation ATF4 ATF4 ATF4_Translation->ATF4 Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes

References

An In-Depth Technical Guide to the Synthesis and Purification of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dinoseb acetate (B1210297), a dinitrophenol derivative. The information compiled herein is intended for a specialized audience with a background in organic chemistry and laboratory practices. This document outlines the chemical principles, experimental procedures, and analytical data related to the preparation of this compound.

Synthesis of Dinoseb Acetate

The synthesis of this compound is a two-step process commencing with the preparation of its precursor, Dinoseb (2-sec-butyl-4,6-dinitrophenol), followed by its acetylation.

Synthesis of Dinoseb

The industrial synthesis of Dinoseb typically involves the alkylation of phenol (B47542) with but-2-ene to form 2-sec-butylphenol. This intermediate is subsequently nitrated using a mixture of sulfuric and nitric acids to yield Dinoseb. A patented method describes the sulfonation of ortho-sec-butylphenol followed by nitration as an alternative route.

Acetylation of Dinoseb to this compound

The conversion of Dinoseb to this compound is achieved through an O-acetylation reaction. This process involves the esterification of the phenolic hydroxyl group of Dinoseb using an acetylating agent. A general and effective method for the acetylation of phenols is the use of acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270).[1][2][3]

Reaction Scheme:

Experimental Protocol: Acetylation of Dinoseb

The following is a generalized protocol for the O-acetylation of a phenolic compound, which can be adapted for the synthesis of this compound.[1]

Materials:

  • Dinoseb (2-sec-butyl-4,6-dinitrophenol)

  • Acetic anhydride

  • Anhydrous pyridine

  • Toluene (B28343)

  • Dichloromethane (B109758) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve Dinoseb (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of Dinoseb).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvents. Recrystallization is a commonly employed and effective method for the purification of solid organic compounds like dinitrophenyl esters.

Experimental Protocol: Recrystallization of this compound

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For dinitrophenyl derivatives, alcohols such as ethanol (B145695) are often suitable.[4][5]

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol.

  • Gently heat the mixture on a hot plate with stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger and purer crystals.

  • To maximize the yield, place the flask in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

  • Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₆[6][7]
Molecular Weight282.25 g/mol [6]
AppearanceYellow crystals or brown viscous oily liquid[6]
Melting Point26 - 27 °C[6]
Boiling Point170 °C at 0.53 kPa[6]
Solubility2.2 mg/mL in water at 25 °C[6]
IUPAC Name(2-butan-2-yl-4,6-dinitrophenyl) acetate[6]
CAS Number2813-95-8[7]

Mandatory Visualization

Diagram 1: Synthesis of this compound

Synthesis_of_Dinoseb_Acetate cluster_reactants Reactants cluster_products Products Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) DinosebAcetate This compound Dinoseb->DinosebAcetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->DinosebAcetate Pyridine Pyridine (catalyst) Pyridine->DinosebAcetate AceticAcid Acetic Acid

Caption: Reaction scheme for the synthesis of this compound from Dinoseb.

Diagram 2: Purification Workflow for this compound

Purification_Workflow Crude Crude this compound Dissolution Dissolve in minimal hot ethanol Crude->Dissolution HotFiltration Hot Filtration (optional, if solids present) Dissolution->HotFiltration Cooling Slow Cooling & Ice Bath HotFiltration->Cooling clear solution Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold ethanol Filtration->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

A Historical and Technical Guide to the Agricultural Applications of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb acetate (B1210297), a dinitrophenol herbicide, was historically utilized in agriculture for post-emergence weed control and as a crop desiccant. Its efficacy stemmed from its mode of action as an uncoupler of oxidative phosphorylation, a critical process for energy production in plants and other organisms. Due to its high toxicity and adverse health effects, its use has been banned in many countries. This technical guide provides a comprehensive overview of the historical agricultural applications of Dinoseb acetate, including its mode of action, crop uses, and available data on its application. Furthermore, it details experimental protocols for residue analysis and visualizes key processes through diagrammatic representations.

Introduction

This compound, chemically known as 2-sec-butyl-4,6-dinitrophenyl acetate, is a derivative of Dinoseb. It was employed as a selective, non-systemic contact herbicide for the control of broadleaf weeds in a variety of agricultural settings.[1] It was also used as a desiccant to facilitate the harvesting of crops like potatoes. The compound was available in formulations such as emulsifiable concentrates and wettable powders.[1] Despite its effectiveness, significant concerns regarding its toxicity to mammals, including reproductive and developmental effects, led to its prohibition in many parts of the world.[1]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which this compound exerts its herbicidal and desiccating effects is through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

In normal cellular respiration, a proton gradient is established across the inner mitochondrial membrane by the electron transport chain. The energy stored in this gradient is then used by ATP synthase to produce ATP. This compound, being a weak acid, can readily pass through the lipid-rich mitochondrial membranes. In the intermembrane space, it picks up protons, transports them across the inner membrane into the mitochondrial matrix, and releases them, thus dissipating the crucial proton gradient.[2] This uncoupling of electron transport from ATP synthesis leads to a rapid depletion of cellular energy, ultimately causing cell death.

G cluster_1 Mitochondrial Matrix (Low H+ concentration) H+1 H+ Dinoseb_Acetate This compound (Anion) H+1->Dinoseb_Acetate Binds H+ H+2 H+ H+3 H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis ATP_Synthase->Dinoseb_Acetate Releases H+ ADP ADP + Pi ADP->ATP_Synthase Input Dinoseb_Acetate_H This compound (Protonated) Dinoseb_Acetate_H->ATP_Synthase Transports H+ across membrane G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Crop or Soil Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetone) Homogenize->Extract Partition Liquid-Liquid Partitioning Extract->Partition Cleanup Solid-Phase Extraction (SPE) Cleanup Partition->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Quantify Quantification of this compound Residue Data->Quantify

References

The Role of Dinitrophenolic Compounds in Styrene Polymerization: A Technical Examination of Dinoseb as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Styrene (B11656) Polymerization and the Need for Inhibition

Styrene is a crucial monomer in the production of a wide array of polymers, including polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR). A significant challenge in the production, purification, and storage of styrene is its propensity to undergo spontaneous thermal polymerization.[1][2] This unwanted polymerization can lead to fouling of equipment, reduced product yield, and potentially hazardous runaway reactions.[2] To mitigate these issues, polymerization inhibitors and retarders are introduced into the styrene manufacturing process.

Inhibitors are chemical compounds that effectively scavenge the free radicals responsible for initiating and propagating the polymerization chain reaction. Dinitrophenolic compounds, such as Dinoseb (B1670700) (DNBP), have been historically employed as retarders, which slow down the rate of polymerization.[2]

Mechanism of Action of Dinitrophenolic Inhibitors

The thermal polymerization of styrene is a free-radical process. At elevated temperatures, styrene molecules can form radicals that initiate a chain reaction. Phenolic compounds, including dinitrophenols like Dinoseb, function as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to the growing polymer radical, thereby terminating the chain and forming a stable phenoxyl radical that is less reactive and does not readily initiate new polymer chains.

The general mechanism can be visualized as follows:

InhibitionMechanism Styrene Styrene Monomer Radical Styrene Radical (R•) Styrene->Radical Initiation Heat Heat Heat->Radical Polymer Growing Polymer Chain (P•) Radical->Polymer Propagation TerminatedPolymer Terminated Polymer (PH) Polymer->TerminatedPolymer Inhibition StableRadical Stable Dinoseb Radical (ArO•) Polymer->StableRadical Dinoseb Dinoseb (ArOH) Dinoseb->TerminatedPolymer Dinoseb->StableRadical H• donation

Caption: General inhibition mechanism of phenolic compounds in styrene polymerization.

Quantitative Data on Dinoseb (DNBP) Performance

While specific data for dinoseb acetate (B1210297) is unavailable, studies on complex inhibitor systems containing Dinoseb (DNBP) provide insights into its efficacy.

Table 1: Induction Period of a Complex Inhibitor System Containing DNBP at 0.04% Mass Fraction

Temperature (°C)Induction Period (hours)
9019
10012
1106
1204.5

Data from a study on a complex inhibitor system of TEMPO, DEHA, and DNBP.[3]

In an industrial setting, the performance of DNBP as a retarder has been evaluated in conjunction with a true inhibitor. The following table summarizes the polymer levels observed in different sections of a styrene production plant.

Table 2: Polymer Levels in a Styrene Plant with DNBP and a True Inhibitor

ColumnPolymer Level with Pre-trial Inhibitor (ppm)Polymer Level with DNBP & New Inhibitor 1 (ppm)Polymer Level with DNBP & New Inhibitor 2 (ppm)
Benzene/Toluene~150-200~100-150~50-100
Ethylbenzene Recycle~400-600~200-400~100-300
Styrene Finishing~1000-1500~500-1000~200-500

Data adapted from a case study transitioning from a standard inhibitor to a program including DNBP.[2]

Experimental Protocols for Evaluating Polymerization Inhibitors

Several methodologies are employed to assess the effectiveness of polymerization inhibitors for styrene.

Adiabatic Cell Reactor Method

This method evaluates inhibitor performance under controlled temperature and pressure conditions.

AdiabaticCellReactor cluster_prep Sample Preparation cluster_reactor Adiabatic Cell Reactor cluster_analysis Analysis Monomer Styrene Monomer ACR Adiabatic Cell Reactor (e.g., 115°C, 1 bar) Monomer->ACR Inhibitor Dinoseb Acetate (Test Inhibitor) Inhibitor->ACR PolymerSeed Polystyrene Seed PolymerSeed->ACR Cooling Cooling of Reaction Mixture ACR->Cooling After set time (e.g., 4h) Nitrogen Nitrogen Purge Nitrogen->ACR Water Deionized Water (Oxygen Source) Water->ACR Precipitation Precipitation with Methanol Cooling->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying of Polymer Filtration->Drying Weighing Weighing of Polymer Drying->Weighing

Caption: Workflow for evaluating inhibitor efficiency using an adiabatic cell reactor.

Detailed Protocol:

  • Preparation: An adiabatic cell reactor made of stainless steel is utilized. A thermocouple is used to monitor and control the temperature.

  • Oxygen Removal: The system is purged with nitrogen to eliminate oxygen and prevent peroxide formation.

  • Charging the Reactor: A known weight of polystyrene is used as a nucleation source. A specific volume of deionized water (as an oxygen source for controlled initiation) is injected, followed by the inhibitor at a desired concentration (e.g., 50 ppm). Finally, the styrene monomer is injected.

  • Reaction: The polymerization is allowed to proceed for a set duration (e.g., 4 hours) at a constant temperature (e.g., 115°C).

  • Analysis: After the reaction time, the mixture is cooled. The polymer is precipitated by adding methanol, then filtered, dried to remove the methanol, and weighed to determine the extent of polymerization.

Dilatometry

Dilatometry measures the volume contraction that occurs as the denser polymer is formed from the monomer. This allows for the continuous monitoring of the polymerization rate.

Reflux and Precipitation Method
  • Preparation: A sample of styrene monomer is washed with a NaOH solution and water to remove any existing phenolic inhibitors.

  • Reaction: The purified styrene is placed in a distillation flask under a nitrogen atmosphere and heated to reflux. The test inhibitor is added at a specific concentration.

  • Analysis: The reaction is allowed to proceed for a defined period. The resulting polymer is then precipitated with methanol, dried, and weighed.

Synthesis of Dinitrophenolic Compounds

While a specific synthesis route for this compound as a polymerization inhibitor is not detailed in the available literature, the synthesis of the parent compound, dinoseb, is well-documented, primarily in the context of its former use as a herbicide.

DinosebSynthesis Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Butene 1-Butene Butene->Alkylation Butylphenol 2-sec-Butylphenol Alkylation->Butylphenol Nitration Nitration (HNO₃, H₂SO₄) Butylphenol->Nitration Dinoseb Dinoseb Nitration->Dinoseb

Caption: Synthesis pathway for Dinoseb (2-sec-butyl-4,6-dinitrophenol).

The synthesis of this compound would subsequently involve the esterification of the phenolic hydroxyl group of dinoseb with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Safety and Environmental Considerations

It is crucial to note that Dinoseb and related dinitrophenolic compounds are highly toxic and their use has been banned in many countries for agricultural applications due to health and environmental concerns.[1] For industrial applications such as polymerization inhibition, appropriate handling procedures and safety measures are imperative to minimize exposure and environmental release. The industry has been moving towards less toxic and more environmentally friendly inhibitor systems.[2]

Conclusion

While specific technical data for this compound as a styrene polymerization inhibitor is scarce, the available information on the closely related compound, Dinoseb (DNBP), provides valuable insights into the performance and mechanism of dinitrophenolic compounds in this application. The data indicates that DNBP functions as an effective retarder, particularly in combination with other true inhibitors. The experimental protocols described offer a framework for the evaluation of potential new inhibitor candidates. However, due to the high toxicity of dinoseb, the development and adoption of safer and more environmentally benign alternatives remain a critical area of research and industrial practice.

References

Uncoupling of Oxidative Phosphorylation by Dinoseb Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb (B1670700) and its acetate (B1210297) ester, Dinoseb acetate, are potent dinitrophenolic herbicides known for their high toxicity, which stems from their ability to uncouple oxidative phosphorylation in mitochondria. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental protocols relevant to the study of this compound as a mitochondrial uncoupler. By acting as protonophores, these compounds disrupt the proton motive force across the inner mitochondrial membrane, leading to a cascade of bioenergetic alterations, including increased oxygen consumption, decreased ATP synthesis, and dissipation of the mitochondrial membrane potential. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial dysfunction and for professionals in drug development exploring the therapeutic or toxicological implications of mitochondrial uncoupling.

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a member of the dinitrophenol family of chemicals, which are recognized as classic uncouplers of oxidative phosphorylation.[1][2] this compound is an ester derivative of Dinoseb.[3][4] In the environment and likely in biological systems, this compound can be hydrolyzed to form Dinoseb, which is the primary active agent responsible for the uncoupling effects.[5][6] The primary mechanism of action for these compounds is the disruption of the electrochemical proton gradient, or proton motive force (PMF), across the inner mitochondrial membrane.[7][8] This guide will focus on the technical details of this uncoupling process, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.

Mechanism of Action

The uncoupling of oxidative phosphorylation by this compound is a direct consequence of its protonophoric activity, a characteristic shared by dinitrophenols. The process can be summarized in the following steps:

  • Protonation in the Intermembrane Space: The acidic phenolic group of Dinoseb allows it to become protonated in the low pH environment of the intermembrane space, where protons are pumped by the electron transport chain (ETC).

  • Diffusion across the Inner Mitochondrial Membrane: The protonated, neutral form of Dinoseb is lipophilic and can readily diffuse across the inner mitochondrial membrane, a barrier that is normally impermeable to protons.[5]

  • Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, Dinoseb releases its proton.

  • Return to the Intermembrane Space: The resulting anionic form of Dinoseb is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, driven by the membrane potential (negative inside), where it can pick up another proton and repeat the cycle.

This cyclical transport of protons effectively short-circuits the proton gradient, dissipating the PMF that is essential for ATP synthesis by ATP synthase.[9]

cluster_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix (High pH) dinoseb_neg Dinoseb- matrix->dinoseb_neg Deprotonation h_plus_matrix H+ ims Intermembrane Space (Low pH) dinoseb_h Dinoseb-H ims->dinoseb_h Protonation dinoseb_h->matrix Diffusion dinoseb_neg->ims Translocation h_plus_ims H+

Mechanism of proton transport by Dinoseb across the inner mitochondrial membrane.

Quantitative Data on Bioenergetic Effects

The uncoupling activity of Dinoseb has been quantified in various studies. The following tables summarize key findings on its effects on mitochondrial respiration, ATP synthesis, and membrane potential. Data for this compound is limited, but it is expected to exhibit similar effects following hydrolysis to Dinoseb.

ParameterOrganism/SystemConcentrationEffectReference
Oxygen Consumption
Half-maximal stimulation (EC50)Isolated rat liver mitochondria0.28 µMStimulation of state 4 respiration[5]
Half-maximal stimulation (EC50)Whole perfused rat liver2.8-5.8 µMStimulation of oxygen uptake[5]
ATP Synthesis
ATP LevelsRat hepatocytesMicromolar rangeRapid depletion[10]
ATP ProductionGeneral-Disturbs production[1]
Mitochondrial Membrane Potential (ΔΨm)
ΔΨmRat liver mitochondriaNot specifiedDepressed[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the uncoupling effects of this compound.

Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for obtaining functional mitochondria for bioenergetic assays.[11][12][13]

Materials:

  • Isolation Buffer: 210 mM mannitol, 70 mM sucrose, 10 mM Tris base, 1 mM EDTA, 0.5 mM EGTA, pH 7.4.

  • Dounce glass homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal welfare protocols.

  • Quickly excise the liver and place it in ice-cold isolation buffer to remove blood.

  • Mince the tissue into small pieces (approx. 1 mm³).

  • Homogenize the minced tissue in fresh, ice-cold isolation buffer using a loose-fitting Dounce homogenizer with 5-10 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

start Excise and Mince Liver homogenize Homogenize in Isolation Buffer start->homogenize centrifuge1 Centrifuge at 1,000 x g for 10 min homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge at 10,000 x g for 10 min supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Collect Mitochondrial Pellet centrifuge2->pellet2 wash Wash Pellet pellet2->wash resuspend Resuspend in Assay Buffer wash->resuspend quantify Quantify Protein resuspend->quantify

Workflow for the isolation of mitochondria from rat liver.

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in isolated mitochondria.

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF cell culture microplate.

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Respiratory substrates (e.g., pyruvate (B1213749), malate, succinate).

  • ADP.

  • Oligomycin (ATP synthase inhibitor).

  • FCCP (a potent uncoupler for positive control).

  • Rotenone/Antimycin A (Complex I and III inhibitors).

  • This compound stock solution.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the assay, prepare fresh MAS with desired respiratory substrates (e.g., 10 mM pyruvate and 2 mM malate).

  • Load the injector ports of the Seahorse sensor cartridge with the compounds to be tested:

    • Port A: ADP (to measure state 3 respiration).

    • Port B: Oligomycin (to measure state 4o respiration).

    • Port C: A range of this compound concentrations.

    • Port D: Rotenone/Antimycin A (to measure non-mitochondrial respiration).

  • Adhere isolated mitochondria to the bottom of the Seahorse microplate wells.

  • Place the plate in the Seahorse XF Analyzer and run a protocol that sequentially injects the compounds from the ports.

  • Monitor the OCR in real-time. The data will reveal the basal respiration, ADP-stimulated respiration, proton leak, and the dose-dependent effect of this compound on uncoupling.

start Prepare Mitochondria and Reagents load_cartridge Load Seahorse Sensor Cartridge (ADP, Oligomycin, this compound, Rot/AA) start->load_cartridge plate_mito Plate Isolated Mitochondria start->plate_mito run_assay Run Seahorse XF Assay load_cartridge->run_assay plate_mito->run_assay inject_adp Inject ADP (Measure State 3) run_assay->inject_adp inject_oligo Inject Oligomycin (Measure State 4o) inject_adp->inject_oligo inject_da Inject this compound (Measure Uncoupled Respiration) inject_oligo->inject_da inject_rot_aa Inject Rotenone/Antimycin A (Measure Non-Mitochondrial Respiration) inject_da->inject_rot_aa analyze Analyze OCR Data inject_rot_aa->analyze

Experimental workflow for assessing OCR with this compound using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm in intact cells treated with this compound.[14][15][16]

Materials:

  • Cultured cells.

  • TMRM stock solution (in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) without phenol (B47542) red, supplemented with 10 mM HEPES.

  • FCCP (positive control for depolarization).

  • This compound stock solution.

  • Fluorescence microscope or plate reader.

Procedure:

  • Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate).

  • Prepare a working solution of TMRM in HBSS (e.g., 20 nM).

  • Treat cells with various concentrations of this compound for the desired time. Include a positive control group treated with FCCP (e.g., 4 µM for 5 minutes).

  • Incubate the cells with the TMRM working solution for 30 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation and emission wavelengths for TMRM (e.g., Ex/Em ~549/575 nm).

  • A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Signaling Pathways and Logical Relationships

The uncoupling of oxidative phosphorylation by this compound initiates a cascade of events that disrupt cellular energy homeostasis. The following diagram illustrates the logical relationships between these events.

da This compound hydrolysis Hydrolysis da->hydrolysis dinoseb Dinoseb hydrolysis->dinoseb proton_shuttling Proton Shuttling across Inner Mitochondrial Membrane dinoseb->proton_shuttling pmf_dissipation Dissipation of Proton Motive Force (Δp) proton_shuttling->pmf_dissipation ocr_increase Increased Oxygen Consumption Rate (OCR) pmf_dissipation->ocr_increase atp_decrease Decreased ATP Synthesis pmf_dissipation->atp_decrease mmp_decrease Decreased Mitochondrial Membrane Potential (ΔΨm) pmf_dissipation->mmp_decrease energy_crisis Cellular Energy Crisis atp_decrease->energy_crisis cytotoxicity Cytotoxicity energy_crisis->cytotoxicity

Signaling pathway of this compound-induced mitochondrial uncoupling.

Conclusion

This compound, through its hydrolysis to Dinoseb, is a potent uncoupler of oxidative phosphorylation. Its ability to shuttle protons across the inner mitochondrial membrane leads to a predictable and measurable disruption of mitochondrial bioenergetics. This technical guide provides a foundational understanding of the mechanisms, quantitative effects, and experimental approaches for studying this phenomenon. For researchers in toxicology, environmental science, and drug development, a thorough understanding of these principles is crucial for assessing the risks and potential therapeutic applications of mitochondrial uncouplers. Further research is warranted to obtain more specific quantitative data on the direct effects of this compound and to explore the nuances of its interaction with mitochondrial and cellular systems.

References

A Comprehensive Toxicological Profile of Dinoseb Acetate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (B1670700) acetate (B1210297), a dinitrophenol herbicide, has been the subject of extensive toxicological evaluation due to its widespread historical use and significant health and environmental concerns.[1][2] This technical guide provides an in-depth analysis of the toxicological profile of Dinoseb acetate and its principal active metabolite, Dinoseb (2-sec-butyl-4,6-dinitrophenol). This compound is rapidly hydrolyzed to Dinoseb in biological systems and the environment; therefore, the toxicity of Dinoseb is of primary concern.[3][4] This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms of toxicity.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for Dinoseb and its acetate ester is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][5] As a lipophilic weak acid, Dinoseb can readily pass through the inner mitochondrial membrane. In the intermembrane space, it picks up a proton, and due to its ability to diffuse across the membrane, releases it into the mitochondrial matrix, disrupting the proton gradient essential for ATP synthesis.[6] This uncoupling leads to a decrease in ATP production, an increase in oxygen consumption, and the dissipation of energy as heat.[3][7]

Mechanism of Dinoseb-induced mitochondrial uncoupling.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Dinoseb.

Table 1: Acute Toxicity of Dinoseb
SpeciesRouteLD50Reference
RatOral25 - 58 mg/kg[3]
Guinea PigOral25 mg/kg[3]
RabbitDermal80 - 200 mg/kg[3]
Guinea PigDermal200 - 300 mg/kg[3]
BirdsOral7 - 9 mg/kg[3]
Table 2: Chronic Toxicity and Reproductive/Developmental Effects of Dinoseb
SpeciesStudy TypeNOAELLOAELEffects at LOAELReference
Rat2-year feeding100 mg/kg diet--
Dog2-year feeding8 mg/kg diet--
RatReproduction1 mg/kg bw/day--[8]
RatReproduction/Developmental2.33 mg/kg bw/day7.0 mg/kg bw/dayDecreased sperm motility, increased abnormal sperm, decreased pup survival.[9]
RabbitTeratology3 mg/kg/day-Neurological and skeletal malformations.[7]

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test

A key study design to assess the toxicological profile of substances like Dinoseb is the combined repeated dose and reproductive/developmental toxicity screening test. The following workflow is based on a study conducted on rats.[9]

cluster_workflow Reproductive/Developmental Toxicity Screening Workflow start Animal Selection (e.g., Crj:CD(SD)IGS rats) dosing_m Male Dosing (e.g., 42 days via gavage) start->dosing_m dosing_f Female Dosing (e.g., 14 days premating to day 6 of lactation) start->dosing_f mating Mating Period dosing_m->mating endpoints_m Male Endpoints: - Body weight - Sperm analysis - Histopathology dosing_m->endpoints_m dosing_f->mating endpoints_f Female Endpoints: - Body weight - Hematology - Histopathology dosing_f->endpoints_f gestation Gestation Period mating->gestation lactation Lactation Period gestation->lactation endpoints_dev Developmental Endpoints: - Pup viability - Pup weight lactation->endpoints_dev analysis Data Analysis (NOAEL/LOAEL determination) endpoints_m->analysis endpoints_f->analysis endpoints_dev->analysis

Workflow for a reproductive/developmental toxicity study.

Methodology Details:

  • Test Animals: Crj:CD(SD)IGS rats are commonly used.[9]

  • Dosing: The test substance is administered by gavage at various dose levels, alongside a vehicle control group.[9]

  • Male Dosing Period: Typically for 42 days, starting 14 days before mating.[9]

  • Female Dosing Period: From 14 days before mating through gestation and until day 6 of lactation.[9]

  • Endpoints: Key parameters monitored include body weight changes, hematology, clinical chemistry, sperm analysis (motility, morphology), and histopathological examination of reproductive and other organs. Developmental endpoints include the number of live pups and pup body weight.[9]

Assessment of Mitochondrial Uncoupling

The uncoupling of oxidative phosphorylation can be assessed using isolated mitochondria or whole-cell systems.

Isolated Mitochondria Assay:

  • Isolation: Mitochondria are isolated from tissues like the rat liver through differential centrifugation.[10]

  • Measurement of Membrane Potential: The mitochondrial membrane potential (Δψ) can be measured using fluorescent dyes like safranin O. A decrease in fluorescence indicates a drop in membrane potential, characteristic of uncoupling.[10]

  • Oxygen Consumption: An oxygen electrode can be used to measure the rate of oxygen consumption. Uncouplers like Dinoseb lead to a stimulation of oxygen consumption in the presence of a substrate but in the absence of ADP.

Cell-Based Assays:

  • ATP Production: Cellular ATP levels can be quantified using bioluminescence-based assays. A decrease in ATP production in the presence of the test compound is indicative of mitochondrial uncoupling.[11]

  • Metabolomics: Techniques like NMR and HPLC can be used to measure changes in key metabolites, such as lactate, ATP, and phosphocreatine, providing a broader picture of the metabolic disruption caused by the uncoupler.[12]

Toxicological Profile of this compound and its Metabolites

Acute Toxicity

Dinoseb is classified as highly toxic upon acute exposure through oral, dermal, and inhalation routes.[3] Symptoms of acute poisoning in humans include fatigue, sweating, headache, nausea, and fever.[3] Severe exposure can lead to hyperthermia, seizures, coma, and death.[13]

Chronic Toxicity

Long-term exposure to Dinoseb can lead to various adverse health effects. Studies in animals have shown effects on the hematopoietic system, liver, and kidneys.[3] Cataract formation has also been observed in mice following chronic exposure.[8]

Reproductive and Developmental Toxicity

Dinoseb is a potent reproductive and developmental toxicant.[2][5] In male rats, exposure has been shown to decrease sperm count and motility, and increase the incidence of abnormal sperm.[9][14] In pregnant animals, Dinoseb can cross the placental barrier and cause teratogenic effects, including skeletal and neurological malformations in the offspring.[3][7] Maternal toxicity is also a common finding in these studies.[15][16]

Genotoxicity and Carcinogenicity

The evidence regarding the genotoxicity and carcinogenicity of Dinoseb is mixed. Some studies have indicated that Dinoseb is not mutagenic in bacterial and eukaryotic cell assays.[3][8] However, it has been shown to cause DNA damage in some bacterial systems at toxic concentrations.[8] The US EPA has classified Dinoseb as a Category C carcinogen (limited evidence of carcinogenicity in animals) due to the observation of liver adenomas in female mice in one study.[7] Other studies have not found evidence of carcinogenicity.[1][3]

Metabolism and Other Metabolites

This compound is rapidly hydrolyzed to Dinoseb.[3] The metabolism of Dinoseb in the liver involves oxidation of the sec-butyl side chain.[17] Under anaerobic conditions, the nitro groups of Dinoseb can be reduced to amino groups, forming aminonitrophenols and diaminophenols.[4] The toxicological profiles of these amino-metabolites are not as well-characterized as that of Dinoseb itself.

Conclusion

The toxicological profile of this compound is dominated by the effects of its primary and highly toxic metabolite, Dinoseb. The uncoupling of oxidative phosphorylation is the central mechanism driving its acute and chronic toxicity, as well as its adverse effects on reproduction and development. While there is some evidence for its carcinogenicity, the data are not conclusive. Further research into the toxicology of its other metabolites, particularly the amino-derivatives formed under reducing conditions, would provide a more complete understanding of its overall health and environmental risks. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb (B1670700) acetate (B1210297), a dinitrophenol herbicide, undergoes rapid transformation in the environment, primarily through hydrolysis to its more persistent and toxic metabolite, Dinoseb. Consequently, the environmental fate of Dinoseb acetate is intrinsically linked to that of Dinoseb. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound and Dinoseb, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. Dinoseb exhibits persistence in water but is less persistent in soil, with microbial degradation being a key factor in its dissipation. Abiotic processes such as photolysis also contribute to its breakdown, whereas hydrolysis of Dinoseb itself is a slow process. Understanding these degradation pathways is crucial for assessing the environmental risk associated with the use of this compound.

Introduction

This compound (2-sec-butyl-4,6-dinitrophenyl acetate) is a member of the dinitrophenol class of compounds, formerly used as a herbicide.[1][2] Its use has been largely discontinued (B1498344) due to concerns about its toxicity.[3] When released into the environment, this compound is readily hydrolyzed to Dinoseb (2-sec-butyl-4,6-dinitrophenol), which is the primary active compound and the main subject of environmental fate studies.[2][4] This guide will focus on the degradation of both this compound and its principal degradation product, Dinoseb.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Dinoseb is presented in Table 1. These properties are critical in determining the environmental distribution and fate of these compounds.

Table 1: Physicochemical Properties of this compound and Dinoseb

PropertyThis compoundDinosebSource(s)
Chemical Formula C₁₂H₁₄N₂O₆C₁₀H₁₂N₂O₅[5]
Molecular Weight 282.25 g/mol 240.22 g/mol [3]
Water Solubility 2200 mg/L (at 20°C)52 mg/L (at 20°C)[3][5]
Vapor Pressure 28.0 mPa (at 20°C)6.7 mPa (at 25°C)[3][5]
Log Kow (Octanol-Water Partition Coefficient) Not Available3.69
pKa Not Applicable4.47[2]
Soil Adsorption Coefficient (Koc) Not Available124 cm³/g[6]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound and Dinoseb in the environment.

Hydrolysis

This compound readily undergoes hydrolysis to form Dinoseb and acetic acid.[4] This initial transformation is a critical step in its environmental fate. In contrast, Dinoseb is relatively stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 4-9).[7]

Quantitative Data for Hydrolysis

Table 2: Hydrolysis Data for Dinoseb

CompoundpHTemperature (°C)Half-life (t½)Source(s)
Dinoseb4, 7, 950> 5 days (preliminary test)[7]
Dinoseb5-925Stable over 30 days

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

This protocol outlines a typical hydrolysis study for a test substance like this compound.[7][8]

Objective: To determine the rate of abiotic hydrolysis of the test substance as a function of pH.

Materials:

  • Test substance (this compound)

  • Sterile aqueous buffer solutions: pH 4.0, 7.0, and 9.0

  • Constant temperature chamber or water bath (e.g., 50°C for preliminary test, and other relevant temperatures for further tiers)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantification of the test substance and its hydrolysis products.

Procedure:

  • Preliminary Test:

    • Prepare sterile aqueous buffer solutions of pH 4.0, 7.0, and 9.0.

    • Add the test substance to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.

    • Incubate the solutions in the dark at 50 ± 0.5°C for 5 days.

    • At regular intervals, take aliquots from each solution and analyze for the concentration of the test substance.

  • Tier 2: Hydrolysis of Unstable Substances:

    • If significant hydrolysis (>10%) is observed in the preliminary test, conduct further studies at environmentally relevant temperatures (e.g., 20-25°C) at the pH values where instability was observed.

    • Incubate until at least 90% of the substance has hydrolyzed or for 30 days, whichever is shorter.

    • Sample at frequent intervals to establish the degradation curve.

  • Tier 3: Identification of Hydrolysis Products:

    • Analyze samples from the Tier 2 study to identify and quantify major hydrolysis products (e.g., Dinoseb).

Data Analysis:

  • Plot the concentration of the test substance against time.

  • Determine the pseudo-first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each pH and temperature.

Photolysis

Photodegradation is a significant pathway for the degradation of Dinoseb in surface waters and on soil and plant surfaces.[3] The rate of photolysis is dependent on factors such as light intensity, water depth, and the presence of photosensitizers.[2]

Quantitative Data for Photolysis

Table 3: Photolysis Data for Dinoseb

MediumConditionHalf-life (t½)Source(s)
Surface Water-14 - 18 days[6]
Aqueous Suspension (TiO₂)UV light (125W Hg lamp)Follows pseudo-first-order kinetics[3]

Experimental Protocol: Aqueous Photolysis Study

This protocol is a general guide for conducting an aqueous photolysis study.[3][9]

Objective: To determine the rate of photodegradation of a test substance in water.

Materials:

  • Test substance (Dinoseb)

  • Purified water (e.g., Milli-Q)

  • Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp) or a specific wavelength UV lamp.

  • Quartz reaction vessels

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of the test substance in purified water.

  • Irradiation:

    • Fill the quartz reaction vessels with the test solution.

    • Place the vessels in the photoreactor and irradiate with the chosen light source.

    • Maintain a constant temperature during the experiment.

    • Run a dark control in parallel by wrapping a vessel in aluminum foil to exclude light.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the irradiated and dark control vessels.

    • Analyze the samples for the concentration of the test substance and any photoproducts.

Data Analysis:

  • Plot the concentration of the test substance against irradiation time.

  • Calculate the photodegradation rate constant and half-life.

  • The quantum yield, which describes the efficiency of photolysis, can also be calculated if the light intensity is known.[10]

Biotic Degradation

Microbial degradation is a crucial process for the dissipation of Dinoseb in soil and, to a lesser extent, in water.[3] Both aerobic and anaerobic microorganisms have been shown to degrade Dinoseb.

Aerobic Degradation

Under aerobic conditions, microorganisms such as Pseudomonas species can degrade Dinoseb.[2] However, Dinoseb is not considered to be readily biodegradable.[2]

Experimental Protocol: Ready Biodegradability Test (Following OECD Guideline 301)

This protocol provides a general framework for assessing the ready biodegradability of a substance.[11][12]

Objective: To determine if a test substance is readily biodegradable under aerobic conditions.

Methods (Examples):

  • OECD 301 B: CO₂ Evolution Test: Measures the amount of CO₂ produced from the microbial mineralization of the test substance.

  • OECD 301 D: Closed Bottle Test: Measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and a microbial inoculum.[13]

General Procedure:

  • Inoculum: Use an inoculum from a source rich in diverse microorganisms, such as activated sludge from a wastewater treatment plant.

  • Test System: Add the test substance to a mineral medium along with the inoculum.

  • Incubation: Incubate the test system in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Monitor the chosen parameter (CO₂ evolution or oxygen consumption) at regular intervals.

  • Controls: Run parallel controls including a blank (inoculum only), a reference substance (to check the viability of the inoculum), and a toxicity control.

Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO₂ production in the CO₂ evolution test) within a 10-day window during the 28-day test period.[11]

Anaerobic Degradation

Anaerobic degradation of Dinoseb is a significant pathway, particularly in environments with low oxygen levels such as flooded soils and sediments. The primary mechanism involves the reduction of the nitro groups.[6]

Anaerobic Degradation Pathway of Dinoseb

The anaerobic degradation of Dinoseb is initiated by the reduction of its two nitro groups to amino groups, forming 6-amino-2-sec-butyl-4-nitrophenol and subsequently 4,6-diamino-2-sec-butylphenol. These amino derivatives can then be further transformed through deamination and hydroxylation, potentially leading to the formation of quinones or hydroquinones.[6] The complete mineralization of the aromatic ring under anaerobic conditions is a complex process.

Microorganisms Involved:

  • Clostridium bifermentans KMR-1: This bacterium has been shown to degrade Dinoseb cometabolically in the presence of a fermentable carbon source.[1][14] It can mineralize a portion of the Dinoseb molecule to CO₂.[14]

  • Anaerobic microbial consortia: Mixed microbial communities in anaerobic environments can completely degrade Dinoseb.[8]

Signaling Pathway: Anaerobic Nitroreduction

The initial and critical step in the anaerobic degradation of Dinoseb is the reduction of the nitro groups. This reaction is catalyzed by nitroreductase enzymes, which are flavin mononucleotide (FMN)-dependent.[15] These enzymes transfer electrons, often from NAD(P)H, to the nitro groups, leading to their reduction.

Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) Nitroreductase Nitroreductase (FMN-dependent) Dinoseb->Nitroreductase Substrate NADP NAD(P)⁺ Nitroreductase->NADP AminoDinoseb Amino-derivatives (e.g., 6-amino-2-sec-butyl-4-nitrophenol) Nitroreductase->AminoDinoseb Product NADPH NAD(P)H NADPH->Nitroreductase Electron Donor FurtherDegradation Further Degradation (Hydroxylation, Ring Cleavage) AminoDinoseb->FurtherDegradation

Anaerobic nitroreduction of Dinoseb.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

This protocol outlines a study to assess the degradation and transformation of a substance in soil under both aerobic and anaerobic conditions.[4][16][17]

Objective: To determine the rate and pathway of transformation of a test substance in soil.

Materials:

  • Test substance (radiolabeled, e.g., ¹⁴C-Dinoseb, is preferred for mass balance studies)

  • Representative soil types (e.g., sandy loam, clay loam)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for volatile products (e.g., potassium hydroxide (B78521) for ¹⁴CO₂)

  • Analytical instrumentation (LSC for radioactivity, HPLC, GC-MS for identification and quantification)

Procedure:

  • Soil Preparation: Use fresh, sieved soil with known characteristics (pH, organic carbon content, texture). Adjust moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application: Apply the test substance to the soil samples at a known concentration.

  • Incubation:

    • Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by continuously passing humidified air through the flasks.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen).

  • Sampling: At various time points (up to 120 days), sacrifice replicate samples.

  • Analysis:

    • Analyze the trapping solutions for volatile products (e.g., ¹⁴CO₂).

    • Extract the soil samples with appropriate solvents.

    • Analyze the extracts for the parent compound and transformation products.

    • Determine the amount of non-extractable (bound) residues.

Data Analysis:

  • Calculate the mass balance at each sampling time.

  • Determine the dissipation time for 50% and 90% of the parent compound (DT₅₀ and DT₉₀).

  • Identify and quantify major transformation products.

Degradation Pathways of this compound

The overall degradation of this compound begins with its hydrolysis to Dinoseb, which then undergoes further abiotic and biotic transformations.

Dinoseb_Acetate This compound Hydrolysis Abiotic Hydrolysis Dinoseb_Acetate->Hydrolysis Dinoseb Dinoseb Hydrolysis->Dinoseb Photolysis Photolysis Dinoseb->Photolysis Aerobic Aerobic Biodegradation Dinoseb->Aerobic Anaerobic Anaerobic Biodegradation Dinoseb->Anaerobic Photoproducts Photodegradation Products Photolysis->Photoproducts Aerobic_Products Aerobic Metabolites Aerobic->Aerobic_Products Mineralization Mineralization (CO₂ + H₂O) Aerobic_Products->Mineralization Amino_Derivatives Amino-Derivatives Anaerobic->Amino_Derivatives Amino_Derivatives->Mineralization

Overall degradation pathway of this compound.

Summary of Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of Dinoseb.

Table 4: Summary of Degradation Half-lives (DT₅₀) for Dinoseb

Environmental CompartmentDegradation ProcessHalf-life (DT₅₀)ConditionsSource(s)
SoilBiodegradation5 - 31 days (field)Varies with soil type and conditions[3]
Soil (Vadose Zone)Biodegradation~100 days (sandy loam, lab)In the absence of volatilization[6]
WaterPhotolysis14 - 18 daysSurface water[6]
AirReaction with OH radicals14.1 daysAtmosphere[6]

Conclusion

The environmental fate of this compound is characterized by its rapid hydrolysis to Dinoseb. Dinoseb, in turn, is subject to both abiotic and biotic degradation processes. While persistent in water, its degradation in soil is more rapid, primarily driven by microbial activity. Photolysis is a notable abiotic degradation pathway in surface environments. The anaerobic degradation of Dinoseb is initiated by nitroreductases, leading to the formation of less toxic amino derivatives. This technical guide provides a foundational understanding of these processes, which is essential for conducting environmental risk assessments and developing remediation strategies for sites contaminated with this compound and related compounds. Further research is warranted to fully elucidate the enzymatic pathways of microbial degradation and to obtain more comprehensive quantitative data on the degradation rates of this compound itself under various environmental conditions.

References

The Prodrug Relationship of Dinoseb Acetate to the Potent Uncoupler Dinoseb: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb (B1670700), a dinitrophenolic compound, is a well-documented potent uncoupler of oxidative phosphorylation, a mechanism that has been explored for various therapeutic applications despite its significant toxicity. Dinoseb acetate (B1210297), an ester derivative, is intrinsically linked to the bioactivity of Dinoseb, acting as a prodrug that hydrolyzes to the parent compound. This technical guide provides an in-depth examination of the relationship between Dinoseb and Dinoseb acetate, focusing on their chemical properties, shared mechanism of action, and the metabolic conversion that connects them. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound historically used as a herbicide and pesticide.[1] Its potent biological activity stems from its ability to uncouple oxidative phosphorylation in mitochondria, disrupting the production of ATP.[2][3] This mechanism, while effective for its intended agricultural use, also confers high toxicity to non-target organisms, including mammals.[1] this compound is the acetylated form of Dinoseb and is considered a derivative of the parent compound.[4] In environmental and biological systems, this compound can be converted to Dinoseb, thus exhibiting a similar toxicological profile.[5] This guide explores the chemical, metabolic, and toxicological relationship between these two compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of Dinoseb and this compound is presented in Table 1. These properties are crucial for understanding their environmental fate, bioavailability, and interaction with biological systems.

PropertyDinosebThis compound
CAS Number 88-85-72813-95-8
Molecular Formula C₁₀H₁₂N₂O₅C₁₂H₁₄N₂O₆
Molecular Weight 240.21 g/mol 282.25 g/mol
Appearance Dark reddish-brown solid or dark orange viscous liquidYellow crystals or brown viscous oily liquid
Melting Point 32-42 °C26-27 °C
Water Solubility 52 mg/L at 20 °C2.2 mg/mL at 25 °C
pKa 4.4Not applicable (ester)
LogP (Octanol-Water Partition Coefficient) 3.56Not available

The Prodrug Relationship: Hydrolysis of this compound

This compound acts as a prodrug to Dinoseb. In the presence of water, and particularly under acidic or alkaline conditions, the ester linkage in this compound is hydrolyzed, releasing the active Dinoseb molecule and acetic acid.[1] This conversion is a critical factor in the environmental and toxicological assessment of this compound, as the resulting Dinoseb is the primary agent of toxicity.[5]

Experimental Protocol: Quantification of this compound Hydrolysis

A detailed experimental protocol to quantify the hydrolysis of this compound to Dinoseb is outlined below. This method utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify both compounds over time.

Objective: To determine the rate of hydrolysis of this compound to Dinoseb under controlled conditions.

Materials:

  • This compound standard

  • Dinoseb standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid

  • pH buffer solutions (pH 4, 7, and 9)

  • Thermostated incubator/water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and Dinoseb in acetonitrile.

  • Reaction Setup: In separate amber vials, prepare reaction mixtures by spiking a known concentration of this compound into the pH buffer solutions (pH 4, 7, and 9).

  • Incubation: Place the vials in a thermostated incubator or water bath set at a specific temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction vial.

  • Sample Preparation for HPLC: Quench the reaction by adding an equal volume of acetonitrile to the aliquot. This will precipitate any salts and stop further hydrolysis. Centrifuge the sample to remove any precipitate.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detector set at the wavelength of maximum absorbance for both Dinoseb and this compound.

    • Quantification: Create a calibration curve for both Dinoseb and this compound using the prepared standards. Calculate the concentration of each compound in the samples based on the peak areas.

  • Data Analysis: Plot the concentration of this compound and the appearance of Dinoseb over time for each pH condition. Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) of this compound at each pH.

Logical Relationship of Hydrolysis

Hydrolysis Dinoseb_acetate This compound Dinoseb Dinoseb Dinoseb_acetate->Dinoseb Hydrolysis Acetic_acid Acetic Acid Dinoseb_acetate->Acetic_acid Hydrolysis Water H₂O Water->Dinoseb_acetate

Caption: Hydrolysis of this compound to Dinoseb and Acetic Acid.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both Dinoseb and its precursor, this compound (after hydrolysis), exert their primary toxic effect by uncoupling oxidative phosphorylation in the mitochondria.[2][3] This process disrupts the synthesis of ATP, the main energy currency of the cell.

The Protonophore Action of Dinoseb

The inner mitochondrial membrane maintains a proton gradient (a higher concentration of protons in the intermembrane space than in the mitochondrial matrix) generated by the electron transport chain. This proton-motive force is then used by ATP synthase to produce ATP. Dinoseb, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane in its protonated (neutral) form. In the proton-poor matrix, it releases a proton, becoming an anion. This anion is then driven back across the membrane to the proton-rich intermembrane space by the membrane potential. Here, it picks up another proton and repeats the cycle. This shuttling of protons dissipates the proton gradient, uncoupling it from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.[2][6]

Signaling Pathway of Oxidative Phosphorylation Uncoupling

Oxidative_Phosphorylation_Uncoupling cluster_mitochondrion Mitochondrion cluster_intermembrane_space Intermembrane Space cluster_matrix Mitochondrial Matrix H_plus_high H⁺ (High) H_plus_low H⁺ (Low) H_plus_high->H_plus_low Proton Leak ATP_Synthase ATP Synthase H_plus_high->ATP_Synthase Flows through Dinoseb_H Dinoseb-H H_plus_high->Dinoseb_H Picks up H⁺ Heat Heat ATP ATP ADP ADP + Pi ADP->ATP_Synthase ATP_Synthase->ATP ETC Electron Transport Chain ETC->H_plus_high Pumps H⁺ Dinoseb_H->H_plus_low Diffuses into Matrix Dinoseb_anion Dinoseb⁻ Dinoseb_H->Dinoseb_anion Releases H⁺ in Matrix Dinoseb_anion->H_plus_high Diffuses to Intermembrane Space

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Toxicology

The uncoupling of oxidative phosphorylation leads to a range of toxic effects. The increased metabolic rate and heat production can result in hyperthermia. The depletion of ATP can lead to cellular dysfunction and death. Both Dinoseb and this compound are highly toxic to mammals and aquatic organisms.

Quantitative Toxicological Data
ParameterSpeciesRouteValue
Dinoseb Acute Oral LD₅₀ RatOral25-58 mg/kg
Guinea PigOral25 mg/kg
Dinoseb Acute Dermal LD₅₀ RabbitDermal80-200 mg/kg
Guinea PigDermal200-300 mg/kg
This compound Acute Oral LD₅₀ RatOral60-65 mg/kg
Dinoseb Teratogenicity Rat, RabbitOral, DermalObserved at low doses
Dinoseb Reproductive Effects Rat, MouseOralDecreased sperm count and fertility

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study

This protocol provides a general framework for determining the acute oral LD₅₀ of a compound like Dinoseb, based on standard regulatory guidelines.

Objective: To determine the median lethal dose (LD₅₀) of Dinoseb following a single oral administration.

Species: Rat (e.g., Sprague-Dawley or Wistar).

Materials:

  • Dinoseb

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Animal cages and bedding

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a series of graded doses of Dinoseb in the chosen vehicle.

  • Dosing:

    • Assign animals to dose groups (typically 5 males and 5 females per group) and a control group (vehicle only).

    • Administer a single oral dose of the test substance to each animal using a gavage needle.

  • Observation:

    • Observe animals for clinical signs of toxicity immediately after dosing and periodically for at least 14 days.

    • Record body weights prior to dosing and at regular intervals throughout the study.

    • Record all mortalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.

  • Data Analysis:

    • Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method (e.g., probit analysis).

Conclusion

This compound is a prodrug of Dinoseb, readily converting to the parent compound through hydrolysis. Both compounds share the same potent mechanism of action: the uncoupling of oxidative phosphorylation. This leads to significant toxicity, which has been well-characterized in numerous studies. The information presented in this technical guide, including the comparative physicochemical data, detailed experimental protocols, and visual diagrams of the underlying mechanisms, provides a comprehensive resource for researchers and professionals working with these compounds. A thorough understanding of the relationship between Dinoseb and its acetate ester is essential for accurate risk assessment, the development of potential therapeutic applications of uncoupling agents, and the design of effective safety protocols.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical methodologies for Dinoseb (B1670700) acetate (B1210297). The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Physical Properties

Dinoseb acetate, known by various synonyms including Aretit and Ivosit, is the acetate ester of Dinoseb.[1][2] It is a dinitrophenol herbicide that was once widely used for the control of broad-leaved weeds.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (RS)-2-sec-butyl-4,6-dinitrophenyl acetate[3][5]
CAS Name 2-(1-methylpropyl)-4,6-dinitrophenyl acetate[3][5]
CAS Number 2813-95-8[1][2][3]
Molecular Formula C₁₂H₁₄N₂O₆[1][2][6]
Molecular Weight 282.25 g/mol [1][2]
Appearance Yellow crystals or brown viscous oily liquid with a characteristic odor.[1][7]
Melting Point 26 - 27 °C[1][7][8]
Boiling Point 170 °C at 0.53 kPa[1][3][7]
Water Solubility 2200 mg/L (0.22 g/100ml ) at 20°C[1][3][7]
Vapor Pressure 0.08 Pa at 20°C[1][7]
Flash Point > 100 °C[1][7][9]
pKa 4.62 (for the parent compound, Dinoseb)[10]

Chemical Reactivity and Stability

This compound decomposes upon heating or burning, producing toxic fumes that include nitrogen oxides.[7] It is hydrolyzed by both acids and alkalis to its parent compound, dinoseb.[7] In the presence of water, it can be corrosive to many metals.[7] The solution in water is weakly acidic.[7]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for this compound, similar to its parent compound Dinoseb, is the uncoupling of oxidative phosphorylation.[3][4][10][11] This process disrupts the synthesis of ATP, the main energy currency of the cell.

This compound is hydrolyzed to Dinoseb, which can act as a protonophore. As a weak acid, Dinoseb can diffuse across the inner mitochondrial membrane in its protonated, neutral form.[12] It then releases a proton into the mitochondrial matrix and diffuses back across the membrane in its anionic form, dissipating the proton gradient that is essential for ATP synthase to produce ATP.[12] This uncoupling of electron transport from ATP synthesis leads to a rapid consumption of oxygen without the production of energy, ultimately causing cellular damage and death.[11][12]

G Figure 1: Mechanism of Dinoseb as an Uncoupler of Oxidative Phosphorylation cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_1 Mitochondrial Matrix (Low H+) ETC Electron Transport Chain Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase Protons_IMS->ATP_Synthase Drives ATP Synthesis Dinoseb_H Dinoseb (Protonated) Protons_IMS->Dinoseb_H Protonation ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Dinoseb_ion Dinoseb (Anion) Dinoseb_H->Dinoseb_ion Deprotonation (releases H+) Dinoseb_ion->Protons_IMS Returns to IMS

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Protocols: Analytical Methods

The detection and quantification of this compound and its parent compound Dinoseb in various matrices are crucial for environmental monitoring and food safety. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method.

This protocol is adapted from a method developed for the determination of Dinoseb and Dinoterb (B74156) in agricultural products, livestock products, and seafood.[13]

1. Sample Extraction:

  • Agricultural Products: Extract the sample with acetone. For matrices like rice, soybean, and tea leaves, add phosphoric acid during extraction.[13]

  • Livestock and Seafood: Extract the sample with a mixture of acetone, hexane (B92381), water, and sodium chloride.[13]

2. Liquid-Liquid Partitioning:

  • For agricultural extracts, partition an aliquot of the crude extract with hexane and a saturated sodium chloride solution.[13]

  • For livestock and seafood, collect the organic layer from the initial extraction.[13]

3. Clean-up:

  • Perform a clean-up step using a PSA (primary secondary amine) mini column to remove interfering matrix components.[13]

4. LC Separation:

  • Column: C18 reverse-phase column.[13]

  • Mobile Phase: A mixture of methanol (B129727) and water (19:1) containing 0.005% v/v acetic acid.[13]

  • Mode: Isocratic elution.

5. MS/MS Detection:

  • Ionization: Negative ion electrospray ionization (ESI-).[13]

  • Analysis: Monitor specific precursor-to-product ion transitions for Dinoseb for accurate quantification and confirmation.

G Figure 2: General Workflow for LC-MS/MS Analysis of Dinoseb start Sample Homogenization extraction Solvent Extraction (e.g., Acetone/Hexane) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning cleanup Solid Phase Extraction Clean-up (PSA Column) partitioning->cleanup concentration Evaporation & Reconstitution cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis data Data Processing & Quantification analysis->data

Caption: A generalized workflow for the analysis of Dinoseb in various sample matrices.

Gas chromatography has also been utilized for the analysis of Dinoseb. Methods often involve derivatization, such as methylation, to improve the volatility and chromatographic behavior of the analyte.[14] Detection can be achieved using a nitrogen-phosphorus detector (NPD) or a mass spectrometer.[14] Sample preparation for GC analysis typically involves extraction with an organic solvent, followed by a clean-up step using a silica (B1680970) gel column.[14]

Toxicology and Environmental Fate

This compound is highly toxic to mammals and is considered a developmental and reproductive toxicant.[3] It is also very toxic to aquatic organisms.[7] In the environment, this compound will dissociate to form Dinoseb.[11] While not typically persistent in soil, Dinoseb can persist in water.[10][11] Due to its toxicity and environmental concerns, the use of this compound as a herbicide has been banned in many countries.[3][10]

References

The Rise and Fall of Dinitrophenol Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitrophenol class of chemicals, first recognized for their biological activity in the late 19th century, represent one of the earliest forays into synthetic organic pesticides. Initially utilized as insecticides and fungicides, their potent herbicidal properties were soon discovered, leading to the development and widespread use of compounds like 4,6-dinitro-o-cresol (B1670846) (DNOC) and dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) in the mid-20th century.[1][2] These compounds are potent, non-selective contact herbicides that were valued for their rapid action.[3] However, their high mammalian toxicity and environmental concerns ultimately led to severe restrictions and bans in many countries.[1][4] This technical guide provides an in-depth overview of the discovery, development, and biochemical action of dinitrophenol herbicides, tailored for a scientific audience.

Discovery and Development

The journey of dinitrophenol herbicides began with the synthesis of nitrated aromatic compounds in the burgeoning chemical industry of the late 1800s. 4,6-dinitro-o-cresol (DNOC) was first used as an insecticide in 1892.[5] Its herbicidal properties were recognized later, and it was introduced for weed control in the 1930s.[6] This paved the way for the development of other, more potent dinitrophenol derivatives.

In 1945, dinoseb (2-sec-butyl-4,6-dinitrophenol) was synthesized by replacing the ortho-methyl group of DNOC with a sec-butyl group, resulting in a compound with superior insecticidal and acaricidal activity.[1] Its efficacy as a broad-spectrum herbicide was quickly established, and it became commercially available in the same year.[1] Other dinitrophenol herbicides developed and used to varying extents include dinoterb (B74156) and medinoterb.[7] The use of these herbicides grew rapidly in the post-war era, becoming essential tools in the chemical-based agricultural revolution.[6] However, concerns over their acute toxicity to applicators and wildlife, as well as their potential for environmental contamination, led to regulatory scrutiny and eventual bans in many parts of the world by the late 20th century.[4][8]

Chemical Properties and Synthesis

Dinitrophenol herbicides are characterized by a phenolic ring substituted with two nitro groups and an alkyl group. The nature and position of the alkyl group significantly influence the herbicidal activity and selectivity of the compound.

Synthesis of Key Dinitrophenol Herbicides

The synthesis of dinitrophenol herbicides generally involves two key steps: alkylation of a phenol (B47542) and subsequent nitration.

1. Synthesis of Dinoseb (2-sec-butyl-4,6-dinitrophenol):

A common synthetic route for dinoseb involves the Friedel-Crafts alkylation of phenol with a sec-butyl halide (e.g., 2-chlorobutane) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 2-sec-butylphenol (B1202637) is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the two nitro groups at the 4 and 6 positions of the phenolic ring.[9]

2. Synthesis of DNOC (4,6-dinitro-o-cresol):

DNOC is synthesized by the nitration of o-cresol (B1677501). A detailed laboratory-scale protocol is as follows: A reaction mixture is prepared by mixing concentrated nitric acid (65%) and ethanol (B145695) (96%). To this mixture, o-cresol is added, and the reaction is carried out at the boiling point of the mixture. The resulting 4,6-dinitro-o-cresol precipitates upon cooling and can be isolated by filtration. The reported yield for this method is approximately 72-74%.[9]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for dinitrophenol herbicides is the uncoupling of oxidative phosphorylation in mitochondria.[1][10] This process is central to cellular energy production in both plants and animals.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate.

Dinitrophenols are lipophilic weak acids that can readily pass through the mitochondrial membranes. In the proton-rich intermembrane space, the dinitrophenol molecule becomes protonated. It then diffuses across the inner mitochondrial membrane into the more alkaline matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis.[2][11] The energy that would have been used to generate ATP is instead released as heat. This disruption of energy production leads to a rapid cessation of cellular processes and ultimately cell death.

dot

Caption: Uncoupling of oxidative phosphorylation by dinitrophenol herbicides.

Effects on Plant Signaling Pathways

While the primary mode of action is metabolic disruption, there is evidence that dinitrophenol herbicides can also affect plant signaling pathways. Research has shown that 2,4-dinitrophenol (B41442) (DNP) can induce fast action potentials in soybeans.[11][12] Action potentials are rapid, transient changes in membrane potential that are involved in long-distance signaling in plants, analogous to nerve impulses in animals. The induction of these action potentials by DNP suggests an interference with the plant's electrochemical signaling network, which could contribute to the overall phytotoxic effect.[11] The propagation speed of these DNP-induced action potentials can be up to 2 meters per second.[12]

dot

plant_signaling_workflow DNP_Application Dinitrophenol Application to Plant Membrane_Interaction Interaction with Plant Cell Membrane DNP_Application->Membrane_Interaction Ion_Flux_Alteration Alteration of Ion Fluxes (e.g., H+, K+, Ca2+) Membrane_Interaction->Ion_Flux_Alteration Action_Potential Generation and Propagation of Action Potential Ion_Flux_Alteration->Action_Potential Systemic_Stress_Response Induction of Systemic Stress Response Action_Potential->Systemic_Stress_Response Phytotoxicity Contribution to Phytotoxicity Systemic_Stress_Response->Phytotoxicity

Caption: Proposed workflow of dinitrophenol's effect on plant signaling.

Quantitative Data

The following tables summarize key quantitative data for prominent dinitrophenol herbicides.

Table 1: Physicochemical Properties

HerbicideChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L)
2,4-DNP C₆H₄N₂O₅184.11114-1155600
DNOC C₇H₆N₂O₅198.1386-88130
Dinoseb C₁₀H₁₂N₂O₅240.2238-4252
Dinoterb C₁₀H₁₂N₂O₅240.22125.5-126.518
Medinoterb C₁₁H₁₄N₂O₅254.2486-871.5

Table 2: Toxicological Data

HerbicideOrganismExposure RouteLD50/LC50Reference
2,4-DNP RatOral30 mg/kg[13]
HumanOral14-43 mg/kg (estimated)
DNOC RatOral25-40 mg/kg
HumanOral10-20 mg/kg (estimated)
Dinoseb RatOral40-60 mg/kg[10]
RabbitDermal75-125 mg/kg
Dinoterb RatOral25 mg/kg[8]
Medinoterb RatOral33 mg/kg

Table 3: Environmental Fate

HerbicideSoil Half-life (days)Soil Sorption Coefficient (Koc)
DNOC 2050-200
Dinoseb 30250-1000
Dinoterb 20-401000-2000

Experimental Protocols

Herbicidal Efficacy Bioassay (Whole Plant)

This protocol provides a general framework for assessing the herbicidal efficacy of dinitrophenol compounds on target weed species.

1. Plant Material and Growth Conditions:

  • Grow a susceptible weed species (e.g., Amaranthus retroflexus) and a tolerant crop species (e.g., Triticum aestivum) from seed in pots containing a standard potting mix.

  • Maintain plants in a greenhouse or growth chamber with controlled temperature (20-25°C), humidity (60-70%), and photoperiod (16h light/8h dark).

2. Herbicide Application:

  • Prepare stock solutions of the dinitrophenol herbicide in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

  • Dilute the stock solution to a range of concentrations to be tested.

  • Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory sprayer calibrated to deliver a specific volume per unit area.

  • Include a control group sprayed only with the solvent and surfactant.

3. Assessment of Phytotoxicity:

  • Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • At 14 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

4. Data Analysis:

  • Calculate the percentage reduction in dry weight compared to the control for each herbicide concentration.

  • Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) using a dose-response curve analysis.

Measurement of Mitochondrial Respiration Uncoupling

This protocol outlines a method to measure the uncoupling of oxidative phosphorylation in isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate mitochondria from a suitable source, such as rat liver or plant tissues (e.g., potato tubers), using differential centrifugation.

2. Oxygen Consumption Measurement:

  • Use a Clark-type oxygen electrode in a temperature-controlled chamber to measure oxygen consumption.

  • Suspend the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate).

3. Uncoupling Assay:

  • After establishing a baseline rate of oxygen consumption (State 4 respiration), add a known amount of ADP to initiate ATP synthesis (State 3 respiration).

  • Once the added ADP is phosphorylated and the respiration rate returns to State 4, add small aliquots of the dinitrophenol herbicide stock solution.

  • An increase in the rate of oxygen consumption without the addition of ADP is indicative of uncoupling.

4. Data Analysis:

  • Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as a measure of mitochondrial coupling.

  • Determine the concentration of the dinitrophenol herbicide that causes a 50% reduction in the RCR.

Conclusion

Dinitrophenol herbicides represent a significant chapter in the history of chemical weed control. Their discovery and development provided farmers with powerful tools to manage unwanted vegetation. However, their potent and non-specific mechanism of action, the uncoupling of oxidative phosphorylation, also rendered them highly toxic to a wide range of organisms, including humans. This inherent toxicity, coupled with environmental persistence, led to their decline and eventual replacement by more selective and safer herbicides. For researchers today, the study of dinitrophenol herbicides offers valuable insights into fundamental biological processes like cellular respiration and the intricate signaling networks within plants. Understanding their mode of action and toxicological profile remains crucial for environmental risk assessment and the development of safer, more targeted crop protection strategies.

References

Dinoseb Acetate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dinoseb (B1670700) acetate (B1210297) in various solvents. Due to a scarcity of publicly available quantitative data for dinoseb acetate in organic solvents, this document also includes solubility data for the parent compound, dinoseb, to serve as a reference point. Furthermore, standardized experimental protocols for determining solubility are detailed to enable researchers to generate their own data.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For researchers and professionals in drug development and environmental science, understanding the solubility of a substance like this compound is crucial for formulation, analytical method development, and assessing its environmental fate and toxicology.

Solubility Data

This compound

Quantitative solubility data for this compound in organic solvents is not widely available in published literature. However, its solubility in water has been documented. The availability of this compound as a solution in acetonitrile (B52724) for analytical standards also implies its solubility in this solvent[1].

SolventTemperature (°C)Solubility
Water200.22 g/100 mL[2][3]
Water252.2 mg/mL[3]
AcetonitrileNot SpecifiedSoluble (used as a solvent for analytical standards)[1]
Dinoseb (Parent Compound)

The solubility of dinoseb, the parent compound of this compound, has been more extensively studied in various organic solvents. This data can provide an approximation of the behavior of this compound, although the presence of the acetate group will influence its solubility characteristics.

SolventTemperature (°C)Solubility
Ethanol20480,000 mg/L[4]
n-HeptaneNot Specified27 g/100 g[5][6]
Ethyl EtherNot SpecifiedMiscible[5][6]
TolueneNot SpecifiedMiscible[5][6]
XyleneNot SpecifiedMiscible[5][6]

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following is a generalized protocol based on the OECD Guideline 105 and EPA OPPTS 830.7840, which can be adapted for organic solvents.

Principle

A surplus of the test substance, this compound, is equilibrated with the chosen organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method. The two primary methods are the Flask Method (for solubilities > 10⁻² g/L) and the Column Elution Method (for solubilities < 10⁻² g/L)[7][8].

Materials and Methods
  • Test Substance: this compound of known purity.

  • Solvents: High-purity organic solvents of interest.

  • Apparatus:

    • Constant temperature water bath or shaker.

    • Glass flasks with stoppers.

    • Centrifuge (if necessary for phase separation).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

    • Syringe filters for removing undissolved particles.

Generalized Flask Method Protocol
  • Preparation: Add an excess amount of this compound to a flask containing the organic solvent.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath. The time to reach equilibrium should be determined in a preliminary test (e.g., by sampling and analyzing the concentration at different time points until it becomes constant).

  • Phase Separation: Allow the solution to stand in the constant temperature bath for a sufficient period to allow for the separation of undissolved material. If necessary, centrifugation can be used.

  • Sampling: Carefully take a sample from the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the sample using a validated analytical method.

Visualizations

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb and its derivatives, including this compound, are known to act as uncouplers of oxidative phosphorylation in mitochondria[9][10]. This process disrupts the synthesis of ATP, the primary energy currency of the cell.

G Mechanism of Action: Uncoupling of Oxidative Phosphorylation cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix H_plus_high High H+ Concentration ATP_Synthase ATP Synthase H_plus_high->ATP_Synthase H+ Gradient Drives Dinoseb This compound (as Dinoseb) H_plus_high->Dinoseb H_plus_low Low H+ Concentration ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase ETC Electron Transport Chain ETC->H_plus_high Pumps H+ out Dinoseb->H_plus_low Transports H+ across membrane

Caption: Uncoupling of oxidative phosphorylation by dinoseb.

Experimental Workflow: Solubility Determination (Flask Method)

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the flask method.

G Experimental Workflow for Solubility Determination (Flask Method) start Start step1 Add excess this compound to organic solvent in a flask start->step1 step2 Equilibrate at constant temperature with agitation step1->step2 step3 Cease agitation and allow phases to separate step2->step3 decision Clear Supernatant? step3->decision step4 Centrifuge to aid separation decision->step4 No step5 Sample the supernatant decision->step5 Yes step4->step5 step6 Analyze sample concentration (e.g., HPLC, GC) step5->step6 end End step6->end

Caption: Generalized workflow for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dinoseb (B1670700) acetate (B1210297) is an obsolete dinitrophenol herbicide, formerly used for post-emergence control of broad-leaved weeds in various crops.[1] It is now recognized as a highly hazardous substance and its use has been banned in many regions.[2] Dinoseb acetate is characterized by its high acute toxicity to mammals, potential for reproductive and developmental effects, and significant environmental hazards, particularly to aquatic organisms.[2][3][4] Its mechanism of action involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[1][4] This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required for researchers, scientists, and drug development professionals who may encounter this compound.

Section 1: Hazard Identification and Classification

This compound is classified as a highly hazardous substance under multiple global systems.[2] Exposure can occur through inhalation, skin absorption, and ingestion, with the skin being a primary route of absorption.[3][5] The substance is irritating to the eyes and may have effects on the central nervous system, with high-level exposure potentially leading to death.[3][5] Long-term or repeated exposure may affect the hematopoietic system and may cause reproductive toxicity in humans.[5]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Citations
Acute Toxicity, Oral Toxic if swallowed H301 [2][3][6]
Acute Toxicity, Dermal Toxic in contact with skin H311 [2][3][6]
Serious Eye Irritation Causes serious eye irritation H319 [2][6]
Reproductive Toxicity May damage the unborn child. Suspected of damaging fertility. H360Df [2]
Hazardous to the Aquatic Environment, Acute Very toxic to aquatic life H400 [2]

| Hazardous to the Aquatic Environment, Chronic | Very toxic to aquatic life with long lasting effects | H410 |[2][6] |

Additional Hazards:

  • Combustibility: The substance is combustible, and liquid formulations with organic solvents may be flammable. It gives off irritating or toxic fumes, including nitrogen oxides, in a fire.[3][5]

  • Explosion Risk: There is a risk of fire and explosion if the substance is heated under confinement.[5][7] Dust from the solid form can create an explosive mixture with air.[7]

Section 2: Toxicological and Physicochemical Properties

The high toxicity of this compound is reflected in its low lethal dose values across various species and exposure routes.

Table 2: Quantitative Toxicity Data

Metric Species Value Citations
Acute Oral LD50 Rat 55-65 mg/kg [1]
Acute Oral LD50 Guinea Pig 25 mg/kg [4]
Acute Dermal LD50 Rabbit 80-200 mg/kg [4]
Acute Inhalation LC50 (4h) Rat 1.3 mg/L air [1]
Acute Oral LD50 Birds 7-9 mg/kg [4]
5-8 Day Dietary LC50 Quail 409 ppm [4]
5-8 Day Dietary LC50 Pheasant 515 ppm [4]
96-hour LC50 Lake Trout 44 µg/L [4]

| 96-hour LC50 | Catfish | 118 µg/L |[4] |

Table 3: Physical and Chemical Properties

Property Value / Description Citations
Appearance Yellow crystals or brown viscous oily liquid with a characteristic odor. [5]
Chemical Formula C12H14N2O6 [3]
Aqueous Solubility High [2]

| Chemical Dangers | Decomposes on heating or burning, producing toxic nitrogen oxide fumes. The aqueous solution is a weak acid. It is hydrolyzed by acids and alkalis to dinoseb. |[5] |

Section 3: Handling Protocols and Personal Protection

Given its high toxicity, the cardinal rule for handling this compound is to AVOID ALL CONTACT .[5] A thorough risk assessment must be conducted before any handling activities.

Safe Handling Procedures
  • Work should only be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6] If working with the solid form, moisten it first to prevent dusting where appropriate.[3][5]

  • Use non-sparking tools and implement measures to prevent electrostatic discharge.[6]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling, before eating, and before leaving the work area.[5]

  • Empty containers may contain hazardous residues and should be handled with the same precautions as the substance itself. Do not cut, drill, grind, or weld on or near containers.[7]

Storage Requirements
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated location.[5][6][8]

  • Store locked up and out of direct sunlight.[6]

  • The storage area must not have drain or sewer access.[5][6]

  • Segregate from incompatible materials such as strong bases, food, and feedstuffs.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The selection of specific PPE is dependent on the concentration and quantity of the hazardous substance being handled.

  • Respiratory Protection: A filter respirator for organic gases and particulates, adapted to the airborne concentration of the substance, is required.[3][5][6] Local exhaust ventilation is essential.[5][6]

  • Eye and Face Protection: Wear a face shield or chemical safety goggles in combination with respiratory protection.[5][6][7]

  • Hand Protection: Wear chemical protective gloves (e.g., PVC).[6][7] The suitability and durability of a glove type depend on usage. Care must be taken when removing gloves to avoid skin contact.[7]

  • Body Protection: Wear protective clothing to prevent any possibility of skin contact.[5][6][7]

PPE_Protocol cluster_assessment Risk Assessment cluster_verification Final Check start Handling this compound assess Assess Task: - Scale (mg vs kg) - Physical Form (Solid vs Liquid) - Potential for Aerosolization start->assess resp Respiratory Protection: - Chemical Fume Hood - Respirator (Organic Vapor/Particulate) assess->resp Mandatory hand Hand Protection: - Chemical Resistant Gloves (e.g., PVC) assess->hand Mandatory body Body Protection: - Lab Coat / Protective Clothing assess->body Mandatory eye Eye/Face Protection: - Chemical Goggles & Face Shield assess->eye Mandatory verify Verify PPE Integrity & Proper Fit hand->verify proceed Proceed with Work verify->proceed

Figure 1: Personal Protective Equipment (PPE) Protocol.

Section 4: Emergency Procedures

Immediate and correct response during an emergency is critical to mitigating the severe hazards of this compound.

Spill Response Protocol
  • General: Do NOT allow the chemical to enter the environment.[3][5] Personnel involved in cleanup must wear full personal protective equipment.[3][5]

  • Minor Spills:

    • Avoid breathing dust and ensure the area is well-ventilated.[7]

    • Use dry clean-up procedures; avoid generating dust.[7]

    • If appropriate, dampen the spilled solid with water to prevent dusting before sweeping.[7]

    • Carefully sweep the substance into covered, sealable, and properly labeled containers for disposal.[3][5]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[7]

    • Alert emergency responders, providing the location and nature of the hazard.[7]

    • Prevent the spill from entering sewers or waterways.

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Detected assess Assess Hazard - Quantity Spilled - Location - Risk of Exposure spill->assess ppe_minor Don Full PPE assess->ppe_minor Minor & Contained evacuate Evacuate Area & Move Upwind assess->evacuate Major or Uncontrolled contain_minor Contain Spill (Dampen to prevent dust) ppe_minor->contain_minor cleanup_minor Sweep into sealed container contain_minor->cleanup_minor decon_minor Decontaminate Area cleanup_minor->decon_minor disposal Dispose of Waste as Hazardous Material decon_minor->disposal alert Alert Emergency Responders evacuate->alert secure Secure Area / Prevent Entry alert->secure secure->disposal After professional response

Figure 2: this compound Spill Response Workflow.
First Aid Measures

In all cases of exposure, seek immediate medical attention.[3][5] Effects may be delayed for several hours.[9]

Table 4: First Aid Procedures

Exposure Route First Aid Protocol Citations
Inhalation Move the victim to fresh air and keep them at rest. If breathing is difficult or has stopped, provide artificial respiration. Refer immediately for medical attention. [3][5][7]
Skin Contact Immediately remove all contaminated clothing. Rinse and then wash the affected skin with plenty of soap and water. Refer immediately for medical attention. [3][5][10]
Eye Contact Immediately flush the eyes with plenty of water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. Refer immediately for medical attention. [3][5][10]

| Ingestion | Rinse mouth. Give a slurry of activated charcoal in water to drink. Do NOT induce vomiting. Keep the victim at rest. Refer immediately for medical attention. |[3][5][7] |

This compound is a substance with a formidable hazard profile, including high acute toxicity, reproductive hazards, and significant environmental risks. Its handling demands the highest level of caution and adherence to stringent safety protocols. All personnel must be thoroughly trained on its dangers, proper handling techniques, required personal protective equipment, and emergency procedures. Any work with this compound should be preceded by a comprehensive risk assessment to ensure the safety of laboratory personnel and the protection of the environment.

References

Methodological & Application

Application Note: Detection of Dinoseb Acetate in Soil Using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinoseb acetate (B1210297), a dinitrophenolic herbicide, has been used in agriculture for the control of broadleaf weeds. Due to its potential toxicity and environmental persistence, monitoring its presence in soil is crucial for environmental assessment and human health protection. This application note provides detailed protocols for the extraction and subsequent analysis of Dinoseb acetate in soil samples using modern analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

The analytical workflow for this compound in soil involves two main stages: sample preparation and instrumental analysis. Sample preparation aims to efficiently extract this compound from the complex soil matrix and remove interfering substances. Two robust extraction methods are presented: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Ultrasonic-Assisted Extraction (UAE). Following extraction and clean-up, the extracts are analyzed by GC-MS/MS or LC-MS/MS. These techniques provide high selectivity and sensitivity for the accurate quantification of this compound.

Data Presentation

The following table summarizes typical performance data for the analysis of pesticide residues in soil using the described methods. These values are indicative and should be confirmed during in-house method validation.

ParameterGC-MS/MSLC-MS/MSReference
Limit of Detection (LOD) 0.003 µg/g0.003 µg/g[1]
Limit of Quantification (LOQ) 0.01 µg/g0.01 µg/g[1]
Recovery Rate (%) 70 - 119%72.6 - 119%[1]
Precision (RSD %) < 20%< 20%[1]
Linearity (r²) > 0.99> 0.99[2]

Experimental Protocols

Method 1: QuEChERS (AOAC 2007.01) Extraction Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[3][4] The AOAC Official Method 2007.01 is a buffered version suitable for a wide range of pesticides.[5][6]

4.1.1. Apparatus and Reagents

  • Homogenizer or grinder

  • 50 mL centrifuge tubes

  • Centrifuge capable of ≥1500 rcf

  • Vortex mixer

  • Acetonitrile (B52724) (pesticide residue grade)

  • 1% Acetic Acid in Acetonitrile

  • AOAC 2007.01 extraction salt packets (6 g MgSO₄, 1.5 g NaOAc)

  • Dispersive SPE (d-SPE) tubes containing Primary Secondary Amine (PSA) and MgSO₄

  • Syringe filters (0.22 µm)

4.1.2. Extraction Procedure

  • Sample Homogenization: Homogenize the soil sample to ensure it is representative. For dry samples, grinding may be necessary.[6]

  • Weighing: Weigh 15 g of the homogenized soil into a 50 mL centrifuge tube. For dry soil samples, use a smaller amount (e.g., 5 g) and add an appropriate volume of water to hydrate (B1144303) the sample.[6]

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

  • Internal Standard Spiking (Optional): Add an appropriate internal standard for quantification.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the contents of one AOAC 2007.01 extraction salt packet.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥1500 rcf for 5 minutes.

4.1.3. Dispersive SPE Cleanup

  • Transfer Supernatant: Transfer an aliquot of the upper acetonitrile layer into a d-SPE tube containing PSA and MgSO₄.

  • Shaking: Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube for 2 minutes at ≥1500 rcf.

  • Final Extract: The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Method 2: Ultrasonic-Assisted Extraction (UAE) Protocol

Ultrasonic-assisted extraction is an efficient method that uses the energy of ultrasonic waves to enhance the extraction of analytes from solid matrices.[7]

4.2.1. Apparatus and Reagents

  • Ultrasonic bath or probe sonicator

  • Centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Extraction solvent (e.g., Acetonitrile, Acetone, or a mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solid Phase Extraction (SPE) cartridges for cleanup (optional)

  • Syringe filters (0.22 µm)

4.2.2. Extraction Procedure

  • Sample Weighing: Weigh 5 g of homogenized soil into a centrifuge tube.

  • Solvent Addition: Add 10 mL of the chosen extraction solvent.

  • Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes. If using a probe sonicator, sonicate for a shorter duration (e.g., 2-5 minutes), taking care not to overheat the sample.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Drying: Add anhydrous Na₂SO₄ to the supernatant to remove any residual water.

  • Cleanup (Optional): The extract can be further cleaned using SPE cartridges if high matrix interference is expected.

  • Final Extract: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis: GC-MS/MS and LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS depends on the volatility and thermal stability of this compound. Dinoseb itself is amenable to both techniques.

4.3.1. GC-MS/MS Parameters (General)

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

  • Injection: Splitless injection is recommended for trace analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

4.3.2. LC-MS/MS Parameters (General)

  • Column: A C18 reversed-phase column is commonly used for pesticide analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for phenolic compounds like Dinoseb.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be optimized.

Mandatory Visualizations

experimental_workflow sample_collection Soil Sample Collection homogenization Homogenization/ Grinding sample_collection->homogenization extraction Extraction homogenization->extraction quechers QuEChERS (AOAC 2007.01) extraction->quechers Method 1 uae Ultrasonic-Assisted Extraction extraction->uae Method 2 cleanup Cleanup (d-SPE / SPE) quechers->cleanup uae->cleanup analysis Instrumental Analysis cleanup->analysis gcms GC-MS/MS analysis->gcms lcms LC-MS/MS analysis->lcms data_processing Data Processing & Quantification gcms->data_processing lcms->data_processing

Caption: Overall workflow for the analysis of this compound in soil samples.

quechers_workflow start 15g Homogenized Soil in 50mL Tube add_solvent Add 15mL 1% Acetic Acid in Acetonitrile start->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add AOAC Salts (MgSO4, NaOAc) shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥1500 rcf, 5 min) shake2->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex Vortex (30 sec) transfer_supernatant->vortex centrifuge2 Centrifuge (≥1500 rcf, 2 min) vortex->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: Step-by-step workflow for the QuEChERS AOAC 2007.01 method.

Conclusion

The methods outlined in this application note provide robust and reliable protocols for the determination of this compound in soil samples. Both the QuEChERS and Ultrasonic-Assisted Extraction methods, when coupled with GC-MS/MS or LC-MS/MS, offer the high sensitivity and selectivity required for trace-level analysis. It is crucial to perform in-house validation of the chosen method to ensure it meets the specific requirements of the laboratory and the regulatory guidelines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the analysis of Dinoseb acetate (B1210297), a dinitrophenol herbicide, using High-Performance Liquid Chromatography (HPLC). The described protocol is intended for the quantitative determination of Dinoseb acetate in various sample matrices. This document includes comprehensive experimental procedures, chromatographic conditions, and a visual representation of the analytical workflow to ensure accurate and reproducible results in a research or drug development setting. This compound is a banned herbicide, but monitoring for its presence in the environment and in food products remains a critical application.[1][2]

Introduction

This compound is a member of the dinitrophenol class of herbicides that was previously used for post-emergence weed control.[1] Due to its high toxicity to mammals and potential for developmental and reproductive effects, its use has been banned in many countries.[1][2] Consequently, sensitive and reliable analytical methods are required for the detection and quantification of this compound residues in environmental and biological samples. High-Performance Liquid Chromatography (HPLC) offers a robust and widely used technique for the analysis of such compounds.[3] This application note outlines a specific HPLC method for the determination of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of Dinoseb and other herbicides by HPLC.[4][5]

Sample Preparation (QuEChERS Method)

For complex matrices such as food or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis.[6][7]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Sample: The resulting supernatant is ready for HPLC analysis.

HPLC Analysis

The following chromatographic conditions are recommended for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS) is suitable. LC/MS methods are often used for the detection and quantification of herbicides like Dinoseb.[5]

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent such as acetonitrile or methanol.[6] From the stock solution, prepare a series of calibration standards by serial dilution.

Data Presentation

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column Coresep SB, 4.6x150 mm, 2.7 µmAgilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm
Mobile Phase ACN from 40% to 60% in 15 min, 0.1% sulfuric acidA) 0.10 % acetic acid in water B) Acetonitrile
Flow Rate 1 mL/min0.3 mL/min
Injection Volume 2 µL20 µL
Detection 275 nmTriple Quadrupole MS
Column Temperature Not Specified40 °C
Sample Concentration 0.3 mg/mlNot Specified

Condition 1 is based on a method for Dinoseb analysis.[4] Condition 2 is based on a method for the analysis of a mix of herbicides including Dinoseb.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Cleanup d-SPE Cleanup Extract->Cleanup HPLC HPLC Separation Cleanup->HPLC Detect UV or MS Detection HPLC->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound Analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Adherence to the specified sample preparation and chromatographic conditions is crucial for achieving accurate and reproducible results. This methodology is suitable for implementation in research and analytical laboratories for the monitoring of this hazardous compound.

References

Application Notes and Protocols for the GC-MS Analysis of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb acetate (B1210297) is a dinitrophenol herbicide that has been used for post-emergence weed control. Due to its toxicity and potential environmental impact, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like Dinoseb acetate, offering high resolution and definitive identification. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples. The acetate buffering version is suitable for a broad range of pesticides, including this compound.

Materials:

  • Homogenized sample (e.g., soil, water, agricultural product)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for better recovery of pH-sensitive analytes).

    • Vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., for the AOAC method, 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing PSA and C18 sorbents (the amount of sorbent depends on the matrix; a common starting point is 50 mg of each per mL of extract). PSA removes polar matrix components, while C18 removes non-polar interferences.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for GC-MS analysis. An optional evaporation and reconstitution step in a suitable solvent (e.g., ethyl acetate or toluene) can be performed to increase sensitivity.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical requirements.

Gas Chromatograph (GC) Parameters:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minRamp 1: 25 °C/min to 150 °CRamp 2: 3 °C/min to 200 °CRamp 3: 8 °C/min to 280 °C, hold for 10 min

Mass Spectrometer (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (for initial identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Full Scan Range m/z 50-350
SIM Ions To be determined from the mass spectrum (see Section 3)

Data Presentation and Expected Results

Retention Data

The retention of a compound in gas chromatography is characterized by its retention time (RT) or, more universally, by its Kovats retention index (RI).

ParameterExpected ValueSource
Kovats Retention Index (Standard Non-polar phase) 1894, 1908[1]

Note: The actual retention time will vary depending on the specific GC system and conditions.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is crucial for its identification and for selecting appropriate ions for quantification and confirmation in SIM mode. The mass spectrum can be obtained from the NIST WebBook.[2]

Key Mass Fragments of this compound (m/z):

Based on the NIST library data, the following table summarizes the prominent ions in the electron ionization mass spectrum of this compound.

Ion Typem/zRelative AbundanceNotes
Molecular Ion (M⁺) 282LowThe molecular ion is often of low abundance in EI spectra.
Fragment Ion 240ModerateLoss of an acetyl group (-CH₂CO).
Fragment Ion 211HighFurther fragmentation of the dinitrophenyl moiety.
Fragment Ion 163ModerateCharacteristic fragment of the dinitrophenol structure.
Base Peak 43100%Acetyl cation (CH₃CO⁺), often the most abundant ion.

For quantitative analysis using SIM mode, the following ions are recommended:

Ion RoleRecommended m/z
Quantification Ion 211
Qualification Ion 1 240
Qualification Ion 2 163
Quantitative Data Summary

The following table is a template for summarizing quantitative data from the analysis of this compound. Actual values for Limit of Detection (LOD) and Limit of Quantification (LOQ) will depend on the sensitivity of the specific GC-MS instrument and the efficiency of the sample preparation.

AnalyteRetention Time (min)Quantification Ion (m/z)Qualification Ion 1 (m/z)Qualification Ion 2 (m/z)LOD (µg/kg)LOQ (µg/kg)
This compoundTo be determined experimentally211240163To be determined experimentallyTo be determined experimentally

Visualizations

GC-MS Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Compound Identification (RT & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Reporting Quantification->Report

Caption: General workflow for this compound analysis by GC-MS.

Logical Relationship of Analytical Parameters

The following diagram shows the logical relationship between different sets of parameters in the GC-MS method.

Analytical_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Method GC-MS Method GC_Column Column (e.g., DB-5ms) Method->GC_Column Temp_Prog Temperature Program Method->Temp_Prog Injector Injector (Splitless) Method->Injector Ionization Ionization (EI) Method->Ionization Acquisition Acquisition (Scan/SIM) Method->Acquisition Ions Selected Ions Acquisition->Ions

Caption: Interrelation of key GC-MS parameters.

References

Application Notes and Protocols for Measuring Dinoseb Acetate's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro effects of Dinoseb (B1670700) acetate (B1210297) on mitochondrial respiration. Dinoseb acetate, a dinitrophenol herbicide, is known to act as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation.[1] Understanding its impact on mitochondrial function is crucial for toxicological assessment and drug development.

Introduction to Mitochondrial Respiration and Uncoupling

Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) generates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. Chemical uncouplers like this compound disrupt this process by transporting protons back across the membrane, dissipating the proton gradient as heat and uncoupling electron transport from ATP synthesis.[2] This leads to an increase in oxygen consumption rate (OCR) without a corresponding increase in ATP production.

Key In Vitro Assays for Assessing Mitochondrial Uncoupling

Two primary in vitro assays are recommended for quantifying the effect of this compound on mitochondrial respiration:

  • Seahorse XF Cell Mito Stress Test: This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of living cells in real-time, providing a comprehensive profile of mitochondrial function.

  • Mitochondrial Membrane Potential (MMP) Assay: This assay utilizes fluorescent dyes to measure the potential across the inner mitochondrial membrane, which is dissipated by uncoupling agents.

Data Presentation: Quantitative Effects of Dinoseb

The following table summarizes the known quantitative effects of Dinoseb on mitochondrial respiration. While specific data for this compound is limited in the reviewed literature, the effects of Dinoseb provide a strong surrogate for understanding its acetate form's mechanism.

ParameterOrganism/SystemConcentrationObserved EffectReference
Oxygen Uptake (State 4) Isolated Rat Liver Mitochondria0.28 µMHalf-maximal stimulation[1]
Oxygen Uptake Perfused Rat Liver2.8 - 5.8 µMHalf-maximal stimulation
ATP Concentration Medaka (Oryzias latipes) Embryos50 and 75 ppbSignificant decrease[3]
Phosphocreatine (PCr) Concentration Medaka (Oryzias latipes) Embryos50 and 75 ppbSignificant decrease[3]

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is adapted for a Seahorse XF96 analyzer to assess the effect of this compound on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF96 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cultured cells of interest (e.g., HepG2, C2C12)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)

  • Seahorse XF96 Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight in a standard cell culture incubator.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the appropriate volume of pre-warmed Seahorse XF Base Medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Compound Preparation and Loading:

    • Prepare a dilution series of this compound in Seahorse XF Base Medium.

    • Load the Seahorse XF96 sensor cartridge with the compounds for injection:

      • Port A: this compound dilutions or vehicle control.

      • Port B: Oligomycin (ATP synthase inhibitor).

      • Port C: FCCP (a potent uncoupler, used as a positive control for maximal respiration).

      • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Seahorse XF Analyzer Operation:

    • Calibrate the Seahorse XF96 Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol.

    • The instrument will measure basal OCR and ECAR, then sequentially inject the compounds from each port and measure the subsequent changes in OCR and ECAR.

Data Analysis:

The Seahorse software will generate a profile of OCR and ECAR over time. The key parameters to analyze for the effect of this compound are:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

  • Proton Leak: The remaining OCR after oligomycin injection, which is expected to increase with this compound treatment.

  • Maximal Respiration: The OCR after FCCP injection.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Mitochondrial Membrane Potential (MMP) Assay

This protocol describes a fluorescent assay to measure changes in mitochondrial membrane potential using a cationic dye like JC-1 or TMRM.

Materials:

  • Cultured cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescent dye for MMP (e.g., JC-1, TMRM)

  • This compound stock solution

  • FCCP (as a positive control for depolarization)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a dose-response range of this compound for a predetermined time. Include a vehicle control and a positive control (FCCP).

  • Staining with Fluorescent Dye:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Incubate the cells with the MMP fluorescent dye according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

      • For JC-1: Measure both green fluorescence (monomers, indicating low MMP) and red fluorescence (J-aggregates, indicating high MMP). The ratio of red to green fluorescence is used to quantify the change in MMP.

      • For TMRM: Measure the red fluorescence intensity, which decreases as the MMP is dissipated.

Data Analysis:

  • Calculate the change in fluorescence intensity or the red/green fluorescence ratio for each treatment condition relative to the vehicle control.

  • A decrease in the red/green ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of mitochondrial membrane potential, consistent with the uncoupling effect of this compound.

Visualizations

Mitochondrial_Respiration_Uncoupling cluster_ETC Electron Transport Chain (ETC) cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I CoQ CoQ ComplexI->CoQ Protons_IMS H+ ComplexI->Protons_IMS Proton Pumping ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cyt c ComplexIII->CytC ComplexIII->Protons_IMS Proton Pumping ComplexIV Complex IV CytC->ComplexIV ComplexIV->Protons_IMS Proton Pumping TCA TCA Cycle TCA->ComplexI NADH, FADH2 TCA->ComplexII NADH, FADH2 ATP_Synthase_Matrix ATP Synthase (F1) ATP ATP ATP_Synthase_Matrix->ATP ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase_Matrix ATP_Synthase_IMS ATP Synthase (F0) Protons_IMS->ATP_Synthase_IMS Proton Motive Force ATP_Synthase_IMS->ATP_Synthase_Matrix Dinoseb This compound Dinoseb->ATP_Synthase_IMS Dissipates Proton Gradient

Caption: Signaling pathway of mitochondrial uncoupling by this compound.

Seahorse_Workflow Start Seed Cells in Seahorse Plate Hydrate Hydrate Sensor Cartridge Start->Hydrate Prepare Prepare Assay Medium and Compounds Start->Prepare Calibrate Calibrate Seahorse Analyzer Hydrate->Calibrate Incubate Incubate Cells in Assay Medium Prepare->Incubate Load Load Compounds into Cartridge Prepare->Load Run Run Mito Stress Test Incubate->Run Load->Run Calibrate->Run Analyze Analyze OCR and ECAR Data Run->Analyze

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

MMP_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Wash Wash Cells Treat->Wash Stain Stain with Fluorescent Dye Wash->Stain Measure Measure Fluorescence Stain->Measure Analyze Analyze MMP Changes Measure->Analyze

Caption: Experimental workflow for the Mitochondrial Membrane Potential Assay.

Uncoupling_Signaling_Cascade Uncoupler Mitochondrial Uncoupler (e.g., this compound) Proton_Gradient Dissipation of Proton Gradient Uncoupler->Proton_Gradient ATP_Decrease Decreased ATP Synthesis Proton_Gradient->ATP_Decrease AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Decrease->AMP_ATP_Ratio AMPK_Activation AMPK Activation AMP_ATP_Ratio->AMPK_Activation Cellular_Response Downstream Cellular Responses (e.g., altered metabolism, autophagy) AMPK_Activation->Cellular_Response

Caption: Cellular signaling cascade initiated by mitochondrial uncoupling.

References

Application Notes and Protocols for Studying Dinoseb Acetate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (B1670700) acetate (B1210297), the acetic acid ester of the dinitrophenol herbicide Dinoseb, is a compound of significant toxicological interest.[1] Like its parent compound, Dinoseb acetate's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption.[2] It is presumed that intracellular esterases hydrolyze this compound to the active compound, Dinoseb. This application note provides a comprehensive set of protocols for studying the in vitro effects of this compound on various cellular processes using cell culture models.

The protocols detailed below cover the assessment of cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction. These assays are fundamental to characterizing the cellular response to this compound exposure and can be adapted for various cell lines.

Mechanism of Action

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the electrochemical gradient required for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP production leads to a cascade of cellular events, including increased reactive oxygen species (ROS) production, induction of apoptosis, and ultimately, cell death.[2][3]

cluster_cell Cell cluster_mito Mitochondrion Dinoseb_acetate This compound Esterases Intracellular Esterases Dinoseb_acetate->Esterases Hydrolysis Dinoseb Dinoseb ETC Electron Transport Chain (ETC) Dinoseb->ETC Inhibits Proton_Gradient Proton Gradient (ΔΨm) Dinoseb->Proton_Gradient Dissipates Esterases->Dinoseb ETC->Proton_Gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage leads to ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Cell_Viability Decreased Cell Viability ATP->Cell_Viability Maintains Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Apoptosis->Cell_Viability

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HepG224User Data
48User Data
72User Data
e.g., SH-SY5Y24User Data
48User Data
72User Data

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., JurkatControlUser DataUser Data
This compound (IC50)User DataUser Data
This compound (2 x IC50)User DataUser Data

Table 3: Oxidative Stress and Mitochondrial Dysfunction

Cell LineTreatmentRelative ROS Levels (Fold Change)Mitochondrial Membrane Potential (% of Control)
e.g., A549Control1.0100
This compound (IC50)User DataUser Data
This compound (2 x IC50)User DataUser Data

Experimental Protocols

General Cell Culture and Preparation of this compound
  • Cell Culture: Maintain the desired cell line in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols. Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution:

    • This compound is a solid. Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Start Start Cell_Culture Maintain Cell Line in Appropriate Medium Start->Cell_Culture Prepare_Stock Prepare 10 mM Dinoseb Acetate Stock in DMSO Start->Prepare_Stock Dilute_Stock Dilute Stock in Culture Medium for Experiments Cell_Culture->Dilute_Stock Store_Stock Store Stock at -20°C Prepare_Stock->Store_Stock Store_Stock->Dilute_Stock Perform_Assay Perform Downstream Assays Dilute_Stock->Perform_Assay Vehicle_Control Prepare Vehicle Control (DMSO in Medium) Vehicle_Control->Perform_Assay

Caption: General workflow for cell culture and compound preparation.

Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • 96-well cell culture plates

    • This compound

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2 x IC50 concentrations) for a predetermined time (e.g., 24 hours).

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Materials:

    • Black, clear-bottom 96-well plates

    • This compound

    • DCFH-DA (stock solution in DMSO)

    • Serum-free medium

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Wash the cells with serum-free medium.

    • Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add fresh medium containing this compound at the desired concentrations.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points (e.g., 0, 30, 60, 120 minutes).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to monitor changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • 6-well plates or black, clear-bottom 96-well plates

    • This compound

    • JC-1 staining solution

    • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • Procedure:

    • Seed cells and treat with this compound as described in previous protocols.

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells immediately. For quantitative analysis, measure the red (~590 nm emission) and green (~530 nm emission) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Start Cells Treated with This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis Oxidative_Stress ROS Detection (e.g., DCFH-DA) Start->Oxidative_Stress Mitochondrial_Function Mitochondrial Potential (e.g., JC-1) Start->Mitochondrial_Function IC50_Value IC50 Value Cytotoxicity->IC50_Value Determines Apoptotic_Cells % Apoptotic Cells Apoptosis->Apoptotic_Cells Quantifies ROS_Levels ROS Levels Oxidative_Stress->ROS_Levels Measures DeltaPsi ΔΨm Mitochondrial_Function->DeltaPsi Assesses

Caption: Experimental workflow for characterizing this compound's effects.

References

Application of Dinoseb Acetate in Metabolic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb acetate (B1210297), a derivative of the dinitrophenolic compound Dinoseb, is a potent modulator of cellular metabolism. Historically used as a herbicide, its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria. This property, while conferring significant toxicity, also makes it a powerful tool for investigating cellular bioenergetics, metabolic pathways, and related signaling networks. These application notes provide detailed protocols and quantitative data for the use of Dinoseb acetate in metabolic research, with a focus on its effects on mitochondrial respiration, gluconeogenesis, and ureagenesis.

Caution: Dinoseb and its derivatives are highly toxic and should be handled with extreme care, following all institutional safety protocols for hazardous chemicals.

Mechanism of Action

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthesis via ATP synthase. This uncoupling of electron transport from oxidative phosphorylation leads to a decrease in cellular ATP levels, an increase in oxygen consumption, and the dissipation of energy as heat. The resulting cellular energy stress triggers a cascade of downstream signaling events as the cell attempts to restore metabolic homeostasis.

Data Presentation

The following tables summarize the quantitative effects of Dinoseb on key metabolic parameters, primarily derived from studies on isolated perfused rat liver. These values can serve as a reference for designing experiments with this compound.

ParameterOrganism/SystemEffectConcentration for Half-Maximal Effect (EC50/IC50)Citation
Oxygen UptakeIsolated Perfused Rat LiverStimulation2.8 - 5.8 µM[1]
Oxygen UptakeIsolated MitochondriaStimulation0.28 µM[1]
GluconeogenesisIsolated Perfused Rat LiverInhibition3.04 - 5.97 µM[1]
UreagenesisIsolated Perfused Rat LiverInhibition3.04 - 5.97 µM[1]
ParameterValueCitation
Partition Coefficient (Hydrophobic/Hydrophilic)3.75 x 10⁴[1]
Intracellular Equilibrium Concentration (at 10 µM extracellular)438.7 µM[1]

Signaling Pathways

This compound, through its uncoupling activity and subsequent alteration of the cellular energy state (i.e., increased AMP/ATP ratio), is predicted to significantly impact key metabolic signaling pathways. Based on studies with the related uncoupler 2,4-dinitrophenol (B41442) (DNP), the following pathways are likely to be affected[2][3][4][5]:

  • AMP-activated Protein Kinase (AMPK) Pathway: Expected to be activated in response to decreased ATP levels.

  • Mammalian Target of Rapamycin (mTOR) Pathway: Expected to be inhibited as a consequence of energy stress and potential AMPK activation.

  • cAMP Response Element-Binding Protein (CREB) Pathway: Potentially activated, as observed with DNP, linking metabolic stress to transcriptional regulation of adaptive responses.

dinoseb_acetate_signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Dinoseb_Acetate This compound Proton_Gradient_Dissipation Proton Gradient Dissipation Dinoseb_Acetate->Proton_Gradient_Dissipation CREB CREB Dinoseb_Acetate->CREB Potentially Activates (based on DNP studies) ATP_Synthesis_Decrease ATP Synthesis ↓ Proton_Gradient_Dissipation->ATP_Synthesis_Decrease AMP_ATP_Ratio AMP/ATP Ratio ↑ ATP_Synthesis_Decrease->AMP_ATP_Ratio Oxygen_Consumption_Increase Oxygen Consumption ↑ Electron_Transport_Chain Electron Transport Chain Electron_Transport_Chain->Oxygen_Consumption_Increase AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Metabolic_Adaptation Metabolic Adaptation (e.g., Glucose Uptake ↑, Anabolism ↓) AMPK->Metabolic_Adaptation mTORC1->Metabolic_Adaptation Regulates CREB->Metabolic_Adaptation Regulates Transcription

Caption: Predicted signaling cascade initiated by this compound.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration in Cultured Cells using Seahorse XF Analyzer

This protocol is adapted for the use of this compound as a mitochondrial uncoupler in a Seahorse XF Cell Mito Stress Test.

Materials:

  • Cultured cells (e.g., HepG2, C2C12)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare a working solution of this compound in the assay medium. A concentration range of 1-20 µM is a reasonable starting point for many cell types. Also, prepare the inhibitors from the Mito Stress Test Kit according to the manufacturer's instructions.

  • Assay Setup:

    • Remove the cell culture medium from the plate.

    • Wash the cells twice with pre-warmed assay medium.

    • Add the final volume of assay medium containing either vehicle or the desired concentration of this compound to the wells.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate ports.

    • Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors to determine key parameters of mitochondrial function.

Data Analysis:

  • Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Compare the effects of this compound treatment to the vehicle control. Expect to see a significant increase in basal respiration and a decrease in ATP-linked respiration.

seahorse_workflow Start Start Cell_Seeding Seed cells in Seahorse plate Start->Cell_Seeding Cartridge_Hydration Hydrate sensor cartridge Start->Cartridge_Hydration Compound_Preparation Prepare this compound and inhibitors Cell_Seeding->Compound_Preparation Cartridge_Hydration->Compound_Preparation Assay_Setup Wash cells and add assay medium with This compound Compound_Preparation->Assay_Setup Incubation Incubate at 37°C (non-CO2) Assay_Setup->Incubation Run_Assay Run Seahorse XF Mito Stress Test Incubation->Run_Assay Data_Analysis Analyze OCR data Run_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Seahorse XF Mito Stress Test with this compound.

Protocol 2: In Vitro Gluconeogenesis Assay in Primary Hepatocytes

This protocol describes how to measure the effect of this compound on gluconeogenesis in primary hepatocytes.

Materials:

  • Primary hepatocytes

  • Collagen-coated plates

  • Williams' E Medium

  • Glucose-free DMEM

  • Lactate (B86563) and Pyruvate solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Glucose Assay Kit

  • BCA Protein Assay Kit

Procedure:

  • Hepatocyte Culture: Isolate primary hepatocytes and plate them on collagen-coated plates. Allow cells to attach.

  • Glucose Starvation: After attachment, replace the medium with glucose-free DMEM and starve the cells for 4-6 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (a starting range of 1-10 µM is suggested based on perfused liver data) or vehicle control for 1 hour.

  • Induction of Gluconeogenesis: Add a solution of lactate (10 mM) and pyruvate (1 mM) to the medium to initiate gluconeogenesis.

  • Incubation: Incubate for 3-6 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the supernatant for glucose measurement.

  • Cell Lysis: Lyse the cells to determine the total protein content for normalization.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a commercial glucose assay kit.

  • Normalization: Normalize the glucose production to the total protein content of each well.

Expected Outcome:

This compound is expected to inhibit gluconeogenesis in a dose-dependent manner.

Protocol 3: In Vitro Ureagenesis Assay in Primary Hepatocytes

This protocol details the measurement of ureagenesis in the presence of this compound.

Materials:

  • Primary hepatocytes

  • Collagen-coated plates

  • Appropriate cell culture medium (e.g., Williams' E Medium)

  • Ammonium (B1175870) chloride (NH4Cl) solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Urea (B33335) Assay Kit

  • BCA Protein Assay Kit

Procedure:

  • Hepatocyte Culture: Culture primary hepatocytes on collagen-coated plates until they form a confluent monolayer.

  • Treatment: Pre-treat the cells with various concentrations of this compound (a starting range of 1-10 µM is suggested) or vehicle control for 1 hour.

  • Induction of Ureagenesis: Add ammonium chloride (e.g., 2-5 mM) to the medium to provide the nitrogen source for urea synthesis.

  • Incubation: Incubate for 2-4 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the supernatant for urea measurement.

  • Cell Lysis: Lyse the cells for protein quantification.

  • Urea Measurement: Determine the urea concentration in the supernatant using a commercial urea assay kit.

  • Normalization: Normalize the amount of urea produced to the total protein content.

Expected Outcome:

Consistent with its inhibitory effect on anabolic processes, this compound is expected to decrease ureagenesis.

in_vitro_assay_workflow Start Start Cell_Culture Culture primary hepatocytes Start->Cell_Culture Starvation_Pre-treatment Starve (Gluconeogenesis) or Pre-treat with This compound Cell_Culture->Starvation_Pre-treatment Induction Induce with Substrates (Lactate/Pyruvate or NH4Cl) Starvation_Pre-treatment->Induction Incubation Incubate for 2-6 hours Induction->Incubation Sample_Collection Collect supernatant and lyse cells Incubation->Sample_Collection Measurement Measure Glucose or Urea and Protein Sample_Collection->Measurement Normalization Normalize to protein content Measurement->Normalization End End Normalization->End

Caption: General workflow for in vitro gluconeogenesis and ureagenesis assays.

References

Application Notes and Protocols for Inducing Oxidative Stress in Laboratory Animals Using Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (B1670700) acetate (B1210297), an ester of the dinitrophenolic herbicide Dinoseb, serves as a potent tool in toxicological and pharmacological research for inducing oxidative stress in laboratory animal models. Upon administration, Dinoseb acetate is rapidly metabolized to its active form, Dinoseb. The primary mechanism of action of Dinoseb involves the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This disruption of the electron transport chain leads to an increased leakage of electrons, which in turn react with molecular oxygen to generate an excess of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. The resulting imbalance between ROS production and the antioxidant defense capacity of the cell leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA. This cellular damage is implicated in a variety of toxic effects, including reproductive and developmental toxicities.[4][5]

These application notes provide a comprehensive overview of the use of this compound to induce oxidative stress, including detailed experimental protocols for administration and for the subsequent measurement of key oxidative stress biomarkers.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation and ROS Production

Dinoseb acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1] This uncoupling of electron transport from ATP production accelerates oxygen consumption and electron flow, leading to an increased probability of electron leakage and the formation of superoxide radicals. The subsequent dismutation of superoxide, either spontaneously or catalyzed by superoxide dismutase (SOD), generates hydrogen peroxide. This cascade of events results in a significant increase in intracellular ROS levels, overwhelming the cellular antioxidant defense systems and causing widespread oxidative damage.

Experimental Protocols

Animal Models and Husbandry

Commonly used laboratory animals for studying oxidative stress include various strains of rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, BALB/c). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation and Administration of this compound

This compound is typically a solid that needs to be dissolved in a suitable vehicle for administration.

  • Vehicle Selection: Corn oil or a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline are commonly used vehicles. A preliminary vehicle toxicity study is recommended.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound in a sterile container.

    • Add a small amount of the vehicle (e.g., corn oil) and vortex until the compound is fully dissolved.

    • Adjust the final volume with the vehicle to achieve the desired concentration.

  • Administration Routes:

    • Oral Gavage: This is a common route for administering this compound. A typical dose to induce sub-lethal toxicity and oxidative stress in rats is in the range of 5-20 mg/kg body weight/day.[4]

    • Intraperitoneal (IP) Injection: IP injection can also be used for administration.

Experimental Design

A typical experimental design would include:

  • Control Group: Receives the vehicle only.

  • This compound-Treated Group(s): Receives one or more doses of this compound.

  • Duration of Treatment: The treatment duration can range from a single dose (acute) to several weeks (chronic), depending on the research question. A study on the reproductive effects in rats involved dosing for 30 days.[4]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., liver, kidney, brain, testes) are collected for biomarker analysis.

Assessment of Oxidative Stress Markers

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

Protocol:

  • Tissue Homogenization: Homogenize the tissue sample in ice-cold 1.15% KCl solution.

  • Reaction Mixture: To 0.1 mL of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture at 95°C for 45-60 minutes.

  • Cooling and Centrifugation: Cool the samples on ice and add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine (B92270) mixture (15:1, v/v). Centrifuge at 4000 rpm for 10 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the organic layer at 532 nm.

  • Calculation: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

SOD is a major antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Protocol:

  • Sample Preparation: Prepare a tissue homogenate in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Mixture: The assay mixture typically contains the sample, a substrate for SOD (e.g., nitroblue tetrazolium - NBT), and a source of superoxide radicals (e.g., phenazine (B1670421) methosulfate).

  • Spectrophotometric Measurement: The reduction of NBT by superoxide radicals results in a colored formazan (B1609692) product. The activity of SOD is determined by its ability to inhibit this reaction, measured as a decrease in absorbance at a specific wavelength (e.g., 560 nm).

  • Calculation: One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Protocol:

  • Sample Preparation: Prepare a tissue homogenate in phosphate buffer.

  • Reaction Mixture: The reaction mixture contains the sample and a known concentration of hydrogen peroxide (H₂O₂).

  • Spectrophotometric Measurement: The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.

  • Calculation: The enzyme activity is calculated based on the rate of H₂O₂ decomposition.

GPx is an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (B108866) (GSH) as a cofactor.

Protocol:

  • Sample Preparation: Prepare a tissue homogenate in a suitable buffer.

  • Reaction Mixture: The assay mixture typically contains the sample, glutathione reductase, NADPH, reduced glutathione (GSH), and a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

  • Spectrophotometric Measurement: The activity of GPx is coupled to the oxidation of NADPH to NADP⁺ by glutathione reductase, which is monitored as a decrease in absorbance at 340 nm.

  • Calculation: The enzyme activity is calculated based on the rate of NADPH oxidation.

Data Presentation

The following tables summarize the expected qualitative changes in oxidative stress biomarkers following the administration of this compound. Quantitative data from specific studies using this compound and measuring these exact markers is currently limited in publicly available literature; therefore, these tables are presented as a template for researchers to populate with their own experimental data.

Table 1: Lipid Peroxidation

Treatment GroupAnimal ModelTissueMDA Level (nmol/mg protein)Fold Change vs. Control
Control (Vehicle)Rat/MouseLiverBaseline Value1.0
This compoundRat/MouseLiverExpected Increase> 1.0
Control (Vehicle)Rat/MouseKidneyBaseline Value1.0
This compoundRat/MouseKidneyExpected Increase> 1.0
Control (Vehicle)Rat/MouseBrainBaseline Value1.0
This compoundRat/MouseBrainExpected Increase> 1.0

Table 2: Antioxidant Enzyme Activity

Treatment GroupAnimal ModelTissueSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (nmol/min/mg protein)
Control (Vehicle)Rat/MouseLiverBaseline ValueBaseline ValueBaseline Value
This compoundRat/MouseLiverExpected DecreaseExpected DecreaseExpected Decrease
Control (Vehicle)Rat/MouseKidneyBaseline ValueBaseline ValueBaseline Value
This compoundRat/MouseKidneyExpected DecreaseExpected DecreaseExpected Decrease
Control (Vehicle)Rat/MouseBrainBaseline ValueBaseline ValueBaseline Value
This compoundRat/MouseBrainExpected DecreaseExpected DecreaseExpected Decrease

Visualizations

The following diagrams illustrate the mechanism of Dinoseb-induced oxidative stress and a general experimental workflow.

dinoseb_mechanism cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects ETC Electron Transport Chain (ETC) H_gradient Proton Gradient ETC->H_gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes OxidativeStress Oxidative Stress ROS->OxidativeStress Dinoseb Dinoseb Dinoseb->H_gradient Dissipates LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinDamage Protein Damage OxidativeStress->ProteinDamage DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis OxidativeStress->Apoptosis Dinoseb_acetate This compound (Administered) Dinoseb_acetate->Dinoseb Metabolized to

Caption: Mechanism of Dinoseb-induced oxidative stress.

experimental_workflow cluster_assays Oxidative Stress Biomarker Analysis start Animal Acclimatization treatment Treatment Administration (Vehicle vs. This compound) start->treatment sample_collection Euthanasia and Sample Collection (Blood, Tissues) treatment->sample_collection assays Biochemical Assays sample_collection->assays mda MDA Assay sod SOD Assay cat CAT Assay gpx GPx Assay data_analysis Data Analysis and Interpretation mda->data_analysis sod->data_analysis cat->data_analysis gpx->data_analysis

Caption: General experimental workflow for inducing and assessing oxidative stress.

ros_signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ROS Increased ROS (due to Dinoseb) MAPK MAPK Pathway (JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB p53 p53 Pathway ROS->p53 Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p53->Apoptosis

Caption: ROS-activated signaling pathways leading to cellular responses.

References

Application Note: Quantification of Dinoseb Acetate Residues in Water Samples by SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-0284

Introduction

Dinoseb (B1670700), a dinitrophenol-based compound, and its derivatives like Dinoseb acetate (B1210297) have been used as herbicides and pesticides.[1] Due to their persistence in the environment and potential adverse health effects, monitoring their residue levels in water sources is crucial.[1][2] Although its use has been discontinued (B1498344) in many countries, it can still persist in the environment at low levels.[2] This application note details a robust and sensitive method for the quantification of Dinoseb acetate in various water samples. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high selectivity and low detection limits, essential for environmental monitoring.[3]

Method Overview

Water samples are first filtered to remove particulate matter. The sample pH may be adjusted as needed prior to extraction.[4] this compound is then extracted and concentrated from the water matrix using a solid-phase extraction cartridge. After elution and solvent evaporation, the residue is reconstituted in a suitable solvent and analyzed by a triple quadrupole LC-MS/MS system operating in negative ionization mode, which is frequently used for these types of herbicides.[2][5] Quantification is performed using an external standard calibration curve.

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection 1. Collect 1 L Water Sample Filter 2. Filter with 0.7 µm Glass Fiber Filter SampleCollection->Filter SPE 3. Solid-Phase Extraction (SPE) Filter->SPE Elute 4. Elute with Organic Solvent SPE->Elute Evaporate 5. Evaporate to Near Dryness Elute->Evaporate Reconstitute 6. Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Quantification LCMS->Data

Caption: General workflow for the analysis of this compound in water.

Detailed Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥99% purity).

  • Solvents: LC-MS grade acetonitrile, methanol (B129727), ethyl acetate, and methylene (B1212753) chloride.[3][6] Formic acid and acetic acid (LC-MS grade).[5][7]

  • Water: Deionized or Milli-Q water.

  • SPE Cartridges: Graphitized carbon-based (e.g., Carbopak-B) or polymeric reversed-phase cartridges (e.g., Oasis HLB).[3]

  • Filters: 0.7 µm glass fiber filters and 0.22 µm PTFE syringe filters.[2][3]

  • Glassware: Volumetric flasks, autosampler vials, centrifuge tubes, and a rotary or nitrogen evaporator.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at -15 °C in the dark.[6]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.0005 to 0.04 µg/mL) by serially diluting the primary stock solution with the initial mobile phase composition.[5][7] These solutions are used to build the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.[3]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[8] Do not allow the cartridge to dry.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[3]

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances. Dry the cartridge under a vacuum for at least 30-60 minutes to remove residual water.[8][9]

  • Elution: Elute the trapped analytes from the cartridge. A common elution solvent is a mixture of methylene chloride and methanol (e.g., 80:20 v/v).[3] Other solvents like ethyl acetate or acetone (B3395972) may also be used.[10][11] Collect the eluate.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness at 40 °C under a gentle stream of nitrogen.[8] Reconstitute the residue in 1 mL of a suitable solvent, typically the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix, and filter through a 0.22 µm syringe filter into an autosampler vial.[2]

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Parameter Condition
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Acetic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 2-20 µL[2]
Column Temp. 40 °C[2]
Ionization Mode Electrospray Ionization (ESI), Negative[5][7]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion Specific to this compound
Product Ions Specific to this compound (Quantifier & Qualifier)
Collision Energy Optimized for this compound fragmentation

Note: Specific MRM transitions and collision energies must be optimized for this compound on the instrument being used.

Method Performance and Data

The performance of the analytical method is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[12]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of dinitrophenol pesticides like Dinoseb in various matrices.

Parameter Typical Value Reference
Linearity (r²) > 0.995[13]
Calibration Range 0.0005 - 0.04 µg/mL[5][7]
Limit of Detection (LOD) 0.001 - 0.005 µg/L (ppt)[2][7]
Limit of Quantification (LOQ) 0.001 µg/g (ppb)[5][7]
Average Recovery 77 - 111%[5][7]
Relative Standard Deviation (RSD) < 15%[5][7]

LOD and LOQ are defined as the lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[14] Recovery is assessed by analyzing blank water samples spiked with known concentrations of the analyte.[12][15]

Quality Control

To ensure data reliability, the following quality control measures should be implemented:

  • Laboratory Reagent Blanks: An aliquot of reagent water is carried through the entire analytical process to check for contamination.[16]

  • Spiked Samples (Matrix Spikes): A known amount of this compound is added to a sample, which is then analyzed to determine the recovery and assess matrix effects.

  • Duplicates: A second aliquot of a sample is processed and analyzed to check for method precision.

  • Calibration Checks: Calibration standards are run periodically to ensure the stability of the instrument's response.

References

Application Notes and Protocols for Assessing the Teratogenic Effects of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (B1670700) acetate (B1210297), a dinitrophenol-based herbicide, has been identified as a potential teratogen, a substance that can cause developmental malformations in an embryo or fetus.[1][2] This document provides detailed application notes and protocols for designing and conducting experiments to assess the teratogenic effects of Dinoseb acetate. The provided methodologies are based on established regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and specific findings from studies on Dinoseb.

The primary mechanism of Dinoseb's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[3][4] This disruption of cellular energy production can have severe consequences during the critical period of organogenesis, leading to a range of developmental abnormalities.[5] These protocols are intended to guide researchers in the robust evaluation of these effects.

Experimental Design

A comprehensive assessment of the teratogenic potential of this compound requires a well-controlled experimental design. The following sections outline the key considerations.

Animal Model Selection

The choice of animal model is critical for the relevance and translatability of teratogenicity studies.[6][7]

  • Recommended Species: The preferred rodent species for this type of study is the rat, and the preferred non-rodent species is the rabbit.[6][8] Using two different species is a standard regulatory requirement to increase the predictive value for human health.[9]

  • Strain: For rats, the Sprague-Dawley strain is commonly used in developmental toxicity studies.[10][11]

  • Health Status: Animals should be healthy, nulliparous (for females), and within a specific weight range at the start of the study. They should be acclimated to the laboratory conditions before the experiment begins.

Dose Formulation and Administration

The method of administration and the formulation of the test substance are critical for accurate dosing and interpretation of results.

  • Route of Administration: Oral administration is the most common route for assessing the toxicity of pesticides, as it mimics a likely route of human exposure.[12] This can be achieved through gavage or dietary administration.[10]

  • Vehicle: The choice of vehicle for administering this compound should be based on its solubility and inertness. Corn oil is a commonly used vehicle for gavage studies.[9] A control group receiving only the vehicle must be included in the study design.

  • Dose Levels: At least three dose levels of this compound and a concurrent control group should be used.[8]

    • High Dose: This dose should induce some maternal toxicity (e.g., slight decrease in body weight gain) but not severe suffering or death.

    • Low Dose: This dose should not produce any observable maternal or developmental toxicity and can be used to establish the No Observed Adverse Effect Level (NOAEL).

    • Intermediate Dose: This dose should elicit minimal observable toxic effects.

    • Limit Test: If a test at a dose of at least 1000 mg/kg body weight/day produces no observable toxicity, a full study with three dose levels may not be necessary.[8]

Experimental Timeline

The timing of administration of the test substance is crucial and should coincide with the period of major organogenesis.

  • Mating: Female animals are typically mated, and the day a vaginal plug or sperm is observed is designated as gestation day (GD) 0.

  • Administration Period: For rats, this compound should be administered daily from GD 6 to GD 15.[10]

  • Termination: Pregnant females are euthanized one day prior to the expected day of parturition (e.g., GD 20 for rats).[10]

Experimental Protocols

The following are detailed protocols for key experiments in the assessment of this compound's teratogenic effects.

Protocol for Teratogenicity Study in Rats

This protocol is based on the OECD Guideline 414 for prenatal developmental toxicity studies.[8]

  • Animal Allocation: Randomly assign pregnant rats to the control and three dose groups.

  • Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.

  • Dose Administration: Administer the prepared doses or vehicle to the respective groups daily from GD 6 to GD 15 via oral gavage.

  • Maternal Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight at least on GD 0, 6, 11, 16, and 20.

    • Measure food consumption daily during the administration period.

  • Necropsy: On GD 20, euthanize the dams and perform a gross necropsy.

  • Uterine Examination:

    • Excise the uterus and weigh it.

    • Count the number of corpora lutea in the ovaries.

    • Examine the uterine contents for the number of implantations, resorptions (early and late), and live and dead fetuses.

  • Fetal Examinations:

    • Determine the sex of each fetus.

    • Weigh each fetus individually.

    • Examine each fetus for external malformations.

    • Process approximately half of the fetuses from each litter for skeletal examination and the other half for soft tissue examination.[8]

Protocol for Skeletal Examination (Alizarin Red S Staining)

This protocol is a standard method for visualizing bone and cartilage in fetuses.[13]

  • Fixation: Fix the fetuses in 95% ethanol (B145695) for at least 48 hours.

  • Evisceration: Make a midline incision and remove the internal organs.

  • Staining:

    • Immerse the fetuses in a solution of 1% potassium hydroxide (B78521) (KOH) until the bones are visible through the skin.

    • Transfer the fetuses to a staining solution of Alizarin Red S in 1% KOH until the bones are stained red.

  • Clearing:

    • Clear the tissues by immersing the fetuses in a graded series of glycerin and 1% KOH solutions.

  • Examination: Examine the stained and cleared skeletons under a dissecting microscope for any abnormalities.

Protocol for Soft Tissue Examination (Wilson's Technique)

This technique involves serial sectioning of the fetal head and transverse sectioning of the trunk.[14]

  • Fixation: Fix the fetuses in Bouin's fluid for at least 24 hours.

  • Sectioning:

    • For the head, make free-hand serial sections.

    • For the trunk, make transverse sections at regular intervals.

  • Examination: Examine the sections under a dissecting microscope to evaluate the internal organs for any abnormalities.

Data Presentation

The quantitative data from the teratogenicity studies should be summarized in tables for clear comparison between the dose groups.

Table 1: Maternal Toxicity Data

ParameterControlLow Dose (mg/kg/day)Mid Dose (mg/kg/day)High Dose (mg/kg/day)
Maternal Body Weight Gain (g)
Gestation Day 6-16
Corrected Body Weight Gain (g)
Gravid Uterine Weight (g)
Food Consumption ( g/day )
Gestation Day 6-16
Clinical Observations
Number of animals with signs

Table 2: Fetal Developmental Toxicity Data

ParameterControlLow Dose (mg/kg/day)Mid Dose (mg/kg/day)High Dose (mg/kg/day)
Number of Implantation Sites
Number of Live Fetuses
Number of Resorptions
Fetal Body Weight (g)
Male
Female
Sex Ratio (M/F)
External Malformations (%)
Visceral Malformations (%)
Skeletal Malformations (%)

Table 3: Incidence of Specific Malformations in a Rat Teratogenicity Study of Dinoseb

MalformationControl (%)8.0 mg/kg/day (%)10.0 mg/kg/day (%)
External
Microphthalmia005.3
Skeletal
Fused Ribs01.23.5
Wavy Ribs02.48.8
Delayed Ossification5.915.324.6*

*Data is hypothetical and for illustrative purposes, based on findings that Dinoseb can cause these effects.[10]

Visualization of Pathways and Workflows

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by Dinoseb

Dinoseb acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[3][15]

G cluster_0 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix Proton_IMS H+ ATP_Synthase ATP Synthase Proton_IMS->ATP_Synthase Flows through Dinoseb This compound ETC Electron Transport Chain ETC->Proton_IMS Pumps H+ out ATP ATP ATP_Synthase->ATP Synthesizes Proton_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase Dinoseb->Proton_IMS Binds H+ Dinoseb->Proton_Matrix Transports H+ across membrane

Caption: Uncoupling of oxidative phosphorylation by this compound.

Experimental Workflow

The following diagram outlines the general workflow for a teratogenicity study.

G start Start: Acclimatization of Animals mating Mating and Confirmation of Pregnancy (GD 0) start->mating randomization Randomization into Dose Groups mating->randomization dosing Daily Dosing (GD 6-15) randomization->dosing monitoring Maternal Monitoring (Body Weight, Clinical Signs) dosing->monitoring necropsy Euthanasia and Necropsy (GD 20) dosing->necropsy uterine_eval Uterine and Fetal Count Evaluation necropsy->uterine_eval fetal_exam Fetal External Examination uterine_eval->fetal_exam tissue_prep Fetal Tissue Preparation fetal_exam->tissue_prep skeletal Skeletal Examination (Alizarin Staining) tissue_prep->skeletal soft_tissue Soft Tissue Examination (Wilson's Technique) tissue_prep->soft_tissue data_analysis Data Analysis and Interpretation skeletal->data_analysis soft_tissue->data_analysis end End: Report Generation data_analysis->end

Caption: General workflow for a prenatal developmental toxicity study.

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive framework for assessing the teratogenic effects of this compound. Adherence to these standardized methods will ensure the generation of robust and reliable data, which is essential for accurate risk assessment and regulatory decision-making. Researchers should always conduct these studies in compliance with Good Laboratory Practice (GLP) standards and relevant animal welfare regulations.

References

Application Notes and Protocols for the Spectrophotometric Determination of Dinose-b Acetate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dinose-b acetate (B1210297) is a dinitrophenol herbicide that functions by uncoupling oxidative phosphorylation.[1] Due to its toxicity and potential adverse health effects, its use has been banned in many countries.[1] However, monitoring for its presence in environmental samples and formulated products remains an important analytical task. While chromatographic methods such as GC and LC-MS/MS are commonly employed for the analysis of Dinose-b and its derivatives, a simple and cost-effective spectrophotometric method is often desirable for routine analysis and screening purposes.[2][3]

This application note details an indirect UV-Vis spectrophotometric method for the quantification of Dinose-b acetate. The method is predicated on the alkaline hydrolysis of the acetate ester to yield Dinose-b, which exhibits a strong and distinct absorbance maximum at 375 nm in aqueous solutions.[4][5] The intensity of the absorbance at this wavelength is directly proportional to the concentration of Dinose-b, and by stoichiometric relationship, to the original concentration of Dinose-b acetate.

Principle of the Method

The determination of Dinose-b acetate concentration is achieved through a two-step process:

  • Alkaline Hydrolysis: Dinose-b acetate is subjected to alkaline hydrolysis, for example, using sodium hydroxide (B78521), which quantitatively converts it to Dinose-b and sodium acetate.

  • Spectrophotometric Quantification: The concentration of the resulting Dinose-b is determined by measuring the absorbance of the solution at 375 nm using a UV-Vis spectrophotometer. A standard calibration curve prepared from known concentrations of a Dinose-b analytical standard is used to calculate the concentration of Dinose-b in the hydrolyzed sample. The concentration of Dinose-b acetate in the original sample is then calculated based on the stoichiometry of the hydrolysis reaction.

Data Presentation

The following table summarizes the key quantitative data for Dinose-b, the analyte being measured after the hydrolysis of Dinose-b acetate.

ParameterValueReference
Analyte Dinose-b
Wavelength of Maximum Absorbance (λmax)375 nm (in water)[4][5]
Molar Absorptivity (ε)Not available in search results
Molecular Weight240.21 g/mol
Precursor Analyte Dinose-b Acetate
Molecular Weight282.25 g/mol [6]

Experimental Protocols

Reagents and Materials
  • Dinose-b acetate sample of unknown concentration

  • Dinose-b analytical standard (for calibration)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution (for pH adjustment if necessary)

  • Deionized water

  • Methanol (B129727) or Ethanol (for initial sample dissolution)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Preparation of Standard Solutions
  • Dinose-b Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Dinose-b analytical standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by appropriate serial dilutions of the stock standard solution with deionized water.

Sample Preparation and Hydrolysis
  • Accurately weigh a known amount of the Dinose-b acetate sample and dissolve it in a small volume of methanol in a volumetric flask.

  • Add a volume of 1 M NaOH solution sufficient to ensure a molar excess of hydroxide ions. A 10-fold molar excess is recommended to drive the hydrolysis to completion.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete hydrolysis. The optimal time and temperature should be determined experimentally.

  • After cooling to room temperature, neutralize the solution with 1 M HCl if necessary and dilute to the final volume with deionized water.

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to a wavelength of 375 nm.

  • Zero the instrument using a blank solution (deionized water or a hydrolyzed blank containing all reagents except the analyte).

  • Measure the absorbance of each of the working standard solutions and the hydrolyzed sample solution.

Calibration Curve and Calculation
  • Plot a calibration curve of absorbance versus the concentration of the Dinose-b working standard solutions.

  • Determine the concentration of Dinose-b in the hydrolyzed sample solution using the equation of the line from the calibration curve.

  • Calculate the concentration of Dinose-b acetate in the original sample using the following formula:

    Concentration of Dinose-b Acetate = (Concentration of Dinose-b) x (Molecular Weight of Dinose-b Acetate / Molecular Weight of Dinose-b) x (Dilution Factor)

Visualizations

Experimental Workflow

G Workflow for Spectrophotometric Determination of Dinoseb Acetate cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis A Accurately weigh This compound sample B Dissolve in Methanol A->B D Add excess 1M NaOH B->D C Prepare Dinoseb Standard Solutions I Measure Absorbance of Standards and Sample C->I E Heat in water bath (e.g., 60-80°C for 30-60 min) D->E F Cool and neutralize with 1M HCl E->F G Dilute to final volume with deionized water F->G G->I H Set Spectrophotometer to 375 nm H->I J Generate Calibration Curve I->J K Calculate Dinoseb Concentration J->K L Calculate original This compound Concentration K->L

Caption: Workflow for the spectrophotometric determination of this compound.

Hydrolysis Reaction

G Alkaline Hydrolysis of this compound cluster_products Products This compound This compound Dinoseb Dinoseb This compound->Dinoseb + OH- OH- (excess) Heat Heat Acetate Acetate

Caption: The hydrolysis reaction of this compound to Dinoseb and acetate.

Discussion

The described indirect spectrophotometric method provides a simple and accessible means for the quantification of Dinose-b acetate. The key to the accuracy of this method is ensuring the complete hydrolysis of the acetate ester to Dinose-b. Therefore, optimization of the hydrolysis conditions (concentration of NaOH, temperature, and reaction time) is critical and may need to be validated for specific sample matrices.

Potential interferences could arise from other compounds in the sample matrix that absorb at 375 nm. If significant interference is suspected, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary prior to hydrolysis and analysis.

For regulatory purposes or in cases of dispute, it is recommended to use an official, validated method. The Collaborative International Pesticides Analytical Council (CIPAC) has assigned the number 403 to Dinose-b acetate, and the corresponding official method, which is based on gas chromatography, should be consulted.

Safety Precautions

Dinose-b and Dinose-b acetate are highly toxic compounds. All handling of these substances and their solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.

References

Protocol for Dinoseb Acetate Administration in Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (B1670700) acetate (B1210297), a dinitrophenol derivative, is a compound of interest in toxicological and pharmacological research due to its potent biological activity. Like its parent compound dinoseb, it acts as an uncoupler of oxidative phosphorylation, disrupting cellular energy metabolism.[1][2] This property makes it a subject of study for its potential physiological and pathological effects. Dinoseb has been investigated for its reproductive and developmental toxicity in various animal models.[3][4][5] This document provides detailed application notes and protocols for the administration of Dinoseb acetate in rodent studies, intended to ensure safe handling, accurate dosing, and reproducibility of experimental results.

Quantitative Toxicological Data

The following tables summarize the acute toxicity and no-observed-adverse-effect level (NOAEL) and lowest-observed-adverse-effect level (LOAEL) for Dinoseb and its acetate form in various rodent models and administration routes.

Table 1: Acute Toxicity of Dinoseb and this compound in Rodents

CompoundSpeciesAdministration RouteLD50Reference(s)
DinosebRatOral25 - 58 mg/kg[1][5]
DinosebMouseIntraperitoneal14.1 - 22.5 mg/kg[3]
DinosebRabbitDermal40 - 200 mg/kg[1][2][3][6]
This compoundRatOral55 - 65 mg/kg

Table 2: NOAEL and LOAEL for Dinoseb in Rodent Reproductive and Developmental Toxicity Studies

SpeciesAdministration RouteStudy DurationNOAELLOAELEndpoint(s)Reference(s)
RatOral (gavage)42-48 days2.33 mg/kg/day7.0 mg/kg/dayReproductive/Developmental Toxicity[4]
RatOral (gavage)42-48 days-0.78 mg/kg/dayMale Reproductive Toxicity (decreased sperm motility)[4]
MouseOral (diet)--~10 mg/kg/dayMale Reproductive Toxicity (decreased sperm count, abnormal sperm shape)[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, after hydrolysis to dinoseb, acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[5] This action disrupts the proton gradient that is essential for the synthesis of ATP by ATP synthase. By providing an alternative route for protons to re-enter the mitochondrial matrix, dinoseb uncouples the electron transport chain from ATP synthesis. The energy that would have been used to produce ATP is instead dissipated as heat.

cluster_ETC Electron Transport Chain (ETC) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC_I Complex I ETC_III Complex III ETC_I->ETC_III e- ETC_II Complex II ETC_II->ETC_III e- ETC_IV Complex IV ETC_III->ETC_IV e- Proton_Pump Proton Pumping ETC_IV->Proton_Pump Drives Intermembrane_Space Intermembrane Space (High H+ concentration) Proton_Pump->Intermembrane_Space H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Heat Heat Intermembrane_Space->ATP_Synthase H+ Gradient Dinoseb Dinoseb Intermembrane_Space->Dinoseb H+ Carrier Dinoseb->Heat Energy Dissipation

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in Corn Oil for Oral Gavage

This protocol details the preparation of a this compound suspension in corn oil, a common vehicle for administering hydrophobic compounds to rodents.

Materials:

  • This compound

  • Corn oil (USP grade)

  • Sterile glass vials

  • Sterile magnetic stir bar or micro-homogenizer

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate the required amount of this compound and corn oil. This will depend on the desired dose, the concentration of the dosing solution, and the number of animals to be dosed.

  • Weigh the this compound accurately using an analytical balance and place it in a sterile glass vial.

  • Add a small amount of corn oil to the vial to create a paste. Mix thoroughly with a sterile spatula or by vortexing to ensure the powder is fully wetted.

  • Gradually add the remaining corn oil to the vial while continuously mixing.

  • For a homogenous suspension, use a magnetic stirrer for at least 30 minutes or a micro-homogenizer. If the compound is difficult to suspend, brief sonication (e.g., 5-10 minutes in a water bath sonicator) can be employed. Avoid excessive heating during sonication.

  • Visually inspect the suspension to ensure it is uniform and free of clumps.

  • Store the suspension at room temperature or as specified for the stability of the compound, protected from light.

  • Before each administration, vortex the suspension vigorously to ensure a uniform distribution of the compound.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the procedure for administering the prepared this compound suspension to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for adult rats)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct volume of the dosing solution to administer.

  • Vortex the dosing suspension immediately before drawing it into the syringe to ensure homogeneity.

  • Draw the calculated volume of the suspension into the syringe.

  • Gently restrain the rat. One common method is to hold the rat by the loose skin over the neck and shoulders, with the body supported by the same hand.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal struggles excessively, withdraw the needle and start again.

  • Once the needle is in the esophagus, slowly administer the suspension.

  • Withdraw the needle gently and return the rat to its cage.

  • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

start Start prep_solution Prepare this compound Suspension in Corn Oil start->prep_solution weigh_animal Weigh Animal prep_solution->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose draw_dose Draw Suspension into Syringe calculate_dose->draw_dose restrain Restrain Animal draw_dose->restrain administer Administer by Oral Gavage restrain->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration.

Safety Precautions

This compound is a toxic compound and should be handled with extreme care. Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. In case of skin contact, wash the affected area immediately with soap and water. If inhaled or ingested, seek immediate medical attention. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous waste.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb acetate (B1210297) is a dinitrophenol-based herbicide known for its high toxicity, which stems from its ability to uncouple oxidative phosphorylation in mitochondria.[1][2] This disruption of cellular energy metabolism ultimately leads to cell death.[1] Understanding the cytotoxic effects of Dinoseb acetate is crucial for toxicological studies and in the development of potential therapeutic applications. This document provides detailed application notes and protocols for assessing cell viability in the presence of this compound, focusing on the MTT and Neutral Red assays. It also outlines the potential for interference and offers guidance on data interpretation.

Mechanism of Action of this compound

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[1][2] This uncoupling of the electron transport chain from ATP production leads to a rapid decrease in cellular ATP levels, inducing a state of cellular stress.[3] Prolonged exposure to this compound can trigger the intrinsic pathway of apoptosis, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.[4][5][6][7]

Recommended Cell Viability Assays

Two common and well-established colorimetric assays for assessing cell viability are the MTT and Neutral Red uptake assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8] The dye is subsequently extracted, and the absorbance is measured, which is directly proportional to the number of viable cells.

A critical consideration when working with dinitrophenolic compounds like this compound is their potential to interfere with the MTT assay. These compounds can directly reduce MTT to formazan, leading to a false-positive signal and an overestimation of cell viability.[9] Therefore, the Neutral Red assay is often considered a more reliable method in this context.[9][10]

Quantitative Data Summary

Cell Line/OrganismAssay TypeConcentration/DoseEffectReference
Rat Sertoli-germ cell co-culturesViability Assay10⁻⁶ M - 10⁻⁴ MSuppressed viability[12]
Rat Sertoli-germ cell co-culturesCell Detachment10⁻⁵ M and 10⁻⁴ MIncreased number of detached cells[12]
Daphnia magnaSurvival Assay0.14 mg/LStatistical No-Effect Concentration (SNEC)[13]
Daphnia magnaReproduction Assay0.11 mg/LStatistical No-Effect Concentration (SNEC)[13]
Pseudokirchneriella subcapitataGrowth Inhibition Assay0.48 mg/LStatistical No-Effect Concentration (SNEC)[13]

Experimental Protocols

MTT Cell Viability Assay Protocol

Materials:

  • Cells of interest (e.g., HepG2, Jurkat, CHO)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Neutral Red Uptake Assay Protocol

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Neutral Red stock solution (e.g., 4 mg/mL in sterile water)

  • Neutral Red working solution (diluted from stock in pre-warmed medium to a final concentration of 40-50 µg/mL)

  • PBS (Phosphate Buffered Saline)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of Neutral Red destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using cell-based assays.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, Jurkat, CHO) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding dinoseb_prep This compound Stock Solution Preparation treatment Treatment with This compound dinoseb_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (MTT or Neutral Red) incubation->viability_assay readout Absorbance Reading (Microplate Reader) viability_assay->readout calculation Calculation of % Cell Viability readout->calculation ic50 IC50 Determination calculation->ic50

Caption: General workflow for cell viability assays with this compound.

This compound-Induced Apoptosis Signaling Pathway

This compound's primary mechanism of inducing cell death is through the disruption of mitochondrial function, which triggers the intrinsic apoptotic pathway. The following diagram depicts the key steps in this process.

G dinoseb This compound mitochondrion Mitochondrion dinoseb->mitochondrion Enters cell uncoupling Uncoupling of Oxidative Phosphorylation mitochondrion->uncoupling Disrupts proton gradient atp_depletion ATP Depletion uncoupling->atp_depletion mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) uncoupling->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 activates caspase3 Active Caspase-3 caspase9->caspase3 activates procaspase3 Pro-caspase-3 procaspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis executes

Caption: this compound-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for Monitoring Dinoseb Acetate Dissociation to Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb acetate (B1210297) is an ester form of the herbicide Dinoseb. In aqueous environments, Dinoseb acetate can undergo hydrolysis, dissociating into Dinoseb and acetic acid. This dissociation is of significant interest as the biological activity and toxicity of Dinoseb differ from its acetate form. Dinoseb is a well-known uncoupler of oxidative phosphorylation, a critical cellular process for ATP synthesis.[1][2] Therefore, monitoring the conversion of this compound to Dinoseb is crucial for environmental monitoring, toxicological studies, and in the context of drug development if similar chemical moieties are considered.

These application notes provide detailed protocols and techniques for monitoring the dissociation of this compound to Dinoseb, primarily focusing on chromatographic methods.

Principle of Monitoring

The dissociation of this compound to Dinoseb is a hydrolysis reaction that can be influenced by factors such as pH and temperature. The progress of this reaction can be monitored by measuring the decrease in the concentration of this compound and the simultaneous increase in the concentration of Dinoseb over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for separating and quantifying both compounds in a mixture.

Data Presentation

Table 1: Pseudo-First-Order Reaction Rate Constants (k₁) for the Hydrolysis of 2,4-Dinitrophenyl Acetate at 22.5°C [3]

pHk₁ (s⁻¹)
5.04.42 x 10⁻⁵
8.55.10 x 10⁻⁴

Table 2: Rate Constants for Neutral (kₙ) and Base-Catalyzed (kₛ) Hydrolysis of 2,4-Dinitrophenyl Acetate at 22.5°C [3]

Rate ConstantValue
kₙ (s⁻¹)4.42 x 10⁻⁵
kₛ (M⁻¹s⁻¹)0.148

Table 3: Arrhenius Activation Energy (Eₐ) for the Neutral Hydrolysis of 2,4-Dinitrophenyl Acetate [3]

ParameterValue
Eₐ (kJ/mol)52.7

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by HPLC

This protocol describes a stability-indicating HPLC method for the simultaneous determination of this compound and Dinoseb.

1. Materials and Reagents

  • This compound standard

  • Dinoseb standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for pH adjustment)

  • Buffers of various pH (e.g., phosphate, acetate) for hydrolysis studies

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Standard Solutions

  • Prepare individual stock solutions of this compound and Dinoseb (e.g., 1 mg/mL) in acetonitrile.

  • From the stock solutions, prepare a series of mixed working standards containing both this compound and Dinoseb at various concentrations in the mobile phase.

3. HPLC Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of both compounds)

4. Hydrolysis Study Procedure

  • Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubate these solutions at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase (or a solvent that stops the hydrolysis).

  • Inject the sample into the HPLC system.

  • Record the peak areas for this compound and Dinoseb.

5. Data Analysis

  • Generate a calibration curve for both this compound and Dinoseb by plotting peak area versus concentration of the standard solutions.

  • Using the calibration curves, determine the concentrations of this compound and Dinoseb in the samples taken at different time points.

  • Plot the concentration of this compound and Dinoseb as a function of time for each pH and temperature condition.

  • Calculate the rate of dissociation (hydrolysis) of this compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • For acid hydrolysis, add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60 °C) for a defined period.

  • For base hydrolysis, add a strong base (e.g., 0.1 M NaOH) and keep the solution at room temperature or heat gently.

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation

  • Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature for a specified time.

3. Thermal Degradation

  • Expose a solid sample of this compound to dry heat (e.g., 80 °C) for an extended period.

  • Dissolve the sample in a suitable solvent for analysis.

4. Photolytic Degradation

  • Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

5. Analysis

  • Analyze all stressed samples by the developed HPLC method to ensure that the degradation products (including Dinoseb) are well-resolved from the parent compound (this compound).

Visualizations

Dissociation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: this compound Solution buffer Incubate in Buffer (Controlled pH & Temp) start->buffer aliquot Withdraw Aliquots at Time Intervals buffer->aliquot quench Quench Reaction aliquot->quench hplc Inject into HPLC System quench->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection quantification Quantify this compound & Dinoseb detection->quantification kinetics Plot Concentration vs. Time quantification->kinetics rate Calculate Dissociation Rate kinetics->rate

Figure 1: Experimental workflow for monitoring this compound dissociation.

Signaling_Pathway cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix etc Electron Transport Chain (ETC) h_high High H⁺ Concentration etc->h_high Pumps H⁺ atp_synthase ATP Synthase atp ATP atp_synthase->atp Drives Synthesis h_high->atp_synthase Proton Motive Force dinoseb Dinoseb h_high->dinoseb h_low Low H⁺ Concentration adp ADP + Pi adp->atp_synthase dinoseb->h_low Transports H⁺ across membrane

Figure 2: Mechanism of Dinoseb as an uncoupler of oxidative phosphorylation.

References

Troubleshooting & Optimization

Overcoming solubility issues of Dinoseb acetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dinoseb Acetate (B1210297) Solubility

This center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Dinose-b acetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Dinoseb acetate and why is it difficult to dissolve in water?

This compound is a dinitrophenol ester, previously used as a herbicide.[1] Its chemical structure contains a largely non-polar aromatic ring and a sec-butyl group, which makes it hydrophobic (lipophilic). This molecular structure results in low aqueous solubility. PubChem lists its water solubility as 2.2 mg/mL at 25 °C, while other sources state 0.22 g/100ml (2.2 mg/mL) at 20°C.[2][3]

Q2: What are the initial signs of solubility issues in my experiment?

Common indicators of poor solubility include:

  • Precipitation: The compound falls out of solution, appearing as solid crystals or an amorphous powder.[4]

  • Cloudiness or Turbidity: The solution appears milky or hazy, indicating the formation of a fine suspension.

  • Oily Film: An immiscible layer or droplets may appear on the surface or at the bottom of the container.

Q3: Can I use Dimethyl Sulfoxide (DMSO) to prepare a stock solution?

Yes, this compound is soluble in DMSO.[5] Preparing a concentrated stock solution in a suitable organic solvent like DMSO is a common and effective first step.[6][7] However, when adding this stock to an aqueous buffer, the final concentration of DMSO should be kept to a minimum (typically <1%, and often <0.1%) as it can have unintended biological effects or cause the compound to precipitate if the final concentration exceeds its solubility limit in the mixed solvent system.[4]

Q4: My compound precipitates when I add my DMSO stock to my aqueous buffer. What's happening?

This is a common issue known as "crashing out." It occurs when the highly soluble compound in the organic stock solution is rapidly introduced into the aqueous buffer where it is poorly soluble.[4] The solvent environment changes too quickly for the compound to remain dissolved. Strategies to prevent this are detailed in the Troubleshooting Guide below.

Troubleshooting Guides

This section addresses specific problems you may encounter.

Problem: Immediate precipitation upon adding stock solution to aqueous buffer.
  • Cause: This is typically due to a rapid solvent shift that dramatically decreases the compound's solubility.[4] Localized high concentrations of the compound form before it has a chance to disperse in the buffer, causing it to exceed its solubility limit and precipitate.

  • Solutions:

    • Reduce Concentration: Prepare a more dilute stock solution or aim for a lower final concentration in your aqueous medium.[4]

    • Modify Addition Method: Add the stock solution drop-wise into the vortex of the vigorously stirring buffer. This promotes rapid dispersion and prevents localized supersaturation.[4][8]

    • Use Co-solvents: If your experimental design allows, include a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol (B145695) or propylene (B89431) glycol in your final aqueous solution.[7][9] This can increase the overall solvating power of the buffer.

    • Temperature Control: Gently warming the buffer (if the compound's stability permits) can increase solubility during preparation.[10]

Problem: The solution becomes cloudy or precipitation occurs after some time (minutes to hours).
  • Cause: This may indicate that you have created a supersaturated solution which is thermodynamically unstable. Over time, the compound begins to aggregate or crystallize out of solution.[4] Other factors can include temperature fluctuations or degradation of the compound into a less soluble form.[4]

  • Solutions:

    • Lower the Final Concentration: The most straightforward solution is to work at a concentration below the compound's equilibrium solubility in that specific medium.

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Although this compound is not strongly ionizable, its hydrolysis product, Dinoseb, is. Ensure the pH of your buffer is optimal and stable.[3][6]

    • Employ Solubilizing Excipients: Consider using cyclodextrins. These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can encapsulate hydrophobic molecules, forming an "inclusion complex" with enhanced water solubility.[11][12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₆[2]
Molecular Weight 282.25 g/mol [2]
Melting Point 26 - 27 °C[2]
Water Solubility 2.2 mg/mL (at 20-25 °C)[2][3]
Appearance Yellow crystals or brown viscous oily liquid[3]
Recommended Storage 0 - 4 °C (short term), -20 °C (long term)[5]

Experimental Protocols

Protocol 1: Preparation of Aqueous Solution using a Co-solvent Stock

This protocol describes the standard method for preparing a working solution of a hydrophobic compound.

  • Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. This is your primary stock solution.

  • Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the stock solution in DMSO or another appropriate co-solvent like ethanol.[13] This reduces the volume of concentrated DMSO added to the final buffer.

  • Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) and place it in a beaker with a magnetic stir bar.

  • Combine Solutions: Begin vigorously stirring the aqueous buffer to create a vortex.

  • Add Stock Solution: Slowly, add the required volume of the this compound stock solution drop-by-drop directly into the vortex of the stirring buffer.[4]

  • Finalize: Allow the solution to stir for an additional 5-10 minutes. Visually inspect for any signs of precipitation or cloudiness.

Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)

This protocol outlines a common and solvent-free method for preparing a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[10][14]

  • Select Cyclodextrin (B1172386): Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is known for its efficacy and low toxicity.[11]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Kneading Process: a. Place the calculated amount of cyclodextrin in a mortar. b. Add a small amount of a water/ethanol mixture to form a thick, consistent paste. c. Add the this compound powder to the paste. d. Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.[14]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated and a solid powder is obtained.

  • Final Product: The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit significantly improved solubility when dissolved in an aqueous solution.

Mandatory Visualizations

G start Start: this compound Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Action: Lower final concentration check_conc->reduce_conc Yes check_method Was stock added too quickly? check_conc->check_method No success Result: Clear, stable solution reduce_conc->success slow_add Action: Add stock dropwise to vigorously stirred buffer check_method->slow_add Yes check_solvent Is co-solvent percentage in buffer >1%? check_method->check_solvent No slow_add->success use_excipient Advanced: Use solubilizing excipients (e.g., Cyclodextrins) check_solvent->use_excipient No fail Issue Persists: Re-evaluate buffer or consider advanced methods check_solvent->fail Yes use_excipient->success

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Structure DA This compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) DA->Complex + exp1 Poorly soluble drug molecule DA->exp1 CD Cyclodextrin CD->Complex exp2 Encapsulating agent CD->exp2 exp3 Forms a complex where the hydrophobic drug is shielded, enhancing overall aqueous solubility. Complex->exp3 struct Hydrophilic Exterior (outer surface) Hydrophobic Cavity (inner core)

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

Technical Support Center: Stabilizing Dinoseb Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of Dinoseb (B1670700) acetate (B1210297) solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Dinoseb acetate and why is its stability in solution a concern?

A1: this compound is an ester form of Dinoseb, a dinitrophenolic compound once used as a herbicide.[1] In research and development, it is critical to maintain the stability of this compound solutions to ensure accurate and reproducible experimental outcomes. The primary stability concern is its degradation into other compounds, which can alter the solution's potency and introduce confounding variables into experiments. The main degradation pathway is hydrolysis, where the ester group is cleaved, yielding Dinoseb.[2][3]

Q2: What are the primary factors that cause this compound degradation in solution?

A2: The main factors contributing to the degradation of this compound are:

  • Hydrolysis: The presence of water, especially under acidic or alkaline conditions, can hydrolyze the ester bond, converting this compound back to Dinoseb.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the molecule to break down.[4][5] Dinoseb itself is known to be susceptible to decomposition by ultraviolet radiation.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Conversely, freezing temperatures may not be ideal for solutions if it leads to water condensation upon thawing, which can promote hydrolysis.[7][8]

  • pH: Solutions with a high or low pH can catalyze hydrolysis. This compound is particularly susceptible to decomposition in the presence of strong bases and alkalis.[2][9]

Q3: What are the ideal storage conditions for this compound solutions to ensure long-term stability?

A3: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C.[10]

  • Light: Protect from light at all times by using amber glass vials or by wrapping containers in aluminum foil.[5][7]

  • Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen to remove oxygen and moisture.[11]

  • Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and moisture entry.[2][12]

Q4: What solvents are recommended for preparing this compound stock solutions?

A4: Choose a dry, aprotic solvent to minimize hydrolysis. Anhydrous grade solvents are highly recommended. Suitable options include:

Avoid using aqueous buffers or protic solvents like methanol (B129727) or ethanol (B145695) for long-term stock solutions, as they can contribute to hydrolysis. If aqueous solutions are required for an experiment, they should be prepared fresh from a stock solution immediately before use.

Q5: How can I visually identify potential degradation of my this compound solution?

A5: While analytical methods provide definitive proof of degradation, visual cues can serve as an early warning. Look for a change in color (pure Dinoseb is an orange or yellow solid) or the appearance of precipitates or crystals in the solution.[5] Any change from the initial state warrants a quality control check.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution has changed color or become cloudy. Chemical degradation (hydrolysis or photolysis) has likely occurred, forming new compounds like Dinoseb.1. Do not use the solution for experiments. 2. Verify the identity of the degradants using an appropriate analytical method (e.g., LC-MS). 3. Prepare a fresh solution, ensuring adherence to proper storage protocols (e.g., use of anhydrous solvent, protection from light).
Unexpected peaks appear in HPLC or LC-MS analysis. The solution is degrading. The primary degradation product is likely Dinoseb.1. Identify the unexpected peak by comparing its retention time and/or mass-to-charge ratio with a Dinoseb standard. 2. Quantify the percentage of this compound remaining to determine if the solution is still viable for your application. 3. Review storage conditions (temperature, light exposure, solvent quality) and prepare a new stock if degradation is significant.
Decreased biological or chemical activity in experiments. The concentration of active this compound has decreased due to degradation.1. Perform a quantitative analysis (e.g., HPLC with a calibration curve) to determine the current concentration of this compound in your solution.[13] 2. Compare the measured concentration to the expected concentration. 3. If the concentration has dropped significantly, discard the solution and prepare a fresh stock, paying close attention to storage procedures.

Data Presentation

Table 1: Summary of Factors Affecting this compound Solution Stability

FactorRisk LevelRecommended Mitigation
Light Exposure HighStore solutions in amber vials or wrap clear vials in foil to protect from all light sources.[7]
Elevated Temperature (>4°C) HighStore solutions at recommended temperatures (-20°C for long-term).[10] Avoid repeated freeze-thaw cycles.
pH (Acidic or Alkaline) HighUse neutral, aprotic, anhydrous solvents. Avoid aqueous buffers for storage. This compound is incompatible with alkaline substances.[1][2]
Moisture / Water HighUse high-purity, anhydrous grade solvents. Store in tightly sealed containers in a dry environment.[11]
Oxygen ModerateFor maximum stability, purge container headspace with an inert gas (e.g., nitrogen, argon).

Experimental Protocols

Protocol: Stability Assessment of this compound Solution by HPLC-UV

This protocol outlines a method to quantify the concentration of this compound and detect the presence of its primary degradant, Dinoseb.

1. Materials and Reagents:

  • This compound reference standard

  • Dinoseb reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Class A volumetric flasks and pipettes

  • HPLC autosampler vials

2. Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Column Temperature: 30°C

3. Standard Preparation:

  • Prepare a 1 mg/mL primary stock solution of this compound in anhydrous acetonitrile.

  • Prepare a 1 mg/mL primary stock solution of Dinoseb in anhydrous acetonitrile.

  • From these stocks, create a series of calibration standards containing both this compound and Dinoseb at concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Allow the stored this compound solution to equilibrate to room temperature.

  • Vortex the solution gently to ensure homogeneity.

  • Dilute an aliquot of the stored solution with acetonitrile to fall within the range of the calibration curve.

5. Analysis and Data Interpretation:

  • Inject the calibration standards to generate a calibration curve for both this compound and Dinoseb.

  • Inject the diluted sample solution.

  • Quantify the concentration of this compound in the sample using its calibration curve.

  • If a peak is observed at the retention time corresponding to Dinoseb, quantify its concentration as well.

  • Calculate the percentage of degradation: (% Degradation) = [Concentration of Dinoseb] / ([Concentration of Dinoseb] + [Concentration of this compound]) * 100.

  • Compare the measured concentration of this compound to its initial concentration to determine the extent of loss.

Mandatory Visualizations

DA This compound (C12H14N2O6) D Dinoseb (C10H12N2O5) DA->D Ester Cleavage BP Other Degradation Byproducts DA->BP H2O Hydrolysis (Presence of Water, Acid/Base) H2O->D H₂O Light Photolysis (UV Exposure) Light->D hv

Caption: Primary degradation pathways of this compound.

Caption: Troubleshooting workflow for unstable this compound solutions.

References

Minimizing degradation of Dinoseb acetate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Dinoseb (B1670700) acetate (B1210297) during sample preparation for analytical procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Dinoseb acetate, providing potential causes and solutions to ensure accurate and reproducible results.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Recovery of this compound 1. Hydrolysis to Dinoseb: this compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The presence of water in the sample or solvents can facilitate this degradation.- Maintain pH control: Use a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffer) to maintain a slightly acidic to neutral pH (4-6) during extraction. - Minimize water content: For samples with high water content, ensure efficient phase separation. For dry samples, the addition of a controlled amount of water is necessary for efficient extraction, but prolonged exposure should be avoided. - Work efficiently: Process samples promptly after extraction and minimize the time the extract spends in aqueous or protic solutions.
2. Thermal Degradation: this compound is thermally labile and can decompose at elevated temperatures, which is a significant concern during GC analysis.[1]- Use LC-MS/MS: Liquid chromatography-mass spectrometry is the preferred method of analysis as it avoids the high temperatures of a GC inlet.[1][2] - Optimize GC conditions (if unavoidable): If GC-MS must be used, employ a programmable temperature vaporizer (PTV) inlet with a gentle temperature ramp and use a shorter, narrow-bore column to minimize residence time at high temperatures.
3. Adsorption to Sorbents: During the dispersive solid-phase extraction (dSPE) cleanup step, this compound can be adsorbed by certain sorbents, leading to losses.- Avoid or minimize Graphitized Carbon Black (GCB): GCB is known to adsorb planar molecules, and this compound has a planar dinitrophenyl ring. If GCB must be used for pigment removal, use the lowest effective amount and consider adding a small amount of a "keeper" solvent like toluene (B28343) to the extract before cleanup to improve recovery.[3] - Optimize dSPE sorbent amounts: Use the minimum amount of Primary Secondary Amine (PSA) and C18 sorbents necessary for adequate cleanup to reduce the risk of analyte loss.
Inconsistent or Irreproducible Results 1. Variable Hydrolysis: Inconsistent pH across samples can lead to varying degrees of hydrolysis and, therefore, fluctuating recoveries.- Consistent buffering: Ensure that the same amount of buffering salts is added to every sample and that they are thoroughly mixed. - Standardize timings: Keep the time between extraction, cleanup, and analysis as consistent as possible for all samples.
2. Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.- Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects. - Employ an internal standard: Use a stable isotope-labeled internal standard of this compound, if available, to correct for variations in both sample preparation and instrumental analysis.
Presence of Dinoseb Peak in this compound Standard 1. Standard Degradation: The analytical standard itself may have degraded over time due to improper storage or exposure to light or moisture.- Proper standard storage: Store this compound standards in a cool, dark, and dry place, preferably at or below -20°C.[4] - Prepare fresh working standards: Prepare working standards from a stock solution more frequently to minimize degradation in solution.
2. In-source Conversion: Hydrolysis can potentially occur in the ion source of the mass spectrometer.- Optimize MS source conditions: Adjust source parameters such as temperature and gas flows to minimize in-source degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The primary degradation pathway is the hydrolysis of the ester linkage, which converts this compound into Dinoseb. This reaction is catalyzed by both acids and bases and is accelerated by the presence of water and elevated temperatures.[5]

Q2: Which analytical technique is recommended for the analysis of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique.[2][4][6] It avoids the high temperatures used in gas chromatography (GC) that can cause thermal degradation of this compound.[1]

Q3: How can I prevent the hydrolysis of this compound during extraction?

A3: To prevent hydrolysis, it is crucial to control the pH of the extraction solvent. Using a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, such as the AOAC 2007.01 method which uses an acetate buffer, helps to maintain a stable, slightly acidic pH where the rate of hydrolysis is minimized.

Q4: What is the role of the different sorbents in the QuEChERS cleanup step, and which ones should I be cautious with for this compound analysis?

A4: In the dispersive solid-phase extraction (dSPE) step of the QuEChERS method:

  • Magnesium Sulfate (MgSO₄): Removes excess water from the extract.

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

  • C18 (Octadecyl): Removes nonpolar interferences like fats and waxes.

  • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids.[7]

You should be cautious when using GCB , as it can adsorb planar molecules like this compound, leading to low recoveries.[3] If pigment removal is necessary, use the smallest effective amount of GCB.

Q5: Can I use acetone (B3395972) for the extraction of this compound?

A5: Yes, acetone can be used for the extraction of this compound and its metabolite Dinoseb from various matrices.[4] However, acetonitrile (B52724) is more commonly used in QuEChERS methods because it provides better phase separation from water after the addition of salts.

Q6: How should I store my this compound standards to prevent degradation?

A6: this compound standards should be stored in a freezer at -20°C or below in a tightly sealed container to protect them from light and moisture.[4] It is also advisable to prepare fresh working solutions from a stock solution regularly.

Quantitative Data Summary

CompoundMatrixConditionHalf-life (DT₅₀) / StabilityReference
DinosebWaterpH 5-9, 25°CStable for 30 days[8]
DinosebSandy Loam SoilNatural Sunlight14 hours[8]
DinosebWaterNatural Sunlight14-18 days[8][9]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound Analysis in Fruit and Vegetable Matrices

This protocol is based on the principles of the AOAC 2007.01 buffered QuEChERS method, which is suitable for minimizing the hydrolysis of pH-sensitive pesticides like this compound.

1. Sample Homogenization:

  • Homogenize a representative portion of the fruit or vegetable sample until a uniform consistency is achieved. For samples with low water content, it may be necessary to add a small amount of purified water before homogenization.

2. Extraction:

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
  • Add 15 mL of acetonitrile containing 1% acetic acid.
  • Add an appropriate internal standard if used.
  • Cap the tube and shake vigorously for 1 minute.
  • Add the QuEChERS AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc).
  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents. For a general-purpose cleanup of pigmented samples, a combination of MgSO₄, PSA, and C18 is recommended. Use GCB with caution and only if necessary for heavy pigmentation.
  • Example dSPE composition for 1 mL of extract: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at a high speed (e.g., ≥10,000 rcf) for 5 minutes.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant to an autosampler vial.
  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for your specific instrumentation.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%) to ensure good peak shape and ionization.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation of this compound.

Visualizations

Degradation_Pathway DA This compound D Dinoseb DA->D Hydrolysis (pH, Temp, Water) DP Further Degradation Products D->DP Photodegradation (Sunlight)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Buffered QuEChERS Extraction (pH 4-6) Homogenization->Extraction Acetonitrile + Buffer Cleanup 3. dSPE Cleanup (PSA/C18, minimal GCB) Extraction->Cleanup Supernatant LCMS 4. LC-MS/MS Analysis (Negative ESI) Cleanup->LCMS Clean Extract

Caption: Recommended workflow for this compound analysis.

References

Troubleshooting inconsistent results in Dinoseb acetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Dinoseb acetate (B1210297). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in our cell viability assays (e.g., MTT, XTT, or resazurin) with Dinoseb acetate. What are the potential causes?

A1: High variability in cell viability assays when using an oxidative phosphorylation uncoupler like this compound is a common challenge. The primary reasons often revolve around the compound's mechanism of action and cellular stress responses. Consider the following:

  • Compound Stability and Solubility: this compound can be unstable in certain aqueous solutions and may hydrolyze to Dinoseb.[1] Ensure that your stock solutions are fresh and that the final concentration in your assay medium is fully solubilized. Precipitation of the compound can lead to inconsistent dosing.

  • Narrow Therapeutic Window: Uncouplers have a very narrow concentration range where they are effective without being overtly toxic. A slight increase in concentration can push the cells from a state of increased respiration to rapid ATP depletion and cell death, leading to steep dose-response curves and high variability.

  • Cell Density: The metabolic state of cells can be influenced by their density. Inconsistent cell seeding will lead to variable results. Ensure a consistent number of viable cells are plated for each experiment.

  • Incubation Time: The effects of uncoupling can be rapid. Short incubation times might not be sufficient to observe a consistent effect, while long incubation times might lead to secondary effects and increased cell death, obscuring the primary mechanism.

Troubleshooting Steps:

  • Optimize Concentration Range: Perform a detailed dose-response curve with a narrow concentration range to identify the optimal working concentration for your cell type.

  • Verify Solubility: Visually inspect your assay plates for any signs of compound precipitation.

  • Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers across all wells and experiments.

  • Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect without significant cytotoxicity.

Q2: Our measurements of mitochondrial membrane potential (e.g., using TMRE or JC-1) are inconsistent after treatment with this compound. Why might this be happening?

A2: this compound directly targets the mitochondrial membrane to dissipate the proton gradient, which is the basis of the mitochondrial membrane potential.[2] Inconsistent results in these assays often stem from:

  • Dye Loading and Staining: Inconsistent loading of the potentiometric dye can lead to variable baseline fluorescence. Ensure that the dye concentration and incubation time are optimized and consistent for your cell type.

  • Cell Health: Unhealthy or stressed cells may already have a compromised mitochondrial membrane potential, leading to a high baseline signal and masking the effects of this compound.

  • Photobleaching: Fluorescent dyes are susceptible to photobleaching. Minimize the exposure of your samples to light during incubation and imaging.

Troubleshooting Steps:

  • Optimize Dye Staining Protocol: Titrate the concentration of the dye and optimize the loading time to achieve a stable and bright signal with low background.

  • Include Positive and Negative Controls: Use a known uncoupler like FCCP as a positive control and a vehicle-treated group as a negative control to validate your assay.

  • Automated Imaging and Analysis: Use an automated fluorescence microscope or plate reader to acquire images and quantify fluorescence, reducing user-dependent variability.

Q3: We are seeing unexpected changes in cellular signaling pathways, such as mTOR and CREB, after this compound treatment. Is this a known effect?

A3: Yes, this is an expected off-target, or rather, downstream effect. While the primary mechanism of this compound is the uncoupling of oxidative phosphorylation, this action induces a significant cellular stress response that reprograms major signaling networks.[3][4]

  • mTOR Pathway Inhibition: The decrease in cellular ATP levels and the induction of metabolic stress by uncouplers can lead to the suppression of the mTOR signaling pathway.[3][4]

  • CREB Pathway Activation: The increase in intracellular calcium levels and other stress responses associated with mitochondrial uncoupling can lead to the activation of the Ca2+-CREB signaling pathway.[3][4]

These changes are part of an adaptive cellular response to the energetic stress imposed by the compound. When studying this compound, it is crucial to consider these downstream effects, as they may contribute significantly to the observed phenotype.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated from experiments with dinitrophenols. These are intended as a reference for the types of dose-dependent effects that can be observed.

Table 1: Example Dose-Response of DNP on Body Weight in Mice

DNP Dose (mg/L in drinking water)Change in Body Weight (g) after 1 week
0+1.5 ± 0.2
100+0.8 ± 0.3
200+0.1 ± 0.2
400-0.5 ± 0.3
800-1.2 ± 0.4

Data presented here is illustrative and based on findings in studies such as Goldgof et al. (2014) to demonstrate a typical dose-dependent effect of dinitrophenols.[5]

Table 2: Effect of DNP on Total Energy Expenditure (TEE) in Mice at Thermoneutrality

Treatment GroupTEE (kcal/day/mouse)Percent Change from Vehicle
Vehicle4.5 ± 0.3-
DNP (89 mg/kg/day)5.2 ± 0.4+16%

This table is a representation of data showing how an uncoupler can increase metabolic rate, adapted from studies on DNP.[5]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol describes a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

2. Measurement of Mitochondrial Membrane Potential using TMRE

This protocol provides a method for measuring changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or black-walled 96-well plates).

  • Allow cells to attach and grow to the desired confluency.

  • Treat cells with various concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (FCCP, e.g., 10 µM for 10 minutes).

  • During the last 15-30 minutes of the treatment, add TMRE to the medium at a final concentration of 20-100 nM.

  • Wash the cells with pre-warmed PBS or medium to remove excess dye.

  • Add fresh pre-warmed medium.

  • Immediately acquire fluorescent images or read the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm).

Visualizations

Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response Dinoseb_Acetate This compound Proton_Gradient Proton Motive Force (H+ Gradient) Dinoseb_Acetate->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Ca2_Levels Increased Intracellular Ca2+ Proton_Gradient->Ca2_Levels Leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cellular_Stress Increased Cellular Stress (Low ATP, High AMP) ATP_Production->Cellular_Stress mTOR_Pathway mTOR Pathway Cellular_Stress->mTOR_Pathway Inhibits CREB_Pathway CREB Pathway Ca2_Levels->CREB_Pathway Activates Cell_Viability Altered Cell Viability & Proliferation mTOR_Pathway->Cell_Viability Impacts CREB_Pathway->Cell_Viability Impacts

Caption: Signaling pathway of this compound as a mitochondrial uncoupler.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity - Fresh stock solution? - Soluble in media? Start->Check_Compound Check_Assay Step 2: Review Assay Parameters - Consistent cell seeding? - Optimized incubation time? Check_Compound->Check_Assay Check_Controls Step 3: Validate Controls - Vehicle control shows no effect? - Positive control works as expected? Check_Assay->Check_Controls Optimize_Dose Step 4: Re-optimize Concentration - Perform narrow dose-response curve Check_Controls->Optimize_Dose End Consistent Results Optimize_Dose->End

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing HPLC-UV Detection for Low Concentrations of Dinose-b Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the analysis of low concentrations of Dinoseb acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for the detection of Dinoseb acetate?

A1: The optimal UV wavelength for detecting this compound is dictated by the chromophore, which is the dinitrophenyl group. For Dinoseb, the parent compound of this compound, the absorption maximum in water has been reported at 375 nm. However, in the context of a reversed-phase HPLC mobile phase, which typically includes an organic solvent like acetonitrile (B52724) or methanol (B129727), the optimal wavelength may shift. It is recommended to determine the UV spectrum of Dinose-b acetate in the intended mobile phase. If this is not feasible, a starting wavelength of 270-275 nm is a practical choice for good sensitivity.

Q2: I am observing poor sensitivity and a noisy baseline. What are the likely causes and solutions?

A2: Poor sensitivity and a noisy baseline are common issues in HPLC analysis, especially at low analyte concentrations. Here are some potential causes and their corresponding solutions:

  • Inappropriate Wavelength Selection: Ensure you are using the wavelength of maximum absorbance for this compound in your mobile phase.

  • Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air, which can cause baseline noise.

  • Deteriorating HPLC Lamp: The UV lamp in the detector has a finite lifetime. A failing lamp can lead to decreased light output and increased noise. Check the lamp's energy output and replace it if necessary.

  • Dirty Flow Cell: Contaminants from previous injections can accumulate in the detector flow cell, leading to a noisy or drifting baseline. Flush the flow cell with a strong, appropriate solvent.

  • Column Contamination: The analytical column can accumulate non-volatile matrix components, leading to poor peak shape and a noisy baseline. Implement a robust sample preparation procedure and consider using a guard column.

Q3: My peak shape for this compound is broad or tailing. How can I improve it?

A3: Poor peak shape can compromise resolution and sensitivity. Consider the following troubleshooting steps:

  • Mobile Phase pH: this compound is a weakly acidic compound. The pH of the mobile phase can affect its ionization state and, consequently, its interaction with the stationary phase. For reversed-phase chromatography on a C18 column, a slightly acidic mobile phase (e.g., buffered to pH 3-4 with formic acid or phosphoric acid) can suppress the ionization of any residual silanol (B1196071) groups on the silica (B1680970) packing, leading to sharper peaks.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

  • Column Degradation: The performance of an HPLC column degrades over time. If you observe a sudden or gradual deterioration in peak shape, it may be time to replace the column.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC-UV analysis of low concentrations of this compound.

Issue 1: No Peak or Very Small Peak
Possible Cause Troubleshooting Step
Incorrect Injection Verify that the autosampler is functioning correctly and that the injection volume is appropriate. Manually inject a standard to confirm.
Sample Degradation Ensure the stability of this compound in your sample solvent. Prepare fresh standards and samples.
Detector Issue Check the detector lamp status and ensure it is turned on. Confirm that the correct wavelength is set.
Flow Path Blockage Check the system pressure. A high-pressure reading may indicate a blockage in the tubing, injector, or column.
Issue 2: Drifting Baseline
Possible Cause Troubleshooting Step
Column Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Mobile Phase Composition Change If using a gradient, ensure the pumps are mixing the solvents correctly. For isocratic methods, check for solvent evaporation.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Ensure the detector is not in a drafty location.
Contaminated Mobile Phase or Column Prepare fresh mobile phase. Flush the column with a strong solvent.

Quantitative Data Summary

The following table summarizes typical HPLC-UV parameters and performance data for the analysis of Dinoseb and related compounds. This data can be used as a starting point for method development for this compound.

ParameterValue/RangeSource
Column C18, 150 mm x 4.6 mm, 5 µmGeneric RP-HPLC
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidGeneric RP-HPLC
Gradient/Isocratic Gradient: 40% to 60% Acetonitrile in 15 min[1]
Flow Rate 1.0 mL/minGeneric RP-HPLC
Injection Volume 10 - 50 µLGeneric RP-HPLC
UV Detection Wavelength 270 - 275 nm or 375 nm[1]
Limit of Detection (LOD) 0.025 mg/L (ppm)Based on Dinoseb
Limit of Quantification (LOQ) ~0.08 mg/L (ppm)Estimated
**Linearity (R²) **> 0.99Expected
Recovery 80 - 110%Expected

Experimental Protocols

Protocol 1: Standard Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.

  • Working Stock Solution (10 mg/L): Dilute 100 µL of the primary stock solution to 10 mL with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).

Protocol 2: Sample Preparation (for Water Samples)
  • Filtration: Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Solid-Phase Extraction (SPE) - for low concentrations:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered water sample onto the SPE cartridge at a slow flow rate (approx. 5 mL/min).

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the this compound from the cartridge with 2 x 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Filtration/SPE) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Troubleshooting_Workflow Start Poor Chromatographic Result Check_Sensitivity Low Sensitivity / Noisy Baseline? Start->Check_Sensitivity Check_Peak_Shape Poor Peak Shape? Check_Sensitivity->Check_Peak_Shape No Wavelength Verify Wavelength Check_Sensitivity->Wavelength Yes Check_Retention_Time Retention Time Shift? Check_Peak_Shape->Check_Retention_Time No Mobile_Phase_pH Adjust Mobile Phase pH Check_Peak_Shape->Mobile_Phase_pH Yes Flow_Rate Verify Flow Rate Check_Retention_Time->Flow_Rate Yes End Problem Resolved Check_Retention_Time->End No Mobile_Phase_Purity Check Mobile Phase Purity Wavelength->Mobile_Phase_Purity Lamp_Status Check Detector Lamp Mobile_Phase_Purity->Lamp_Status Lamp_Status->End Injection_Volume Reduce Injection Volume Mobile_Phase_pH->Injection_Volume Column_Health Check Column Condition Injection_Volume->Column_Health Column_Health->End Mobile_Phase_Comp Check Mobile Phase Composition Flow_Rate->Mobile_Phase_Comp Temperature Check Column Temperature Mobile_Phase_Comp->Temperature Temperature->End

Caption: Troubleshooting decision tree for HPLC-UV analysis of this compound.

References

How to prevent hydrolysis of Dinoseb acetate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Dinoseb (B1670700) acetate (B1210297) in experimental setups, with a focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Dinoseb acetate and why is preventing its hydrolysis important?

A1: this compound is the acetylated form of Dinoseb, a dinitrophenol compound. In experimental settings, the acetate ester can hydrolyze back to Dinoseb and acetic acid. This hydrolysis is problematic as it changes the chemical identity and concentration of the intended analyte, potentially leading to inaccurate and unreliable experimental results. The presence of the active parent compound, Dinoseb, can introduce unintended biological effects, complicating data interpretation.

Q2: What are the primary factors that cause the hydrolysis of this compound?

A2: The primary factors that can induce hydrolysis of this compound in an experimental setup are:

  • pH: The stability of the ester linkage is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, with the rate typically being higher under basic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Solvent Composition: The presence of water in solvents will facilitate hydrolysis. The type of organic solvent used can also influence stability.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of solid this compound, it should be stored in a cool, dry, and dark place.[2] Recommended storage is in a well-sealed container in a refrigerator or freezer. For solutions, it is crucial to use anhydrous solvents and store them at low temperatures, such as -20°C, to minimize degradation.[3]

Q4: What are the hydrolysis products of this compound?

A4: The hydrolysis of this compound yields Dinoseb and acetic acid.

Q5: How can I detect and quantify the hydrolysis of this compound in my samples?

A5: Hydrolysis can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] By separating and quantifying this compound and its hydrolysis product, Dinoseb, the extent of degradation can be determined. A time-course study analyzing the sample at different time points can reveal the rate of hydrolysis under specific experimental conditions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound hydrolysis during your experiments.

Observation Potential Cause Recommended Solution
Inconsistent or non-reproducible results in bioassays. Hydrolysis of this compound to Dinoseb, which has different activity.Prepare fresh stock solutions in an anhydrous aprotic solvent (e.g., acetonitrile) for each experiment. Minimize the time the compound is in aqueous buffer.
Appearance of an unexpected peak corresponding to Dinoseb in analytical chromatograms (HPLC, GC-MS). Degradation of this compound in the sample or during analysis.Ensure the pH of your mobile phase or sample buffer is neutral or slightly acidic. Use a lower temperature for sample storage and analysis if possible.
Decrease in the concentration of this compound over time in prepared solutions. Hydrolysis in the solvent.Use high-purity, anhydrous solvents. Store stock solutions at -20°C or lower in tightly sealed vials. For aqueous working solutions, prepare them immediately before use.
Precipitate forms in the stock solution upon storage. Solvent evaporation or degradation product insolubility.Ensure vials are properly sealed. If a precipitate is observed, the solution should be discarded and a fresh one prepared.
Summary of this compound Stability

While specific kinetic data for this compound hydrolysis is limited, the stability of dinitrophenyl esters is generally influenced by the following conditions. Dinoseb itself is reported to be stable to hydrolysis in water within a pH range of 5-9 at 25°C for over 30 days.[3] However, the ester linkage in this compound is more susceptible to cleavage.

Condition pH Temperature Solvent Stability Outlook Recommendation
Optimal Storage N/A (Solid)≤ 4°CN/A (Solid)HighStore solid compound in a desiccator in a refrigerator or freezer.
Stock Solution N/A-20°CAnhydrous Acetonitrile (B52724)GoodPrepare stock solutions in anhydrous aprotic solvents and store in a freezer.
Aqueous Buffer 5.0 - 7.04°CAqueous BufferLow to ModeratePrepare fresh for each experiment and use as quickly as possible.
Aqueous Buffer > 8.0Room TempAqueous BufferVery LowAvoid basic aqueous solutions and elevated temperatures.
Aqueous Buffer < 4.0Room TempAqueous BufferLowAvoid strongly acidic conditions.

Experimental Protocols

Protocol for Preparation and Storage of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in acetonitrile.

Materials:

  • This compound (solid, high purity)

  • Anhydrous acetonitrile (CH₃CN), HPLC or spectrophotometry grade

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Argon or nitrogen gas (optional)

Procedure:

  • Preparation of the Weighing Area: Work in a well-ventilated fume hood. Ensure the analytical balance is calibrated and free of drafts.

  • Weighing this compound: Carefully weigh the desired amount of this compound. For a 10 mM solution in 10 mL, you will need 28.225 mg (Molar Mass = 282.25 g/mol ).

  • Dissolving in Acetonitrile: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Add a small amount of anhydrous acetonitrile to dissolve the solid completely.

  • Bringing to Volume: Once fully dissolved, bring the solution to the 10 mL mark with anhydrous acetonitrile.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, amber glass vials to avoid repeated freeze-thaw cycles of the entire stock.

    • (Optional) Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace air and moisture.

    • Seal the vials tightly with PTFE-lined caps.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Stability Testing:

  • It is recommended to periodically check the purity of the stock solution, especially if stored for an extended period. This can be done by HPLC or GC-MS analysis, comparing the chromatogram to that of a freshly prepared standard.

Visualizations

Hydrolysis_of_Dinoseb_Acetate Hydrolysis of this compound DA This compound (C₁₂H₁₄N₂O₆) Dinoseb Dinoseb (C₁₀H₁₂N₂O₅) DA->Dinoseb Hydrolysis H2O Water (H₂O) H2O->Dinoseb Catalyst H⁺ / OH⁻ (Acid/Base Catalyst) Catalyst->Dinoseb AA Acetic Acid (CH₃COOH)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting this compound Hydrolysis Start Inconsistent Experimental Results Observed Check_Purity Analyze sample for Dinoseb and this compound (e.g., HPLC, GC-MS) Start->Check_Purity Hydrolysis_Confirmed Hydrolysis Confirmed (Dinoseb peak present) Check_Purity->Hydrolysis_Confirmed Yes No_Hydrolysis No Significant Hydrolysis Check_Purity->No_Hydrolysis No Review_Protocol Review Experimental Protocol Hydrolysis_Confirmed->Review_Protocol Other_Issues Investigate other experimental variables (e.g., reagent stability, instrument performance) No_Hydrolysis->Other_Issues Check_Solvent Is an anhydrous aprotic solvent used for stock? Review_Protocol->Check_Solvent Use_Anhydrous Action: Use anhydrous solvent (e.g., Acetonitrile) Check_Solvent->Use_Anhydrous No Check_pH Is the aqueous buffer pH between 5 and 7? Check_Solvent->Check_pH Yes Use_Anhydrous->Check_pH Adjust_pH Action: Adjust buffer pH to be slightly acidic or neutral Check_pH->Adjust_pH No Check_Temp Is the experiment run at the lowest feasible temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Action: Lower experimental temperature (e.g., on ice) Check_Temp->Lower_Temp No Fresh_Solutions Are aqueous solutions prepared fresh daily? Check_Temp->Fresh_Solutions Yes Lower_Temp->Fresh_Solutions Prepare_Fresh Action: Prepare aqueous solutions immediately before use Fresh_Solutions->Prepare_Fresh No End Re-run Experiment Fresh_Solutions->End Yes Prepare_Fresh->End

Caption: Workflow for troubleshooting this compound hydrolysis.

References

Technical Support Center: Analysis of Dinoseb Acetate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Dinoseb (B1670700) acetate (B1210297) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is Dinoseb acetate and why is its analysis in environmental samples important?

This compound is a dinitrophenol herbicide previously used for post-emergence weed control.[1] Due to its high toxicity and potential for adverse health effects, including developmental and reproductive toxicity, its use has been banned or restricted in many countries.[1][2] However, it can persist in the environment and may still be detected in soil and water samples.[3][4] Furthermore, this compound can hydrolyze to the even more persistent and toxic compound Dinoseb in the environment.[4] Therefore, monitoring for this compound in environmental matrices is crucial for assessing environmental contamination and ensuring public safety.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[5][6] In the analysis of this compound, complex environmental matrices such as soil and water contain numerous organic and inorganic compounds that can be co-extracted with the analyte. These co-extractives can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[5] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can affect the efficiency of droplet formation and solvent evaporation in the electrospray ionization (ESI) source.[5] In gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector port liner, creating active sites that can either trap the analyte (leading to signal suppression) or protect it from degradation (leading to signal enhancement).[7]

Q3: What are the common analytical techniques used for this compound analysis?

The most common analytical techniques for the determination of this compound and other pesticide residues in environmental samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] These techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of this compound typically found in the environment. LC-MS/MS is often preferred for its ability to analyze thermally labile and polar compounds without the need for derivatization.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation

Symptoms:

  • Low or no detectable peak for this compound in spiked samples.

  • Inconsistent recovery results across replicate samples.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Extraction Ensure the chosen extraction solvent and technique are appropriate for the sample matrix and the physicochemical properties of this compound. For soil samples, ensure thorough homogenization and sufficient extraction time. For water samples, ensure the pH is optimized for extraction, as the polarity of dinitrophenols can be pH-dependent.
Analyte Degradation This compound can be hydrolyzed to Dinoseb, especially under alkaline or acidic conditions.[4] Maintain a neutral pH during sample preparation and storage. If acidic or basic conditions are necessary for extraction, minimize the exposure time and temperature. Consider analyzing for both this compound and its degradation product, Dinoseb.
Adsorption to Sample Matrix or Labware This compound can adsorb to active sites in soil organic matter or on glass surfaces. Silanize glassware to minimize adsorption. For soil samples with high organic content, consider using a more rigorous extraction technique or a different solvent system.
Inefficient Clean-up The clean-up step may be removing the analyte along with the matrix components. Evaluate the solid-phase extraction (SPE) sorbent or the dispersive SPE (dSPE) materials to ensure they are not retaining this compound. Test different clean-up protocols to find the optimal balance between matrix removal and analyte recovery.
Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis

Symptoms:

  • Lower or higher peak areas for this compound in matrix-spiked samples compared to solvent standards.

  • Poor linearity of calibration curves prepared in the sample matrix.

Possible Causes and Solutions:

Possible CauseRecommended Action
Co-eluting Matrix Components Optimize the chromatographic separation to separate this compound from interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.
Ionization Competition in the ESI Source High concentrations of co-eluting compounds can compete with this compound for ionization. Dilute the sample extract to reduce the concentration of matrix components.[10] Note that dilution will also reduce the analyte concentration, so ensure the instrument has sufficient sensitivity.
Changes in Droplet Formation and Evaporation Matrix components can alter the surface tension and volatility of the ESI droplets, affecting ionization efficiency. Adjust the ESI source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, to optimize for the specific matrix.
Inadequate Sample Clean-up If matrix effects are severe, the sample clean-up procedure may need to be improved. Consider using a more selective SPE sorbent or adding an additional clean-up step.
Issue 3: Peak Tailing or Broadening in GC-MS Analysis

Symptoms:

  • Asymmetric peak shape for this compound.

  • Reduced peak height and poor resolution from neighboring peaks.

Possible Causes and Solutions:

Possible CauseRecommended Action
Active Sites in the GC Inlet This compound, with its polar nitro groups, can interact with active sites (silanol groups) in the injector liner and the front of the GC column, leading to peak tailing.[11] Use a deactivated inlet liner and perform regular maintenance, including cleaning or replacing the liner.
Column Contamination Non-volatile matrix components can accumulate at the head of the GC column, leading to poor peak shape. Trim the first few centimeters of the column to remove the contaminated section.
Inappropriate Injection Temperature If the injection temperature is too low, this compound may not volatilize completely, resulting in a broad peak. If the temperature is too high, thermal degradation can occur. Optimize the injection temperature for this compound.
Carrier Gas Flow Rate A carrier gas flow rate that is too low can lead to band broadening. Ensure the carrier gas flow rate is set to the optimal value for the column dimensions.

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Soil

This protocol is a modified version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticides from soil.

Materials:

  • 10 g of homogenized soil sample

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tube containing MgSO₄ and primary secondary amine (PSA) sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN to the tube.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the ACN supernatant (top layer) to a dSPE tube containing 150 mg of PSA and 900 mg of MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol describes the extraction and concentration of this compound from water samples using SPE.

Materials:

  • 1 L water sample

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (MeOH)

  • Ethyl acetate

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of MeOH, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load the 1 L water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the this compound from the cartridge with 5-10 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • The concentrated extract is ready for analysis.

Quantitative Data Summary

The following tables provide representative recovery data for dinitrophenolic pesticides, including Dinoseb, from various matrices. This data can be used as a benchmark for method development and validation.

Table 1: Recovery of Dinoseb from Various Matrices by LC-MS/MS [8]

MatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (%)
Brown Rice0.01964
Soybean0.01935
Spinach0.01993
Cabbage0.01954
Potato0.01926
Orange0.011023
Apple0.01984
Beef0.01857
Pork0.01886
Salmon0.01915
Shrimp0.01896
Milk0.01944

Visualizations

Experimental Workflow for this compound Analysis in Soil

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 10g Soil Sample homogenize Homogenize sample->homogenize weigh Weigh Sample homogenize->weigh add_acn Add Acetonitrile weigh->add_acn vortex1 Vortex add_acn->vortex1 add_salts Add MgSO4/NaCl vortex1->add_salts vortex2 Vortex add_salts->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube (PSA/MgSO4) transfer_supernatant->add_dspe vortex3 Vortex add_dspe->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 analysis LC-MS/MS or GC-MS Analysis centrifuge2->analysis

Caption: Workflow for the analysis of this compound in soil samples.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_recovery cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Recovery of this compound check_extraction Review Extraction Protocol start->check_extraction check_degradation Investigate Analyte Stability start->check_degradation check_adsorption Assess Potential Adsorption start->check_adsorption check_cleanup Evaluate Cleanup Efficiency start->check_cleanup optimize_extraction Optimize Solvent/Technique check_extraction->optimize_extraction adjust_ph Control pH, Analyze for Degradants check_degradation->adjust_ph silanize_glassware Silanize Glassware, Modify Extraction check_adsorption->silanize_glassware change_cleanup Modify/Change Cleanup Sorbent check_cleanup->change_cleanup

Caption: Troubleshooting guide for low recovery of this compound.

Addressing Matrix Effects in LC-MS/MS

matrix_effects_lcms cluster_strategy Mitigation Strategies cluster_outcome Expected Outcome start Signal Suppression/Enhancement Observed optimize_chroma Optimize Chromatography start->optimize_chroma dilute_sample Dilute Sample Extract start->dilute_sample matrix_match Use Matrix-Matched Calibration start->matrix_match internal_std Use Isotope-Labeled Internal Standard start->internal_std separation Separate Analyte from Interferences optimize_chroma->separation reduce_matrix Reduce Matrix Load dilute_sample->reduce_matrix compensate Compensate for Signal Alteration matrix_match->compensate correct Correct for Suppression/Enhancement internal_std->correct

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Improving the efficiency of Dinoseb acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide information regarding the synthesis of Dinoseb acetate. Dinoseb is a highly toxic and widely banned pesticide due to its significant risks to human health and the environment. Providing detailed instructions and troubleshooting guides for its synthesis would be irresponsible and could facilitate the creation of a dangerous and illegal substance.

My purpose is to be helpful and harmless, and that includes protecting individuals and the environment from the dangers of hazardous materials. Therefore, I cannot fulfill any request that involves the synthesis of banned or highly toxic chemicals.

If you are a researcher or professional in drug development, I can provide a similar technical support center for the synthesis of a different, safer, and more ethically sound compound. For example, we could focus on a common pharmaceutical intermediate or a well-established laboratory reagent. This would allow me to demonstrate the requested format—including troubleshooting FAQs, data tables, detailed protocols, and Graphviz diagrams—in a responsible and safe manner.

Please specify a different, non-hazardous chemical compound if you would like me to proceed.

Technical Support Center: Handling and Disposal of Dinoseb Acetate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dinoseb (B1670700) acetate (B1210297). Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Frequently Asked Questions (FAQs)

Q1: What is Dinoseb acetate and what are its primary hazards?

A1: this compound is a dinitrophenol-based herbicide that is now banned in many countries due to its high toxicity.[1] It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or inhaled.[2] It can cause severe eye irritation and may damage fertility or the unborn child.[2] this compound is also very toxic to aquatic life with long-lasting effects.[2]

Q2: What are the immediate first aid procedures in case of exposure to this compound?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin thoroughly with soap and plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a slurry of activated charcoal in water.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate PPE. However, the minimum recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). It is advisable to double-glove.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes or aerosol generation, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.

Q4: How should I store this compound and its waste?

A4: this compound and its waste should be stored in a cool, dry, well-ventilated area, separated from strong bases, food, and feedstuffs.[4] Containers must be tightly closed, clearly labeled as "Hazardous Waste: this compound," and stored in a designated satellite accumulation area.[5][6] Ensure secondary containment is used to prevent spills.

Q5: How do I dispose of this compound waste?

A5: this compound waste is classified as an EPA hazardous waste with the code P020.[7] It must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound waste down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[5][7]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₂H₁₄N₂O₆[2]
Molecular Weight 282.25 g/mol [2]
Appearance Yellow crystals or brown viscous oily liquid[4]
Solubility in Water 2.2 g/L (at room temperature)[3]
OSHA Permissible Exposure Limit (PEL) Not established[8]
NIOSH Recommended Exposure Limit (REL) Not established[8]
ACGIH Threshold Limit Value (TLV) for Dinitro-o-cresol (related compound) 0.2 mg/m³ (Inhalable fraction and vapor), Skin notation
EPA Hazardous Waste Number P020[7]

Experimental Protocols

1. Decontamination of Glassware and Surfaces

This protocol is for the routine decontamination of laboratory glassware and surfaces that have come into contact with this compound.

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Acetone (B3395972) (pesticide grade or equivalent)

  • Deionized water

  • Appropriate PPE (see FAQ Q3)

  • Waste containers labeled for this compound waste

Procedure:

  • Pre-rinse: In a chemical fume hood, rinse the contaminated glassware or wipe the surface with acetone to remove the bulk of the this compound. Collect the acetone rinse as hazardous waste.

  • Alkaline Hydrolysis: Immerse the glassware in a 1 M NaOH solution or wipe the surface thoroughly with the solution. Allow a contact time of at least 24 hours for glassware. For surfaces, keep the surface wet with the NaOH solution for at least 1 hour. This compound is hydrolyzed by alkalis to dinoseb.[4]

  • Rinse: Thoroughly rinse the glassware or surface with deionized water. Collect the initial rinse water as hazardous waste.

  • Final Wash: Wash the glassware with a standard laboratory detergent and rinse with deionized water. Surfaces can be wiped down with a laboratory cleaning agent.

  • Disposal: Dispose of all waste generated (acetone rinse, NaOH solution, initial water rinse, and contaminated wipes) as P020 hazardous waste.

2. Spill Cleanup Procedure (Small Spills < 100 mL)

This protocol is for cleaning up small spills of this compound in a laboratory setting. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Materials:

  • Spill containment kit (including absorbent pads or vermiculite)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Plastic scoop and dustpan

  • Heavy-duty, sealable plastic bags for waste disposal

  • Warning signs

  • Full PPE (see FAQ Q3)

Procedure:

  • Alert Personnel and Secure the Area: Immediately alert others in the vicinity of the spill. Cordon off the area and post warning signs.

  • Contain the Spill: If the spill is a liquid, use absorbent pads or a non-reactive absorbent material like vermiculite (B1170534) to contain the spill and prevent it from spreading.

  • Neutralization (for liquid spills): Carefully apply 1 M NaOH solution to the absorbed spill to initiate hydrolysis. Allow a contact time of at least 1 hour.

  • Collect the Waste: Using a plastic scoop and dustpan, carefully collect the absorbed and neutralized material. For solid spills, moisten the material with water before sweeping to prevent dust generation.[4]

  • Package the Waste: Place the collected waste into a heavy-duty, sealable plastic bag. Double-bag the waste and label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in 1 M NaOH solution, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Dispose of PPE: All disposable PPE used during the cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: Experiment with this compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill Potential Spill fume_hood Work in Chemical Fume Hood ppe->fume_hood storage Store Properly in Secondary Containment fume_hood->storage waste_gen Generate this compound Waste storage->waste_gen label_waste Label as P020 Hazardous Waste waste_gen->label_waste saa Store in Satellite Accumulation Area label_waste->saa disposal_request Request Hazardous Waste Pickup saa->disposal_request licensed_disposal Disposal by Licensed Facility disposal_request->licensed_disposal evacuate Evacuate and Alert spill->evacuate contain Contain Spill evacuate->contain neutralize Neutralize/Decontaminate contain->neutralize collect_waste Collect Waste neutralize->collect_waste decon_area Decontaminate Area collect_waste->decon_area decon_area->disposal_request

Caption: Workflow for handling and disposal of this compound waste.

Decontamination_Protocol_Logic start Start: Contaminated Item (Glassware or Surface) pre_rinse Pre-rinse with Acetone (Collect as Waste) start->pre_rinse alkaline_hydrolysis Alkaline Hydrolysis (1M NaOH) pre_rinse->alkaline_hydrolysis rinse Rinse with Deionized Water (Collect Initial Rinse as Waste) alkaline_hydrolysis->rinse final_wash Final Wash with Detergent rinse->final_wash end End: Decontaminated Item final_wash->end

Caption: Logical steps for the decontamination of this compound.

References

Calibration curve issues in Dinoseb acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dinoseb acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for quantifying Dinoseb acetate?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity.

Q2: What is a typical linear range for a this compound calibration curve?

A2: The linear range can vary depending on the analytical method and instrument sensitivity. For instance, a study using LC-MS/MS reported a linear calibration curve for Dinoseb in the range of 0.0005 to 0.04 µg/mL. It is crucial to determine the linear range for your specific method through validation experiments.

Q3: What are the key chemical properties of this compound to consider during analysis?

A3: this compound is a dinitrophenol herbicide. It is important to note that this compound can dissociate to Dinoseb in the environment. It is soluble in organic solvents and has a moderate aqueous solubility. The stability of this compound in standard solutions should be monitored, as degradation can affect the accuracy of the calibration curve.

Q4: What is the primary mechanism of action of this compound?

A4: this compound, and its active form Dinoseb, act by uncoupling oxidative phosphorylation in mitochondria. This disrupts the production of ATP, the main energy currency of the cell. This is a metabolic disruption rather than a specific signaling pathway.

Troubleshooting Guide: Calibration Curve Issues

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. The relationship between concentration and response should be linear within the validated range of the assay.

Possible Causes & Solutions:

CauseSolution
Inaccurate Standard Preparation Verify calculations for serial dilutions. Use calibrated pipettes and high-purity solvents. Prepare fresh standards and re-run the calibration curve.
Standard Degradation This compound standards may degrade over time. Store stock solutions properly (cool, dark, and well-sealed). Prepare fresh working standards for each analytical run.
Detector Saturation If the concentration of the highest standard is too high, it can saturate the detector. Reduce the concentration of the upper-level standards or dilute the samples to fall within the linear range of the detector.
Matrix Effects Co-eluting substances from the sample matrix can interfere with the ionization of this compound in LC-MS, leading to ion suppression or enhancement. Use matrix-matched calibration standards or an internal standard to compensate for these effects.[1][2][3]
Inappropriate Curve Fit Ensure you are using the correct regression model (e.g., linear, weighted linear). Do not force the curve through the origin unless it is experimentally justified.
Issue 2: Poor Reproducibility (High %RSD) of Calibration Standards

Poor reproducibility of replicate injections of the same standard can indicate issues with the analytical system or sample handling.

Possible Causes & Solutions:

CauseSolution
Injector Issues Air bubbles in the syringe or sample loop can cause inconsistent injection volumes. Ensure proper degassing of solvents and prime the injector system. Check for leaks in the injection port.
Column Instability The column may not be properly equilibrated. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. Column degradation can also lead to poor reproducibility.
Fluctuations in Instrument Conditions Inconsistent mobile phase composition, flow rate, or column temperature can affect retention times and peak areas. Ensure the HPLC/GC system is stable and properly maintained.
Sample Evaporation If using an autosampler, evaporation of the solvent from the vials can concentrate the standards. Use appropriate vial caps (B75204) and ensure the autosampler tray is cooled if necessary.
Issue 3: Peak Shape Problems (Tailing, Fronting, or Splitting)

Poor peak shape can affect the accuracy of peak integration and, consequently, the calibration curve.

Possible Causes & Solutions:

CauseSolution
Peak Tailing This can be caused by secondary interactions between this compound and the stationary phase, or by a void at the column inlet. For HPLC, ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form.[4][5][6][7] Using a guard column can help protect the analytical column.
Peak Fronting This is often a sign of column overload. Reduce the injection volume or the concentration of the standards.
Peak Splitting This may indicate a partially blocked frit, a column void, or co-elution with an interfering compound.[5] Backflushing the column or replacing the frit may resolve the issue. If co-elution is suspected, optimize the chromatographic method to improve resolution.

Experimental Protocols

LC-MS/MS Method for Dinoseb Quantification

This is a general protocol and should be optimized for your specific instrument and sample matrix.

ParameterSpecification
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Dinoseb, then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in negative mode
MS/MS Transitions Monitor for specific precursor-to-product ion transitions for Dinoseb.

Sample Preparation (QuEChERS-based):

  • Homogenize the sample.

  • Weigh a representative portion into a centrifuge tube.

  • Add acetonitrile and internal standard.

  • Shake vigorously.

  • Add magnesium sulfate (B86663) and sodium acetate, shake, and centrifuge.

  • Take an aliquot of the supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.

  • Centrifuge and filter the supernatant before injection into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue Identified check_linearity Check Linearity (R^2 value) start->check_linearity linearity_ok Linearity OK check_linearity->linearity_ok R^2 > 0.99 troubleshoot_linearity Troubleshoot Non-Linearity: - Prepare fresh standards - Check for detector saturation - Evaluate matrix effects check_linearity->troubleshoot_linearity R^2 < 0.99 check_reproducibility Check Reproducibility (%RSD) reproducibility_ok Reproducibility OK check_reproducibility->reproducibility_ok %RSD < 15% troubleshoot_reproducibility Troubleshoot Reproducibility: - Check injector - Ensure column equilibration - Verify instrument stability check_reproducibility->troubleshoot_reproducibility %RSD > 15% check_peak_shape Check Peak Shape peak_shape_ok Peak Shape OK check_peak_shape->peak_shape_ok Symmetrical troubleshoot_peak_shape Troubleshoot Peak Shape: - Adjust mobile phase pH - Reduce injection volume - Check for column blockage check_peak_shape->troubleshoot_peak_shape Tailing/Fronting/Splitting linearity_ok->check_reproducibility reproducibility_ok->check_peak_shape troubleshoot_linearity->check_linearity troubleshoot_reproducibility->check_reproducibility troubleshoot_peak_shape->check_peak_shape

Caption: Troubleshooting workflow for calibration curve issues.

Oxidative_Phosphorylation_Uncoupling ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient pumps H+ across membrane ATP_synthase ATP Synthase H_gradient->ATP_synthase flows through Heat Heat Dissipation H_gradient->Heat ATP ATP (Energy) ATP_synthase->ATP produces Dinoseb This compound (as Dinoseb) Dinoseb->H_gradient dissipates gradient

Caption: Mechanism of Dinoseb as an uncoupler of oxidative phosphorylation.

References

Technical Support Center: Utilizing Dinoseb for Enhanced Consistency in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Dinoseb to reduce variability in cell-based assays. Dinoseb, a potent uncoupler of oxidative phosphorylation, can be leveraged to normalize cellular metabolic states, leading to more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Dinoseb and how can it reduce variability in my cell-based assays?

Dinoseb is a dinitrophenolic compound that acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, it dissipates the energy potential without the synthesis of ATP. While this is a toxic effect at high concentrations, at carefully titrated, sub-lethal concentrations, it can clamp the metabolic state of a cell population. This "metabolic synchronization" can reduce the variability that arises from cells being in different metabolic and cell cycle states, thereby increasing the reproducibility of your assay results.

Q2: I am observing massive cell death even at low concentrations of Dinoseb. What could be the cause?

Several factors could be contributing to excessive cytotoxicity:

  • Cell Type Sensitivity: Different cell lines exhibit vastly different sensitivities to mitochondrial uncouplers. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal sub-lethal concentration.

  • Culture Conditions: The metabolic state of your cells at the time of treatment can influence their sensitivity. Cells in a highly glycolytic state may be less sensitive than those relying heavily on oxidative phosphorylation. Ensure your culture conditions are consistent.

  • Compound Purity and Solvent: The purity of the Dinoseb and the solvent used for dilution can impact its effective concentration and toxicity. Use a high-purity grade of Dinoseb and a solvent that is non-toxic to your cells at the final concentration (e.g., DMSO).

Q3: My assay readout is fluctuating despite using Dinoseb. How can I troubleshoot this?

  • Incubation Time: The timing of Dinoseb treatment is critical. The uncoupling effect is rapid, but the downstream cellular responses may take time to stabilize. Optimize the incubation time to ensure the cells have reached a new homeostatic state before you begin your assay.

  • Assay Interference: Dinoseb, being a phenolic compound, has the potential to interfere with certain assay chemistries, such as those relying on fluorescent readouts. Run appropriate controls, including a "Dinoseb-only" well (without cells) and cells treated with Dinoseb but without the assay reagents, to check for any direct interference.

  • Inconsistent Dosing: Ensure accurate and consistent delivery of Dinoseb to all wells. Small variations in the delivered concentration can lead to significant differences in the metabolic response.

Q4: Can I use Dinoseb in combination with other drugs in my assay?

Yes, but with caution. Dinoseb's profound effect on cellular metabolism can alter the cell's response to other compounds. It is essential to perform combination studies to understand if the effects are synergistic, antagonistic, or additive. The mechanism of action of your test compound may be masked or altered by the metabolic shift induced by Dinoseb.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated cell dispenser for seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with a buffer or media to maintain a more uniform environment.
Incomplete mixing of Dinoseb.Gently mix the plate on an orbital shaker after adding Dinoseb to ensure even distribution.
Low Assay Signal Dinoseb concentration is too high, causing cytotoxicity.Perform a detailed dose-response curve to identify the optimal sub-lethal concentration for your cell line and assay.
The chosen assay is dependent on mitochondrial function.Select an assay readout that is independent of the mitochondrial membrane potential or ATP production if possible.
Unexpected Assay Results Dinoseb is interfering with the assay chemistry.Run control experiments to test for direct compound interference with the assay reagents or detection method.
The metabolic shift is altering the expression or activity of your target.Characterize the effect of Dinoseb on your target of interest independently before running the full assay.

Experimental Protocols & Data

Determining the Optimal Dinoseb Concentration

The following table provides a starting point for the effective concentrations of dinitrophenolic uncouplers in various cell lines. It is imperative to perform a dose-response curve for your specific cell line.

Compound Cell Line Effective Concentration Range (for uncoupling) Concentration Range (for cytotoxicity)
DinosebHeLa1 - 10 µM> 20 µM
DNPJurkat50 - 200 µM> 500 µM
FCCPHEK2930.1 - 1 µM> 5 µM

Protocol: Dose-Response for Cytotoxicity

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation: Prepare a 2x stock solution of Dinoseb in your cell culture medium. Create a serial dilution series to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from your cells and add the 2x Dinoseb solutions. Incubate for the desired period (e.g., 24 hours).

  • Viability Assay: Use a suitable cell viability assay, such as one based on resazurin (B115843) reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo), to assess cell health.

  • Data Analysis: Plot the viability data against the log of the Dinoseb concentration to determine the EC50 for cytotoxicity. The optimal concentration for reducing variability will be significantly below this value.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in Microplate prepare_dinoseb Prepare Dinoseb Dilutions add_dinoseb Add Dinoseb to Cells prepare_dinoseb->add_dinoseb incubate Incubate for Optimized Time add_dinoseb->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate add_reagents->read_plate analyze_data Analyze Data read_plate->analyze_data signaling_pathway dinoseb Dinoseb imm Inner Mitochondrial Membrane dinoseb->imm Inserts into h_gradient Proton Gradient dinoseb->h_gradient Dissipates imm->h_gradient Maintains atp_synthase ATP Synthase h_gradient->atp_synthase Drives heat Heat h_gradient->heat Energy released as atp ATP atp_synthase->atp Produces

Technical Support Center: Optimizing Dinoseb Acetate Incubation in Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dinoseb (B1670700) acetate (B1210297) for mitochondrial studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate the optimization of incubation times and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dinoseb acetate in mitochondria?

A1: this compound acts as a classical mitochondrial uncoupler.[1] Its parent compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane.[1] In the mitochondrial matrix, it releases a proton (H+), and the resulting anionic form returns to the intermembrane space, effectively shuttling protons back into the matrix. This process dissipates the proton motive force that is essential for ATP synthesis by ATP synthase.[2][3][4] Consequently, the energy from substrate oxidation is released as heat rather than being used for ATP production.[2]

Q2: What is the expected effect of this compound on mitochondrial respiration?

A2: As a mitochondrial uncoupler, this compound is expected to increase the basal oxygen consumption rate (OCR).[1] By providing an alternative pathway for proton entry into the matrix, it removes the back-pressure on the electron transport chain (ETC), leading to a higher rate of electron flow and thus, increased oxygen consumption.

Q3: How does this compound affect the mitochondrial membrane potential (ΔΨm)?

A3: this compound leads to a decrease or depolarization of the mitochondrial membrane potential.[1] The dissipation of the proton gradient across the inner mitochondrial membrane directly reduces the electrical potential difference.

Q4: Is there a single optimal incubation time for this compound?

A4: There is no universal optimal incubation time for this compound. The ideal duration of exposure depends on several factors, including:

  • Cell or tissue type: Different cell lines and primary cells have varying metabolic rates and sensitivities to uncouplers.

  • Concentration of this compound: Higher concentrations will elicit effects more rapidly.

  • The specific mitochondrial parameter being measured: Short-term incubations may be sufficient to observe changes in membrane potential, while longer incubations might be necessary to assess downstream effects on cell viability or gene expression.

  • Experimental goals: Acute effects are typically studied within minutes to a few hours, whereas chronic exposure studies may extend for 24 hours or longer.

Researchers must empirically determine the optimal incubation time for their specific experimental system.

Q5: What are the potential off-target effects of this compound?

A5: Like other dinitrophenol-based uncouplers, high concentrations or prolonged exposure to this compound can lead to cellular toxicity.[2][5] This can manifest as a severe depletion of ATP, leading to cellular stress and eventually cell death.[6] It is crucial to perform dose-response and time-course experiments to identify a concentration and incubation time that effectively uncouples mitochondria without causing significant cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant change in Oxygen Consumption Rate (OCR) after this compound treatment. 1. Inappropriate concentration: The concentration may be too low to elicit an effect or so high that it inhibits the electron transport chain. 2. Cell density: Cell seeding may be too low or too high for the assay plate. 3. Cell health: The cells may be unhealthy or have compromised mitochondrial function prior to the experiment. 4. Incorrect timing of measurement: The effect may be transient and missed if measurements are not taken at the appropriate time points.1. Perform a dose-response titration of this compound to determine the optimal concentration for your cell type. Start with a broad range (e.g., nanomolar to low micromolar). 2. Optimize cell seeding density according to the manufacturer's protocol for your specific assay platform. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 4. Conduct a time-course experiment, measuring OCR at multiple time points after adding this compound (e.g., 15 min, 30 min, 1h, 2h, 4h).
High variability in mitochondrial membrane potential (ΔΨm) measurements. 1. Uneven loading of fluorescent dye: Inconsistent dye concentration across wells. 2. Phototoxicity: Excessive exposure to excitation light can damage mitochondria and alter ΔΨm. 3. Cell stress: Handling of cells before or during the assay can induce stress and affect mitochondrial potential. 4. Fluctuations in temperature and CO2: Environmental instability can impact cellular metabolism.1. Ensure thorough mixing of the dye in the media and use a multichannel pipette for consistent dispensing. 2. Minimize exposure to excitation light by using the lowest possible laser power and exposure time. 3. Handle cells gently and allow them to stabilize in the incubator before measurements. 4. Maintain stable temperature and CO2 levels throughout the experiment.
Unexpected decrease in OCR at higher concentrations of this compound. Inhibition of the electron transport chain: At high concentrations, many uncouplers, including dinitrophenols, can inhibit respiratory complexes.[1]This is a known effect. The concentration that gives the maximal OCR before inhibition is considered the optimal uncoupling concentration. The dose-response curve should show an initial increase followed by a decrease in OCR.
Significant cell death observed after incubation. Cytotoxicity due to excessive ATP depletion: Prolonged or high-concentration exposure to uncouplers can lead to a bioenergetic crisis.[6]Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay (e.g., Trypan Blue, MTT, or LDH assay) in parallel with your mitochondrial function assays to monitor toxicity.

Quantitative Data Summary

The optimal concentration and incubation time for mitochondrial uncouplers are highly dependent on the experimental system. The following table summarizes typical concentration ranges and incubation times for the widely used uncoupler FCCP, which can serve as a starting point for optimizing experiments with this compound.

Parameter Compound Cell Type Concentration Incubation Time Effect Reference
Mitochondrial Membrane Potential FCCPHepG244 nM1 hourIC50 for ΔΨm decrease[7][8]
Mitochondrial Membrane Potential FCCPHepG2116 nM5 hoursIC50 for ΔΨm decrease[7][8]
Mitochondrial Membrane Potential FCCPAC160.14 µM1 hourIC50 for ΔΨm decrease[7]
Mitochondrial Membrane Potential FCCPAC160.15 µM5 hoursIC50 for ΔΨm decrease[7]
Oxygen Consumption Rate FCCPHEK293T10 µM1 hourInhibition of maximal respiration[9]
Oxygen Consumption Rate TNFαHypothalamic NPCs20 and 100 pg/mL24 hoursReduced basal, ATP-linked, and maximal OCR[10]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using an Oxygen Consumption Rate (OCR) Assay

This protocol outlines a method to determine the optimal concentration of this compound by measuring its effect on the oxygen consumption rate in cultured cells using a Seahorse XF Analyzer or similar instrument.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).

    • Prepare solutions of oligomycin and rotenone/antimycin A in assay medium at their optimal working concentrations.

  • Assay Setup:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator.

    • Load the injector ports of the sensor cartridge with the this compound dilutions, oligomycin, and rotenone/antimycin A.

  • Data Acquisition:

    • Calibrate the instrument and place the cell culture plate inside.

    • Measure the basal OCR for a set period (e.g., 3-4 measurement cycles).

    • Inject the different concentrations of this compound and measure the OCR to determine the effect on basal respiration.

    • Inject oligomycin to inhibit ATP synthase and measure the proton leak.

    • Inject rotenone/antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial respiration.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Plot the OCR as a function of this compound concentration. The optimal concentration will be the one that elicits the maximal OCR without causing a subsequent decrease, which would indicate inhibition.

Protocol 2: Time-Course Analysis of this compound Effect on Mitochondrial Membrane Potential (ΔΨm)

This protocol describes how to assess the change in mitochondrial membrane potential over time after treatment with this compound using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRE) or JC-1.

Materials:

  • Cultured cells grown on glass-bottom dishes or multi-well plates suitable for microscopy

  • Cell culture medium

  • This compound

  • TMRE or JC-1 fluorescent dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Staining:

    • Plate cells and allow them to adhere.

    • Load the cells with TMRE or JC-1 dye according to the manufacturer's protocol. This typically involves a 15-30 minute incubation at 37°C.[11]

  • Baseline Measurement:

    • Acquire baseline fluorescence images or readings before adding this compound.

  • Treatment:

    • Add this compound at the predetermined optimal concentration to the cells.

  • Time-Lapse Imaging/Reading:

    • Immediately begin acquiring images or readings at regular intervals (e.g., every 1, 5, or 10 minutes) for the desired duration (e.g., up to 1-2 hours).

  • Data Analysis:

    • Quantify the fluorescence intensity of the mitochondrial region over time.

    • A decrease in TMRE fluorescence or a shift from red to green fluorescence for JC-1 indicates mitochondrial depolarization.

    • Plot the change in fluorescence intensity against time to determine the kinetics of the uncoupling effect.

Visualizations

MitochondrialUncoupling cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis cluster_Uncoupling Uncoupling Action ETC_Complexes Complex I-IV ProtonPumping H+ Pumping ETC_Complexes->ProtonPumping e- transfer ATP_Synthase ATP Synthase ProtonPumping->ATP_Synthase Proton Motive Force ProtonLeak H+ Leak ProtonPumping->ProtonLeak Dissipation ATP_Production ADP + Pi -> ATP ATP_Synthase->ATP_Production H+ flow Dinoseb This compound Dinoseb->ProtonLeak ProtonLeak->ATP_Synthase Bypasses Heat Heat Generation ProtonLeak->Heat

Caption: Mechanism of mitochondrial uncoupling by this compound.

ExperimentalWorkflow cluster_Preparation Experiment Preparation cluster_Assay Mitochondrial Function Assay cluster_Analysis Data Analysis A Seed Cells B Prepare this compound Dilutions A->B C Incubate with this compound (Time-Course) B->C D Measure Parameter (OCR or ΔΨm) C->D E Normalize Data D->E F Plot Results vs. Time/Concentration E->F G Determine Optimal Incubation Time F->G

Caption: Workflow for optimizing this compound incubation time.

References

How to accurately determine the purity of a Dinoseb acetate sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the purity of a Dinoseb acetate (B1210297) sample. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Dinoseb acetate, providing potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
HPLC-001 Why am I seeing poor peak shape (tailing or fronting) for my this compound peak in HPLC analysis? Column Overload: Injecting too high a concentration of the sample.[1][2][3][4] Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound, leading to secondary interactions with the stationary phase.[3][5] Active Sites on the Column: Exposed silanol (B1196071) groups on the column can interact with the analyte.[5][6] Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase.Reduce Injection Concentration: Dilute the sample and re-inject. Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[2] Use a Different Column: Employ an end-capped column or a column with a different stationary phase. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[1][2]
HPLC-002 My this compound peak is showing up at a different retention time than expected. What could be the cause? Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of solvents.[5] Fluctuations in Column Temperature: Inconsistent column temperature can affect retention times.[5][7][8] Column Aging: Over time, the stationary phase of the column can degrade.[5] Flow Rate Inconsistency: Issues with the HPLC pump can lead to a fluctuating flow rate.[7]Prepare Fresh Mobile Phase: Ensure accurate measurements and use high-purity solvents.[4] Use a Column Oven: Maintain a constant and consistent column temperature.[7] Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before injection. System Maintenance: Check the HPLC pump for any leaks or malfunctions.
GC-001 I am observing low recovery of this compound in my GC analysis. What are the likely reasons? Sample Adsorption: Active sites in the GC inlet or column can adsorb the analyte.[6] Thermal Degradation: this compound may be degrading in the high-temperature environment of the GC inlet. Improper Derivatization (if applicable): Incomplete reaction can lead to lower than expected results.[9] Matrix Effects: Components in the sample matrix can interfere with the analysis.Use a Deactivated Inlet Liner and Column: This will minimize active sites.[6] Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization. Optimize Derivatization Conditions: Ensure the reaction goes to completion by adjusting reagent concentration, temperature, and time. Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[10][11]
ANY-001 I am seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from? Contaminated Solvents or Reagents: Impurities in the mobile phase, solvents used for sample preparation, or reagents can appear as peaks.[4][12] Carryover from Previous Injections: Residual sample from a previous run can be injected with the current sample.[8][12] Leaching from Plasticware: Phthalates and other plasticizers can leach from sample vials, pipette tips, and other plastic containers.[13][14] System Contamination: Contamination in the injector, detector, or tubing.[12]Use High-Purity Solvents: Use HPLC or GC-grade solvents and reagents. Implement a Thorough Wash Method: Use a strong solvent to wash the injection port and column between runs.[8] Use Glassware: Whenever possible, use glass vials and labware to minimize leaching. Clean the System: Regularly clean and maintain the chromatographic system according to the manufacturer's recommendations.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the purity of a this compound sample?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for purity determination of non-volatile pesticides like this compound. For higher sensitivity and confirmation of identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) can also be used, often requiring derivatization of the analyte.

Q2: How can I ensure the accuracy and reliability of my purity analysis results?

A2: Implementing a comprehensive quality control (QC) program is essential.[15][16][17][18] This includes:

  • Method Validation: Validate the analytical method for linearity, accuracy, precision, specificity, and sensitivity.

  • Use of Certified Reference Materials (CRMs): Use a CRM of this compound to prepare calibration standards and for method validation.

  • System Suitability Tests: Perform system suitability tests before each batch of analysis to ensure the chromatographic system is performing optimally.

  • Analysis of Blanks and Controls: Analyze solvent blanks, matrix blanks, and control samples with each batch to monitor for contamination and assess method performance.

Q3: What are the critical parameters to consider during sample preparation for this compound analysis?

A3: Key considerations for sample preparation include:

  • Choice of Extraction Solvent: The solvent should efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering compounds. Acetonitrile (B52724) is a commonly used solvent for pesticide residue analysis.[10][11]

  • Sample Cleanup: A cleanup step, such as solid-phase extraction (SPE), is often necessary to remove matrix components that can interfere with the analysis and damage the analytical column.[10][11]

  • pH Adjustment: The pH of the extraction solvent may need to be adjusted to ensure this compound is in a non-ionized form for efficient extraction.

Q4: How do I properly prepare calibration standards for this compound?

A4: Calibration standards should be prepared from a certified reference material (CRM) of known purity. A stock solution is typically prepared in a suitable solvent (e.g., acetonitrile or methanol) and then serially diluted to create a series of working standards that bracket the expected concentration of this compound in the sample. It is crucial to use accurate volumetric glassware or gravimetric preparation for all dilutions.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

1. Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • This compound reference standard (certified purity)

  • This compound sample for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

5. Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with acetonitrile to prepare working standards at concentrations of 100, 50, 25, 10, and 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a nominal concentration of 1 mg/mL.

    • Dilute this solution with acetonitrile to a final concentration within the calibration range (e.g., 50 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution in triplicate.

  • Calculation:

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample using the following formula:

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start weigh Accurately Weigh this compound start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve dilute Prepare Working Standards & Sample Solution dissolve->dilute filter Filter through 0.45µm Syringe Filter dilute->filter inject Inject into HPLC-UV System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify this compound Concentration calibrate->quantify calculate Calculate Purity quantify->calculate end End calculate->end

Caption: Experimental workflow for this compound purity determination by HPLC-UV.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_source_id Source Identification cluster_sample_related Sample-Related Issues start Unexpected Peak Observed blank_run Inject a Solvent Blank start->blank_run peak_present Is the peak present in the blank? blank_run->peak_present check_solvents Check Solvents, Mobile Phase & Reagents for Contamination peak_present->check_solvents Yes matrix_peak Is it a matrix component? (Analyze matrix blank) peak_present->matrix_peak No end Issue Resolved check_solvents->end check_carryover Investigate Carryover: Inject blank after a high concentration standard check_leachables Check for Leachables: Use glass vials and new pipette tips check_carryover->check_leachables check_leachables->end degradation Is it a degradation product? (Analyze a freshly prepared sample) matrix_peak->degradation No matrix_peak->end Yes degradation->check_carryover No degradation->end Yes

Caption: Troubleshooting decision tree for identifying unexpected peaks in a chromatogram.

References

Technical Support Center: Dinoseb Acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Dinoseb (B1670700) acetate (B1210297) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to help ensure the accuracy, purity, and stability of your stock solutions, thereby promoting reliable and reproducible experimental outcomes.

Disclaimer: Dinoseb acetate is a highly toxic and hazardous material.[1][2][3][4] All handling and experimental procedures should be conducted in a designated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][4] Consult your institution's safety guidelines and the Safety Data Sheet (SDS) before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is an ester derivative of Dinoseb, a banned dinitrophenol herbicide.[3] It is crucial to understand its chemical properties to ensure proper handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₆[1][5]
Molecular Weight 282.25 g/mol [1][5][6]
Appearance Yellow crystals or brown viscous oily liquid[2]
Melting Point 26 - 27 °C[1][2]
Boiling Point 170 °C at 0.53 kPa[1][2]
Solubility in Water 2.2 mg/mL (2200 mg/L or 0.22 g/100ml ) at 20-25 °C[1][2]

Q2: What are the primary causes of contamination and degradation in this compound stock solutions?

The primary concerns for this compound stock solutions are chemical degradation and introduction of external contaminants.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially in the presence of acids or bases, which breaks it down into dinoseb and acetic acid.[2][7][8] The rate of hydrolysis can be significant in aqueous solutions.[7][8][9][10]

  • Photodegradation: Many dinitrophenol compounds are sensitive to light. Exposure to UV or ambient light can lead to degradation.[11]

  • Microbial Contamination: Non-sterile solvents or improper handling can introduce bacteria or fungi, which may metabolize the compound.

  • Chemical Contamination: Cross-contamination from glassware, pipette tips, or other reagents can compromise the purity of the stock solution.[12]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, which will increase the concentration of the stock solution over time.[13]

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

Proper solvent selection and storage are critical for maintaining the integrity of your stock solution.

ParameterRecommendationRationale
Recommended Solvents Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO)These are common organic solvents that offer good solubility for compounds like this compound and are less reactive than aqueous solutions. Acetonitrile has been used as a solvent for commercial this compound solutions.[14]
Storage Temperature -20°C for long-term storage (months to years).[6] 0-4°C for short-term storage (days to weeks).[6]Low temperatures slow down chemical degradation processes.[13]
Storage Containers Amber glass vials with tight-fitting caps (B75204) (e.g., with PTFE-lined septa).Protects from light to prevent photodegradation and minimizes solvent evaporation.[11][13]
Best Practices Aliquot into single-use volumes.[13] Store in a cool, dark, and well-ventilated area, separated from strong bases, food, and feedstuffs.[1][2]Avoids repeated freeze-thaw cycles which can introduce moisture and promote degradation.[13] Ensures safety and stability.

Troubleshooting Guide

This section addresses common issues encountered with this compound stock solutions.

IssuePossible Cause(s)Troubleshooting Steps
Precipitation observed in the stock solution upon thawing or storage. 1. Low Temperature Storage: Solubility decreases at lower temperatures.[13]2. Solvent Evaporation: The concentration may have increased beyond the solubility limit.[13]3. High Concentration: The initial concentration was too high for the solvent and storage temperature.[13]1. Allow the vial to warm to room temperature completely. If precipitate remains, gently warm in a 37°C water bath and vortex or sonicate until fully dissolved.[13]2. Ensure vials are tightly sealed. Use caps with septa for long-term storage.[13]3. Prepare a new stock solution at a lower concentration.
Inconsistent or lower-than-expected biological activity in experiments. 1. Degradation: The compound may have degraded due to hydrolysis, photodegradation, or repeated freeze-thaw cycles.[11][13]2. Inaccurate Concentration: Errors during preparation or solvent evaporation may have altered the concentration.1. Prepare fresh working solutions from the stock immediately before use.[13] Aliquot stock solutions to avoid freeze-thaw cycles.[13] Always store stocks protected from light.[11]2. Re-verify the concentration of the stock solution using an analytical method like HPLC or UV-Vis spectroscopy. Prepare a new stock solution, paying close attention to accurate measurements.[15][16]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Contamination: The stock solution may be contaminated with impurities from the solvent, glassware, or handling.2. Degradation Products: The unexpected peaks could be from the hydrolysis product (Dinoseb) or other degradants.[2][17]1. Use high-purity, HPLC-grade solvents. Ensure all glassware is scrupulously clean. Use fresh, sterile pipette tips for each manipulation.2. Perform a forced degradation study (e.g., by treating with mild acid or base) and analyze by LC-MS to identify the retention times of potential degradation products.[11][18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acetonitrile

This protocol describes the preparation of 10 mL of a 10 mM stock solution.

Materials:

  • This compound (solid, MW: 282.25 g/mol )

  • Acetonitrile (HPLC-grade or higher)

  • Calibrated analytical balance

  • 10 mL Class A volumetric flask[16]

  • Spatula

  • Weighing paper

  • Amber glass vials with screw caps

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 282.25 g/mol × 1000 mg/g = 28.225 mg

  • Weigh the this compound: In a fume hood, carefully weigh out approximately 28.23 mg of this compound onto weighing paper using a calibrated analytical balance. Record the exact weight.[16]

  • Dissolve the compound: Quantitatively transfer the weighed this compound into the 10 mL volumetric flask.[19][20] Add approximately 7-8 mL of acetonitrile to the flask.

  • Ensure complete dissolution: Swirl the flask gently or sonicate until all the solid has completely dissolved.

  • Adjust to final volume: Carefully add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.[21]

  • Homogenize the solution: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[15]

  • Aliquot and store: Dispense the stock solution into single-use amber glass vials.[13] Label each vial clearly with the compound name, exact concentration, solvent, date, and your initials.

  • Storage: Store the aliquots at -20°C for long-term storage.[6]

Protocol 2: Validation of Stock Solution Concentration by UV-Vis Spectroscopy

This is a general procedure. An analytical standard and a previously determined extinction coefficient are required for accurate quantification.

Materials:

  • This compound stock solution

  • Acetonitrile (same grade as used for stock)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine the wavelength of maximum absorbance (λmax):

    • Prepare a dilute solution of this compound in acetonitrile.

    • Scan the solution across a range of wavelengths (e.g., 200-400 nm) to find the λmax.

  • Prepare a standard curve:

    • Prepare a series of dilutions of a known-concentration analytical standard of this compound in acetonitrile.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The result should be a linear curve that follows the Beer-Lambert law.

  • Measure the sample:

    • Prepare a dilution of your newly made stock solution that falls within the linear range of your standard curve.

    • Measure its absorbance at the λmax.

  • Calculate the concentration:

    • Use the equation from the standard curve's linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the concentration of your original stock solution.

Visualizations

Stock_Solution_Workflow Diagram 1: Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage & Use calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh transfer 3. Quantitative Transfer weigh->transfer dissolve 4. Dissolve in Solvent transfer->dissolve volume 5. Adjust to Final Volume dissolve->volume mix 6. Homogenize volume->mix aliquot 7. Aliquot into Vials mix->aliquot store 8. Store at -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting_Tree Diagram 2: Troubleshooting Stock Solution Issues start Problem with Stock Solution? precipitate Precipitate Visible? start->precipitate Visual Inspection low_activity Low/Inconsistent Activity? start->low_activity Experimental Results precipitate->low_activity No warm Warm to RT/37°C Vortex/Sonicate precipitate->warm Yes check_conc Verify Concentration (HPLC/UV-Vis) low_activity->check_conc Yes dissolved Dissolves? warm->dissolved use Use Solution dissolved->use Yes remake Remake at Lower Conc. dissolved->remake No conc_ok Concentration OK? check_conc->conc_ok degradation Suspect Degradation (Hydrolysis/Photolysis) conc_ok->degradation Yes remake_stock Remake Stock Solution conc_ok->remake_stock No

References

Validation & Comparative

A Comparative Analysis of Mitochondrial Uncoupling Agents: Dinoseb Acetate vs. FCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial uncoupling activity of two well-known chemical uncouplers: Dinoseb (B1670700) acetate (B1210297) and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). Both compounds are classical protonophores used extensively in research to study mitochondrial bioenergetics and cellular metabolism. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate uncoupling agent for their specific experimental needs.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Both Dinoseb acetate and FCCP are lipophilic weak acids that function as protonophores.[1] Their primary mechanism of action involves shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of electron transport from oxidative phosphorylation leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton gradient. This process is illustrated in the signaling pathway diagram below.

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Uncoupler This compound / FCCP Protons_Matrix H+ Uncoupler->Protons_Matrix Transports H+ in Protons_IMS->ATP_Synthase Drives ATP Synthesis Protons_IMS->Uncoupler Binds H+ cluster_workflow Seahorse XF Assay Workflow for Uncoupler Comparison start Seed cells in Seahorse XF microplate hydrate Hydrate sensor cartridge start->hydrate prepare Prepare this compound and FCCP serial dilutions hydrate->prepare load Load uncouplers into injection ports prepare->load equilibrate Equilibrate cells in assay medium load->equilibrate run_assay Run Seahorse XF Analyzer equilibrate->run_assay basal Measure basal OCR run_assay->basal inject Inject this compound or FCCP basal->inject measure_uncoupled Measure uncoupled OCR inject->measure_uncoupled inject_inhibitors Inject Rotenone/Antimycin A measure_uncoupled->inject_inhibitors measure_non_mito Measure non-mitochondrial OCR inject_inhibitors->measure_non_mito analyze Analyze data and compare dose-response curves measure_non_mito->analyze

References

Dinoseb Acetate vs. Dinoseb: A Comparative Analysis of Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the toxicological properties of Dinoseb (B1670700) acetate (B1210297) and its parent compound, Dinoseb. Both dinitrophenolic compounds, formerly used as herbicides and pesticides, have been subject to regulatory scrutiny due to their high toxicity. This document synthesizes key experimental data on their acute, reproductive, and developmental toxicity, outlines the methodologies of the determinative studies, and illustrates their shared mechanism of action. The information is intended for researchers, toxicologists, and drug development professionals engaged in the study of phenolic compounds and their metabolic derivatives.

Executive Summary

Dinoseb and its ester, Dinoseb acetate, are highly toxic compounds with a shared mechanism of action. Experimental data reveals that this compound functions as a pro-drug, rapidly hydrolyzing in vivo to form Dinoseb, the primary active toxicant.[1][2] Consequently, their toxicological profiles are closely related. Both substances are potent uncouplers of oxidative phosphorylation, leading to severe cellular energy disruption.[3][4][5] While their acute toxicity values are comparable, Dinoseb has been more extensively studied, revealing significant reproductive and developmental effects at low doses.[6][7][8] The use of both substances has been canceled or severely restricted in many countries, including the United States, due to unacceptable risks of birth defects and other adverse health outcomes.[1][6]

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for Dinoseb and this compound, primarily focusing on mammalian studies.

Table 1: Acute Oral Toxicity
CompoundTest SpeciesRouteLD50 (Median Lethal Dose)Reference(s)
This compound RatOral55 - 65 mg/kg[9]
Dinoseb RatOral25 - 60 mg/kg[6][7][10][11]
Table 2: Reproductive & Developmental Toxicity
CompoundTest SpeciesKey MetricValueEffects NotedReference(s)
Dinoseb RatNOAEL (Reproductive/Developmental)2.33 mg/kg/day-[8]
Dinoseb RatLOAEL (Reproductive/Developmental)7.0 mg/kg/dayDecreased sperm motility, increased sperm abnormalities, reduced number of live pups.[8]
Dinoseb RabbitNOEL (Teratogenicity)3 mg/kg/dayNeurological and skeletal malformations observed at higher doses.[7]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; NOEL: No-Observed-Effect Level.

Mechanism of Action and Metabolic Conversion

The primary toxic action for both compounds is the uncoupling of oxidative phosphorylation.[3][4] Dinoseb, a lipophilic weak acid, acts as a protonophore, transporting protons across the inner mitochondrial membrane.[10][12] This action dissipates the proton gradient required for ATP synthase to produce ATP, disrupting cellular energy metabolism and leading to increased oxygen consumption and heat production.[7][13]

This compound is not directly toxic but serves as a precursor to Dinoseb. In vivo, esterase enzymes rapidly hydrolyze the acetate ester, releasing the active Dinoseb molecule.[1][2] This metabolic activation is a critical step in the toxicity of this compound.

G cluster_ingestion Biological System cluster_target Target Site DA This compound (Pro-drug) Enzyme Esterase Enzymes DA->Enzyme Ingestion/ Absorption D Dinoseb (Active Toxicant) Toxicity Toxic Effects D->Toxicity Initiates Toxicity Enzyme->D Rapid Hydrolysis

Figure 1. Metabolic activation of this compound to Dinoseb.

Figure 2. Dinoseb disrupts the mitochondrial proton gradient.

Experimental Protocols

The toxicological data presented in this guide are based on studies that generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Similar to OECD Guideline 401)

The LD50 values are typically determined using a protocol analogous to the now-deleted OECD Guideline 401.[6][7][10][12][14]

  • Test Animals: Young adult rats, typically nulliparous and non-pregnant females, are used.[6] Animals are acclimatized to laboratory conditions (e.g., 22°C ± 3°C) with a 12-hour light/dark cycle and access to standard diet and water.[6]

  • Administration: The test substance is administered orally via gavage in a single dose. Multiple dose groups are used to establish a dose-response relationship.

  • Observation Period: Animals are observed for a period of at least 14 days.[10]

  • Endpoints: Observations include changes in skin, fur, eyes, and behavior, with particular attention to tremors, convulsions, salivation, and coma.[6] Animal body weights are recorded weekly. The primary endpoint is mortality.

  • Pathology: A gross necropsy is performed on all animals (those that die during the study and survivors at the end of the observation period) to record any pathological changes.[6]

  • Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the test animals.[6]

Reproductive / Developmental Toxicity Screening (Similar to OECD Guideline 421)

This type of study provides initial information on the potential effects on male and female reproductive performance and on the development of offspring.[13]

  • Test Animals: The study typically uses rats. Groups of at least 10 males and 10 females are used for each dose level and a control group.[3][15]

  • Dosing Regimen: The test substance is administered daily via oral gavage. Males are dosed for a minimum of four weeks (two weeks pre-mating, during mating, and post-mating).[3][13] Females are dosed throughout the entire study period (approx. 63 days), including pre-mating, mating, gestation, and lactation.[3][15]

  • Mating: A 1:1 mating procedure is used.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, and reproductive performance (fertility, gestation length) are monitored. A gross necropsy and histopathology of reproductive organs are performed.[3][15]

    • Offspring: The number of live and dead pups, pup survival, sex, and body weights are recorded. Pups are examined for any clinical signs of toxicity or gross abnormalities.[3]

  • Data Analysis: The findings are evaluated to determine a No-Observed-Adverse-Effect Level (NOAEL) for parental and developmental toxicity.[8]

cluster_setup Study Setup cluster_dosing Dosing and Mating Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis A1 Animal Selection (e.g., Rats, 10/sex/group) A2 Dose Group Assignment (Control + min. 3 Dose Levels) A1->A2 B1 Pre-Mating Dosing (Males & Females, min. 2 weeks) A2->B1 B2 Mating Period (1:1) (Dosing Continues) B1->B2 B3 Post-Mating/Gestation Dosing (Females Dosed Throughout) B2->B3 C1 Parental Evaluation (Clinical Signs, Weight, Necropsy, Histopathology of Gonads) B3->C1 C2 Offspring Evaluation (F1) (Viability, Weight, Gross Exam, Anogenital Distance) B3->C2 D1 Determine NOAEL/LOAEL for Parental & Developmental Toxicity C1->D1 C2->D1

References

Efficacy of Dinoseb acetate as a polymerization inhibitor compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Polymerization Inhibitors

The prevention of premature or unwanted polymerization is a critical concern in the storage, transportation, and processing of reactive monomers. Dinoseb (B1670700) acetate (B1210297), and its active form, 2-sec-butyl-4,6-dinitrophenol (DNBP), have historically been utilized as effective polymerization retarders, particularly in the production of styrene (B11656).[1][2] This guide provides a comparative analysis of the efficacy of Dinoseb (DNBP) against other common polymerization inhibitors, supported by available experimental data and detailed methodologies.

Overview of Polymerization Inhibition

Polymerization inhibitors function by interfering with the chain reaction mechanism of polymerization. Most commonly, this is achieved by scavenging free radicals that initiate and propagate the polymer chain. Inhibitors can be classified as "true inhibitors," which provide a distinct induction period during which no polymerization occurs, or "retarders," which slow down the rate of polymerization.[1] Dinoseb and other dinitrophenols are typically classified as retarders.[1]

Comparative Performance Data

Direct, head-to-head comparative studies detailing the efficacy of Dinoseb acetate or DNBP as a single agent against a broad spectrum of other individual inhibitors are limited in publicly available literature. However, data from studies on complex inhibitor systems and analogous phenolic compounds provide valuable insights into its relative performance.

One study investigated the performance of a complex inhibitor for the thermal polymerization of styrene, which included 4,6-dinitro-2-sec-butylphenol (DNBP), alongside TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and DEHA (N,N-diethylhydroxylamine).[3] The study determined the induction period of this complex inhibitor at various temperatures.

Table 1: Induction Period of a DNBP-Containing Complex Inhibitor for Styrene Polymerization [3]

Temperature (°C)Induction Period (hours)
9019
10012
1106
1204.5

Note: The complex inhibitor consisted of TEMPO, DEHA, and DNBP with a total mass fraction of 0.04%. The individual contribution of DNBP to the overall induction period is not specified.

For a broader comparison, data from a comprehensive study on various phenolic and nitroxide radical inhibitors for styrene polymerization is presented below. While this study does not include DNBP, it offers a benchmark for the performance of other phenolic inhibitors, to which Dinoseb is structurally related.

Table 2: Comparative Efficacy of Various Inhibitors on Styrene Polymerization at 115°C (4 hours) [4]

InhibitorTypePolymer Growth (%)Styrene Conversion (%)
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)Phenolic16.400.048
4-hydroxy-TEMPONitroxide Radical24.850.065
Butylated hydroxytoluene (BHT)Phenolic42.500.111
4-oxo-TEMPONitroxide Radical46.800.134

Experimental Protocols

The following are summaries of the methodologies used in the cited studies to evaluate inhibitor efficacy.

Protocol 1: Determination of Induction Period[3]

This method was used to evaluate the complex inhibitor containing DNBP.

  • Apparatus : An Abbe refractometer was used to monitor the change in the refractive index of the styrene monomer over time, which correlates with polymer formation.

  • Procedure :

    • A sample of styrene containing a 0.04% mass fraction of the complex inhibitor (TEMPO, DEHA, and DNBP) was prepared.

    • The sample was heated to a constant temperature (90°C, 100°C, 110°C, or 120°C).

    • The refractive index of the sample was measured at regular intervals.

    • The induction period was defined as the time until a significant change in the refractive index was observed, indicating the onset of polymerization.

Protocol 2: Evaluation of Polymer Growth and Styrene Conversion[4]

This method was used to compare the performance of various phenolic and nitroxide inhibitors.

  • Apparatus : The experiments were conducted in an adiabatic cell reactor made of stainless steel, equipped with a K-type thermocouple for temperature control and syringe pumps for the precise delivery of monomer and inhibitor.

  • Procedure :

    • A specific mass of purified styrene monomer and the inhibitor at a predetermined concentration were introduced into the reactor.

    • The reactor was heated to and maintained at 115°C for 4 hours.

    • After the reaction period, the contents of the reactor were cooled.

    • The amount of polymer formed was determined gravimetrically after precipitating the polymer in methanol (B129727) and drying.

    • Styrene conversion was calculated based on the mass of the polymer formed relative to the initial mass of the styrene monomer.

Mechanism of Action and Visualization

The primary mechanism by which phenolic inhibitors like Dinoseb retard polymerization is through free-radical scavenging. The inhibitor donates a hydrogen atom from its hydroxyl group to the growing polymer radical, thereby terminating the chain reaction and forming a stable phenoxyl radical that is less likely to initiate new polymer chains.

InhibitionMechanism cluster_propagation Polymer Chain Propagation cluster_inhibition Inhibition by Dinoseb Monomer Monomer Radical Growing Polymer Radical (P•) Monomer->Radical Propagation Dinoseb Dinoseb (DNBP-H) Radical->Dinoseb H-atom transfer TerminatedPolymer Terminated Polymer (P-H) Radical->TerminatedPolymer Terminates chain StableRadical Stable Dinoseb Radical (DNBP•) Dinoseb->StableRadical Forms stable radical ExperimentalWorkflow Start Start: Prepare Monomer and Inhibitor Mixture Heating Heat Mixture in Reactor at Constant Temperature (e.g., 115°C) Start->Heating Reaction Hold for a Defined Period (e.g., 4 hours) Heating->Reaction Cooling Cool the Reaction Mixture Reaction->Cooling Precipitation Precipitate Polymer in a Non-solvent (e.g., Methanol) Cooling->Precipitation Analysis Isolate, Dry, and Weigh the Polymer Precipitation->Analysis Calculation Calculate Polymer Growth and Monomer Conversion Analysis->Calculation End End: Comparative Efficacy Data Calculation->End

References

Dinoseb Acetate: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoseb (B1670700) acetate (B1210297), an ester of the dinitrophenolic herbicide Dinoseb, has been a compound of toxicological interest due to its potent biological activity. Understanding the differential effects of this compound in living organisms (in vivo) versus in a controlled laboratory setting (in vitro) is crucial for accurate risk assessment and the development of potential therapeutic or mitigating strategies. This guide provides a comprehensive comparison of the in vivo and in vitro effects of Dinoseb acetate, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for Dinoseb and its acetate ester is the uncoupling of oxidative phosphorylation.[1][2][3][4] In essence, these compounds act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This dissipation of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to a decrease in cellular energy production and a cascade of downstream toxic effects.[1] While this compound is the administered compound, it is widely understood to rapidly hydrolyze to Dinoseb, which is the primary active toxicant.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the in vivo and in vitro effects of Dinoseb and its acetate. It is important to note that specific in vitro quantitative data for this compound is limited; therefore, the in vitro effects are largely inferred from studies on Dinoseb.

Table 1: Summary of In Vivo Toxicological Data for Dinoseb

ParameterSpeciesRoute of AdministrationValueReference(s)
Acute Oral LD50 RatOral25-28 mg/kg[1]
RatOral55-65 mg/kg (acetate)[5]
Acute Dermal LD50 RatDermal80 mg/kg[1]
Teratogenicity (NOAEL) RatOral Gavage< 8.0 mg/kg/day[6]
Teratogenicity (LOAEL) RatOral Gavage8.0 mg/kg/day[6]
Developmental Effects RatOral GavageIncreased skeletal malformations at 10 mg/kg/day[6]

Table 2: Summary of In Vitro Effects of Dinoseb

EndpointAssay TypeObserved EffectQuantitative DataReference(s)
Cytotoxicity Cell Viability Assays (e.g., MTT, Neutral Red)Dose-dependent decrease in cell viabilitySpecific IC50 values for this compound are not readily available in the reviewed literature. Effects are inferred from Dinoseb's known cytotoxicity.[7][8][9]
Mitochondrial Membrane Potential (MMP) Fluorescent Probe Assays (e.g., JC-1, TMRE)Depolarization of the mitochondrial membraneDinoseb is a classic uncoupler that is known to depress mitochondrial membrane potential.[10]
ATP Synthesis Luminescence-based ATP AssaysInhibition of cellular ATP productionDinoseb directly interferes with ATP synthase function by dissipating the proton gradient.[1]
Cellular Respiration Oxygen Consumption Rate (OCR) AssaysIncreased state 4 oxygen consumption, inhibition of state 3 and uncoupled respiration at higher concentrationsHalf-maximal stimulation of oxygen uptake in isolated mitochondria at 0.28 µM.[10][11]
Apoptosis Annexin (B1180172) V/Propidium Iodide StainingInduction of apoptosis at higher concentrationsDinoseb can activate caspase-mediated apoptosis.[1][12][13]

Experimental Protocols

In Vivo Teratogenicity Study in Rats (Oral Gavage)

This protocol is a representative example for assessing the teratogenic potential of a substance like this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Age: Young adult females (approximately 10-12 weeks old).

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Experimental Design:

  • Groups: A minimum of three dose groups of this compound and a concurrent vehicle control group (e.g., corn oil).

  • Dosage: Based on preliminary range-finding studies, doses are selected to establish a dose-response relationship, including a dose expected to cause maternal toxicity. For Dinoseb, doses have ranged from 8.0 to 10 mg/kg/day.[6]

  • Administration: The test substance is administered daily by oral gavage from gestation day 6 to 15.

3. Observations and Examinations:

  • Maternal: Daily clinical observations, weekly body weight measurements, and food consumption.

  • Fetal: On gestation day 20, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

4. Data Analysis:

  • Statistical analysis is performed to compare the dose groups with the control group for all maternal and fetal parameters.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a substance on cell viability.

1. Cell Culture:

  • Cell Line: A suitable cell line, such as HepG2 (human liver carcinoma) or 3T3 (mouse fibroblast), is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

2. Treatment:

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations.

  • Exposure: The culture medium is replaced with the medium containing the test compound or vehicle control, and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_im Inner Mitochondrial Membrane cluster_ims Intermembrane Space ATP ATP Synthesis (Inhibited) ADP ADP + Pi ATPsynthase ATP Synthase (Complex V) ADP->ATPsynthase ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_high High H+ Concentration ETC->Protons_high Pumps H+ ATPsynthase->ATP Drives Protons_high->ATPsynthase H+ Flow Proton_leak Proton Leak Protons_high->Proton_leak Protons_low Low H+ Concentration Dinoseb This compound (hydrolyzes to Dinoseb) Dinoseb->Proton_leak Creates Proton_leak->Protons_low Dissipates Gradient cluster_mitochondrion cluster_mitochondrion

Caption: Uncoupling of Oxidative Phosphorylation by Dinoseb.

InVivo_Toxicity_Workflow start Start: In Vivo Study Design acclimatization Animal Acclimatization start->acclimatization dosing Dosing Period (e.g., Oral Gavage) acclimatization->dosing observation Clinical Observation (Daily) dosing->observation measurements Body Weight & Food Intake (Weekly) dosing->measurements necropsy Necropsy & Tissue Collection (End of Study) observation->necropsy measurements->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end End: Toxicity Profile data_analysis->end InVitro_Cytotoxicity_Workflow start Start: In Vitro Assay Setup cell_culture Cell Seeding in Microplate start->cell_culture compound_prep Compound Preparation (Serial Dilutions) cell_culture->compound_prep treatment Cell Treatment & Incubation cell_culture->treatment compound_prep->treatment assay_reagent Addition of Assay Reagent (e.g., MTT, JC-1) treatment->assay_reagent incubation2 Incubation assay_reagent->incubation2 readout Signal Measurement (e.g., Absorbance, Fluorescence) incubation2->readout data_analysis Data Analysis (e.g., IC50) readout->data_analysis end End: Cytotoxicity Profile data_analysis->end

References

Comparative Analysis of Dinoseb Acetate's Impact on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular effects of Dinoseb acetate (B1210297), a dinitrophenolic herbicide known for its high toxicity in mammalian cells.[1] Due to the limited availability of direct comparative studies on Dinoseb acetate across a wide variety of cell lines, this guide synthesizes available data on Dinoseb and its acetate form to provide a comprehensive overview of its mechanism of action and impact on cellular viability and apoptosis.

Executive Summary

This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts the mitochondrial proton gradient and inhibits ATP synthesis.[1][2] This disruption of cellular energy metabolism leads to cytotoxicity and can induce apoptosis. While quantitative comparative data for this compound across multiple cell lines is scarce, this guide provides foundational information on its effects, detailed experimental protocols for assessing its impact, and visual representations of the key cellular pathways involved.

Data Presentation

The following tables summarize the cytotoxic effects of Dinoseb, a closely related compound, on rat Sertoli-germ cell co-cultures. It is important to note that these values are for Dinoseb and not this compound, and inter-laboratory and inter-compound variations are expected.

Table 1: Cytotoxicity of Dinoseb on Rat Sertoli-Germ Cell Co-cultures

CompoundConcentration (M)Effect on Cell DetachmentEffect on Cell Viability
Dinoseb (DNBP)10⁻⁵Significant IncreaseSuppression
Dinoseb (DNBP)10⁻⁴Significant IncreaseSuppression
4,6-dinitro-o-cresol (DNOC)10⁻⁴Similar to DNBPSimilar to DNBP
2,4-dinitrophenol (DNP)10⁻⁴Similar to DNBPSimilar to DNBP

Data extracted from a study on rat Sertoli-germ cell co-cultures. The study observed degenerative alterations in both germ cells and Sertoli cells upon exposure.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Detection: Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow: Cytotoxicity & Apoptosis Assays start Seed Cells treat Treat with This compound start->treat mtt MTT Assay treat->mtt annexin Annexin V Assay treat->annexin mtt_read Measure Absorbance (570nm) mtt->mtt_read flow Flow Cytometry Analysis annexin->flow mtt_result Calculate IC50 Value mtt_read->mtt_result apoptosis_result Quantify Apoptotic Cells flow->apoptosis_result

Caption: Workflow for assessing cytotoxicity and apoptosis.

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ (Intermembrane Space) ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force Dinoseb This compound H_in H+ (Mitochondrial Matrix) ATP ATP ATP_Synthase->ATP Synthesizes No_ATP ATP Production Inhibited ATP_Synthase->No_ATP Dinoseb->H_in Transports H+ in, dissipating gradient ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound uncouples oxidative phosphorylation.

References

Validating the Mechanism of Dinoseb Acetate-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic mechanisms induced by Dinoseb acetate (B1210297) and other well-established apoptosis-inducing agents: Doxorubicin (B1662922), Staurosporine (B1682477), and Etoposide (B1684455). Due to a lack of extensive research specifically on Dinoseb acetate, this guide extrapolates some of its potential mechanisms from its parent compound, Dinoseb. This guide aims to equip researchers with the necessary information to design and execute experiments to validate the apoptotic pathways of novel compounds.

Comparison of Apoptosis-Inducing Agents

The following table summarizes the key characteristics and apoptotic mechanisms of this compound and the selected alternative agents. It is important to note that the data for this compound is limited and largely inferred from studies on Dinoseb.

FeatureThis compound (Inferred)DoxorubicinStaurosporineEtoposide
Primary Mechanism of Action Uncoupler of oxidative phosphorylation, potentially leading to ER stress.[1]DNA intercalation and inhibition of topoisomerase II.[2]Broad-spectrum protein kinase inhibitor.[3]Inhibition of topoisomerase II, leading to DNA strand breaks.[4][5]
Primary Apoptotic Pathway Likely intrinsic pathway initiated by mitochondrial and ER stress.[1]Primarily intrinsic pathway, but can also activate the extrinsic pathway.[6][7][8]Both intrinsic and extrinsic pathways.[3][9]Intrinsic pathway initiated by DNA damage.[10][11]
Reported IC50 Values Data not available0.1 µM - >20 µM (cell line dependent)[11][12][13]3 nM - 100 nM (cell line and kinase dependent)[14][15]2.10 µM - 150 µM (cell line dependent)[16][17][18]

Signaling Pathways of Apoptosis Induction

The following diagrams illustrate the known and proposed signaling pathways for each apoptosis-inducing agent.

This compound (Proposed Pathway)

dinoseb_acetate_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ER Endoplasmic Reticulum This compound->ER Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling Ca2_release ↑ Ca2+ Release ER->Ca2_release ROS ↑ ROS Uncoupling->ROS Bcl2_family Modulation of Bcl-2 Family Proteins ROS->Bcl2_family Ca2_release->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Doxorubicin

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II DNA_damage DNA Damage Topoisomerase_II->DNA_damage p53 p53 Activation DNA_damage->p53 Bax_up ↑ Bax p53->Bax_up Bcl2_down ↓ Bcl-2 p53->Bcl2_down Mitochondria Mitochondria Bax_up->Mitochondria Bcl2_down->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Doxorubicin.

Staurosporine

staurosporine_pathway Staurosporine Staurosporine PKC Protein Kinase C (and other kinases) Staurosporine->PKC Kinase_inhibition Kinase Inhibition PKC->Kinase_inhibition Bcl2_family Bcl-2 Family Modulation Kinase_inhibition->Bcl2_family Death_Receptors Death Receptors Kinase_inhibition->Death_Receptors Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Dual apoptotic pathways induced by Staurosporine.

Etoposide

etoposide_pathway Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II DNA_breaks DNA Strand Breaks Topoisomerase_II->DNA_breaks ATM_ATR ATM/ATR Activation DNA_breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_up ↑ Bax p53->Bax_up Bcl2_down ↓ Bcl-2 p53->Bcl2_down Mitochondria Mitochondria Bax_up->Mitochondria Bcl2_down->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: DNA damage-induced intrinsic pathway of Etoposide.

Experimental Protocols for Apoptosis Validation

To validate the mechanism of action of a compound like this compound, a series of key experiments are required. Below are detailed protocols for these assays.

Annexin V/PI Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

annexin_v_workflow start Cell Seeding and Treatment harvest Harvest Cells (including supernatant) start->harvest wash_pbs Wash with PBS harvest->wash_pbs wash_buffer Wash with 1X Binding Buffer wash_pbs->wash_buffer resuspend Resuspend in 1X Binding Buffer wash_buffer->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI staining.

Detailed Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the indicated times. Include both positive (e.g., treated with Staurosporine) and negative (untreated) controls.

  • Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Experimental Workflow:

caspase_assay_workflow start Cell Treatment and Lysis protein_quant Protein Quantification (e.g., BCA assay) start->protein_quant prepare_rxn Prepare Reaction Mix: Lysate + Buffer + Substrate protein_quant->prepare_rxn incubate Incubate at 37°C prepare_rxn->incubate read Read Absorbance at 405 nm incubate->read

Caption: Workflow for colorimetric caspase-3 activity assay.

Detailed Protocol:

  • Cell Lysis: Treat cells as described above. After harvesting, lyse the cells in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate. Adjust the volume with lysis buffer.

  • Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Experimental Workflow:

western_blot_workflow start Cell Lysis and Protein Extraction quantification Protein Quantification start->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Protein Extraction: Lyse treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Comparison

The following tables present a summary of quantitative data for the alternative apoptosis-inducing agents. Data for this compound is not currently available in the literature.

Table 1: IC50 Values in Various Cancer Cell Lines

AgentCell LineIC50 ValueIncubation Time (h)Citation
DoxorubicinMCF-7~1 µM48[11]
A549>20 µM24[13]
NCI-H1299Significantly higher than other lung cancer lines48-72[12]
StaurosporineSH-SY5Y100 nMNot Specified[14]
HBL-10050 nM48[9]
T47D>50 µM48[9]
EtoposideMCF-7150 µM24[16]
A5493.49 µM72[17]
HeLa52.7 µM48

Table 2: Reported Changes in Apoptotic Protein Expression

AgentCell LineProteinChange in Expression/ActivityCitation
DoxorubicinMCF-7Bax/Bcl-xL ratioSignificant increase[19]
K562Caspase-3Activation[11]
HL-60Caspase-3 activity~35-fold increase[12]
StaurosporineHeLaCaspase-3Activation[20]
Hippocampal NeuronsCaspase-3Activation[21]
EtoposideHL-60BCL2Decrease[9]
HL-60BAXIncrease[9]
HeLaBaxTranslocation to mitochondria

Disclaimer: The quantitative data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and methodologies. This data should be used as a general guide for experimental design.

Conclusion

Validating the apoptotic mechanism of a novel compound like this compound requires a systematic approach employing a panel of established cellular and molecular assays. While direct evidence for this compound's mechanism is currently lacking, the information on its parent compound, Dinoseb, suggests a pathway involving mitochondrial and ER stress. By comparing its effects to well-characterized apoptosis inducers such as Doxorubicin, Staurosporine, and Etoposide, and utilizing the detailed experimental protocols provided, researchers can effectively elucidate its mechanism of action. This comparative approach will provide a robust framework for understanding and validating the therapeutic potential of new anti-cancer agents.

References

Comparative Toxicity of Dinoseb Acetate and Other Dinitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Dinoseb (B1670700) acetate (B1210297) with other dinitrophenol compounds. The information is compiled from various toxicological studies to assist researchers in understanding the relative hazards of these substances. All quantitative data is summarized in clear tabular format, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

Dinitrophenols are a class of synthetic organic chemicals known for their ability to uncouple oxidative phosphorylation, the primary process of ATP synthesis in mitochondria. This disruption of cellular energy production is the fundamental mechanism of their toxicity.[1] Dinoseb and its acetate form are potent herbicides that have been banned in many countries due to their high toxicity. This guide reveals that Dinoseb and its acetate exhibit high acute toxicity, comparable to or greater than many other dinitrophenol isomers. The toxicity can vary significantly depending on the specific isomer, the route of exposure, and the animal species.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data (LD50 values) for Dinoseb acetate and other selected dinitrophenol compounds across different species and routes of administration. The LD50 represents the dose that is lethal to 50% of the tested population.

Table 1: Oral Acute Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg)Reference(s)
This compound Rat55 - 65[2]
Dinoseb Rat25 - 60[1][3][4]
Guinea Pig25[1]
2,3-Dinitrophenol Rat (intraperitoneal)190[5][6]
2,4-Dinitrophenol Rat30 - 320[5][6]
Rabbit30[7]
Guinea Pig81[7]
2,5-Dinitrophenol Rat (intraperitoneal)150[5][8]
2,6-Dinitrophenol Rat (intraperitoneal)38[5][6]
3,4-Dinitrophenol Rat (intraperitoneal)98[5][6]
3,5-Dinitrophenol Rat (intraperitoneal)45[5][6]

Table 2: Dermal Acute Toxicity (LD50)

CompoundSpeciesLD50 (mg/kg)Reference(s)
Dinoseb Rabbit80 - 200[1][9]
Guinea Pig200 - 300[1]
2,4-Dinitrophenol Guinea Pig300 (20% mortality)[6]

Table 3: Inhalation Acute Toxicity (LC50)

CompoundSpeciesLC50 (mg/L air)Exposure TimeReference(s)
This compound Rat1.34 hours[2]
Dinoseb Rat0.033 - 0.2904 hours[10][11]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in the mitochondria.[1][12] In normal cellular respiration, the electron transport chain (ETC) pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase. Dinitrophenols are lipophilic weak acids that act as proton ionophores. They pick up protons in the acidic intermembrane space and transport them across the inner mitochondrial membrane into the more alkaline matrix, dissipating the proton gradient.[1] This uncoupling disrupts the link between electron transport and ATP synthesis. The energy from the electron transport is released as heat instead of being used to produce ATP, leading to hyperthermia and cellular energy depletion.[1]

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols.

Experimental Protocols

The acute toxicity values presented in this guide are primarily determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is determined by administering the test substance in a single dose via gavage to a group of experimental animals (typically rats). The procedure involves a stepwise approach with the use of a minimum number of animals per step. The presence or absence of compound-related mortality at one step determines the dose for the next step. Animals are observed for signs of toxicity and mortality for up to 14 days. The LD50 value is then estimated based on the mortality data.

Acute Dermal Toxicity (OECD Guideline 402)

For acute dermal toxicity, the test substance is applied to a shaved area of the skin of the experimental animal (typically rabbits or rats) for a 24-hour period. The application site is covered with a porous gauze dressing. Observations for signs of toxicity and mortality are made for up to 14 days following the removal of the dressing. The dermal LD50 is calculated from the mortality data.

Conclusion

This compound and its parent compound, Dinoseb, are highly toxic dinitrophenols. Their acute toxicity, particularly through oral and dermal routes, is significant and comparable to other potent dinitrophenol isomers like 2,4-DNP and 2,6-DNP. The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation, leading to a critical failure in cellular energy production. Researchers and professionals in drug development should handle these compounds with extreme caution, implementing stringent safety protocols to avoid exposure. The data presented in this guide underscores the importance of understanding the structure-activity relationship within the dinitrophenol class for predicting and mitigating potential toxic effects.

References

Replicating Historical Studies on Dinoseb Acetate: A Comparative Guide to its Herbicidal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical herbicidal efficacy of Dinoseb acetate (B1210297) against modern alternatives. Dinoseb acetate, a dinitrophenol herbicide, was widely used for post-emergence weed control in various crops but is now banned in many countries due to its high toxicity.[1][2][3] This document aims to provide a framework for replicating historical studies by presenting available data on its efficacy, detailing its mechanism of action, and outlining experimental protocols based on historical and current practices. Furthermore, it compares this compound with modern herbicides that target similar biological pathways, offering a quantitative perspective on advancements in weed management.

Herbicidal Efficacy: A Comparative Overview

Quantitative data from historical field trials of this compound is scarce in readily available literature, with many reports offering qualitative assessments of its effectiveness. Historical studies on peas noted that Dinoseb provided "greater weed kill than mechanical hoeing" and gave "excellent control of broadleaved weeds."[4] However, for a direct and quantitative comparison with modern herbicides, precise percentage control data from those historical studies is not consistently available.

The following table summarizes the available efficacy data for this compound and compares it with modern contact herbicides. It is important to note the limitations in directly comparing historical, often descriptive, data with modern, quantitative efficacy trials.

HerbicideChemical ClassMechanism of ActionTarget WeedsHistorical Efficacy (this compound)Modern Efficacy (Alternatives)
This compound DinitrophenolUncoupler of oxidative phosphorylation[3][5][6][7][8]Broadleaf weeds (e.g., Pigweed, Lambsquarters, Wild Mustard), some grasses[1][3][9]Described as "excellent" and superior to mechanical hoeing in historical pea studies.[4] Specific percentage control data is limited in available historical literature.Not Applicable
Glufosinate-ammonium Phosphinic acidGlutamine synthetase inhibitor[1][10][11][12]Broad-spectrum (broadleaf and grass weeds)[13]Not ApplicableCan achieve 91-98% weed control.
Paraquat BipyridyliumPhotosystem I electron diverter[14][15][16][17][18]Broad-spectrum (non-selective)[14][15]Not ApplicableCan achieve over 90% weed control.
Bromoxynil NitrilePhotosystem II inhibitor[2][19][20][21][22]Broadleaf weeds[2][19][20]Not ApplicableProvides effective control of a wide variety of broadleaf weeds.[2]

Experimental Protocols: Replicating Historical and Modern Efficacy Trials

Replicating historical studies requires adherence to the methodologies of the time, which may be less standardized than modern protocols. The following protocol is a synthesized methodology based on historical accounts of post-emergence herbicide trials and modern guidelines for efficacy assessment.[23][24][25][26][27]

Objective: To evaluate the post-emergence herbicidal efficacy of this compound and compare it with modern alternatives on key broadleaf weed species.

I. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 2m x 10m to minimize spray drift and allow for adequate sampling.[24]

  • Treatments:

    • Untreated Control (weedy check)

    • This compound at historical application rates (e.g., specific lbs/acre or gallons/acre as cited in historical literature for the target crop).

    • Glufosinate-ammonium at recommended label rates.

    • Paraquat at recommended label rates.

    • Bromoxynil at recommended label rates.

  • Crop: A historically relevant crop for this compound application, such as peas (Pisum sativum) or beans (Phaseolus vulgaris).[4][28]

II. Materials and Methods:

  • Herbicide Application:

    • Apply herbicides post-emergence when target weeds are at the 2-4 leaf stage and actively growing.[26]

    • Use a calibrated backpack or plot sprayer with flat-fan nozzles to ensure uniform coverage.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Counts: Identify and count weed species within designated quadrats (e.g., 1m x 1m) in each plot before and at set intervals after treatment (e.g., 7, 14, and 28 days).

    • Visual Efficacy Ratings: Visually assess the percentage of weed control for each species on a scale of 0% (no effect) to 100% (complete kill) at the same intervals as weed counts.[23]

    • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) on a percentage scale at the same intervals.

    • Biomass: At the final assessment, harvest the above-ground biomass of weeds and the crop from the quadrats, dry to a constant weight, and record the dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in Graphviz DOT language.

Herbicide_Mechanism_of_Action cluster_dinoseb This compound cluster_alternatives Modern Alternatives cluster_glufosinate Glufosinate-ammonium cluster_paraquat Paraquat cluster_bromoxynil Bromoxynil D_Start This compound Application D_MOA Uncoupling of Oxidative Phosphorylation D_Start->D_MOA D_Effect Disruption of ATP Synthesis D_MOA->D_Effect D_Result Cellular Energy Depletion & Plant Death D_Effect->D_Result G_Start Glufosinate Application G_MOA Inhibition of Glutamine Synthetase G_Start->G_MOA G_Effect Ammonia Accumulation & Photosynthesis Inhibition G_MOA->G_Effect G_Result Rapid Cell Death G_Effect->G_Result P_Start Paraquat Application P_MOA Photosystem I Electron Diversion P_Start->P_MOA P_Effect Generation of Reactive Oxygen Species P_MOA->P_Effect P_Result Cell Membrane Destruction & Rapid Desiccation P_Effect->P_Result B_Start Bromoxynil Application B_MOA Inhibition of Photosystem II B_Start->B_MOA B_Effect Blocking Electron Transport B_MOA->B_Effect B_Result Inhibition of Photosynthesis & Plant Death B_Effect->B_Result

Caption: Mechanisms of action for this compound and modern alternative herbicides.

Experimental_Workflow A Trial Design (Randomized Complete Block) B Plot Establishment & Crop Sowing A->B C Weed Emergence (2-4 leaf stage) B->C D Herbicide Application (this compound & Alternatives) C->D E Data Collection (Weed Counts, Visual Ratings, Crop Injury) D->E F Repeat Data Collection (e.g., 7, 14, 28 Days Post-Application) E->F G Final Harvest (Biomass Measurement) F->G H Statistical Analysis (ANOVA, Mean Separation) G->H I Comparative Efficacy Report H->I

Caption: Workflow for a comparative herbicide efficacy trial.

References

Independent Verification of Dinoseb Acetate's Effect on Sperm Motility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Dinoseb acetate (B1210297) on sperm motility against other known modulators. The information presented is collated from independent research studies to assist in the verification of its biological impact. Detailed experimental protocols and a summary of quantitative data are provided to support further investigation.

Comparative Analysis of Compounds Affecting Sperm Motility

Dinoseb, a dinitrophenolic compound, is recognized for its spermatotoxic effects, primarily the reduction of sperm motility.[1][2] Its mechanism of action is primarily attributed to the uncoupling of oxidative phosphorylation in mitochondria, leading to a depletion of adenosine (B11128) triphosphate (ATP), which is crucial for sperm flagellar movement.[2][3] For a comprehensive verification of Dinoseb acetate's effects, a comparative analysis with other compounds known to influence sperm motility is essential. These can be broadly categorized as inhibitors and enhancers.

Table 1: Comparative Effects of Various Compounds on Sperm Motility

Compound ClassSpecific CompoundPrimary Mechanism of ActionExpected Effect on Sperm MotilityReference(s)
Dinitrophenolic Uncouplers Dinoseb (DNBP) Uncoupler of oxidative phosphorylation, reduces ATP production Decrease [1][2][3]
4,6-Dinitro-o-cresol (DNOC)Uncoupler of oxidative phosphorylationDecrease[1]
2,4-Dinitrophenol (DNP)Uncoupler of oxidative phosphorylationDecrease[1]
Phosphodiesterase (PDE) Inhibitors TheophyllineIncreases intracellular cAMP levelsIncrease[4]
PentoxifyllineIncreases intracellular cAMP levelsIncrease[4]
SildenafilIncreases intracellular cGMP levelsIncrease[5]
Antioxidants Vitamin EScavenges reactive oxygen species (ROS)Increase/Protect[6]
Coenzyme Q10Component of the electron transport chain, antioxidantIncrease/Protect[6][7]
L-carnitineFacilitates fatty acid transport for beta-oxidationIncrease/Protect[8]
Environmental Toxicants Bisphenol A (BPA)Endocrine disruptor, may inhibit ATP productionDecrease[9][10]
CadmiumInduces oxidative stress and cellular damageDecrease[9]

Experimental Protocols

The following are detailed methodologies for key experiments to independently verify the effects of this compound and other compounds on sperm motility.

In Vivo Assessment of Sperm Motility in Rats

This protocol is adapted from studies investigating the effects of chemical exposure on rodent sperm motility.[1][11][12]

Objective: To determine the in vivo effect of orally administered this compound on rat sperm motility.

Materials:

  • Male Sprague-Dawley rats (sexually mature, 10-12 weeks old)

  • This compound

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Surgical instruments for dissection

  • Biggers, Whitten, and Whittingham (BWW) medium or Medium 199[9][13]

  • 37°C incubator with 5% CO2

  • Computer-Assisted Sperm Analysis (CASA) system

  • Microscope with a stage warmer set to 37°C

  • Counting chambers (e.g., Makler or Leja)

Procedure:

  • Animal Dosing:

    • Acclimatize rats for at least one week before the experiment.

    • Divide rats into a control group and a treatment group.

    • Prepare a solution of this compound in the vehicle at a concentration to achieve the desired dosage (e.g., 7.5 mg/kg body weight).[1]

    • Administer the this compound solution or vehicle alone to the respective groups daily via oral gavage for a specified period (e.g., 5 consecutive days).[1]

  • Sperm Collection:

    • At a predetermined time point after the last dose (e.g., 14 days), euthanize the rats.[1]

    • Immediately dissect the cauda epididymides.

    • Place the cauda epididymis in a petri dish containing a pre-warmed (37°C) sperm culture medium (e.g., BWW).

    • Make several small incisions in the cauda epididymis to allow the sperm to swim out into the medium.[13]

    • Incubate the dish for 15-30 minutes at 37°C in a 5% CO2 atmosphere to allow for sperm dispersal.[5]

  • Sperm Motility Analysis using CASA:

    • Gently mix the sperm suspension.

    • Place a small aliquot of the sperm suspension into a pre-warmed (37°C) counting chamber.

    • Analyze the sample using the CASA system. Ensure the system settings are optimized for rat sperm.[6][14]

    • Record key motility parameters, including:

      • Percentage of Motile Sperm (MOT %): The proportion of sperm showing any movement.

      • Percentage of Progressive Motile Sperm (%): The proportion of sperm moving in a forward direction.

      • Average Path Velocity (VAP; µm/s): The average velocity of the sperm head along its average trajectory.

      • Curvilinear Velocity (VCL; µm/s): The total distance traveled by the sperm head divided by the time elapsed.

      • Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

      • Amplitude of Lateral Head Displacement (ALH; µm): The magnitude of the lateral movement of the sperm head.

  • Data Analysis:

    • Compare the motility parameters between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Assessment of Sperm Motility

This protocol allows for the direct assessment of a compound's effect on mature sperm.

Objective: To determine the direct in vitro effect of this compound on rat sperm motility.

Materials:

  • Sperm collected from the cauda epididymides of untreated, healthy male rats (as described in section 2.1.2).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Sperm culture medium (e.g., BWW or Medium 199).[9][13]

  • 37°C incubator with 5% CO2.

  • CASA system.

  • Microscope with a stage warmer.

  • Counting chambers.

Procedure:

  • Sperm Preparation:

    • Collect and prepare a pooled sperm suspension from several rats to minimize individual variation.

    • Determine the initial sperm concentration and motility.

  • Incubation with Test Compounds:

    • Aliquot the sperm suspension into different tubes.

    • Add varying concentrations of this compound to the treatment tubes. Ensure the final solvent concentration is consistent across all tubes (including a solvent control) and is non-toxic to the sperm.

    • Include a negative control (medium only) and a solvent control.

    • Incubate the sperm suspensions at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 30, 60, 120 minutes).

  • Motility Analysis:

    • At each time point, gently mix the sperm suspension and perform motility analysis using the CASA system as described in section 2.1.3.

  • Data Analysis:

    • Compare the motility parameters of the this compound-treated groups with the control groups at each time point.

Measurement of Sperm ATP Levels

This protocol measures the cellular energy currency, which is expected to be affected by uncouplers of oxidative phosphorylation.

Objective: To quantify the ATP content in sperm after exposure to this compound.

Materials:

  • Sperm samples (from in vivo or in vitro experiments).

  • Commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer or a microplate reader capable of measuring luminescence.

  • Opaque-walled 96-well plates.

Procedure:

  • Sample Preparation:

    • Prepare sperm suspensions as described in the previous protocols.

    • Adjust the sperm concentration to be within the linear range of the ATP assay kit.

  • ATP Measurement:

    • Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding the ATP reagent to the sperm suspension, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1][2]

    • Incubate for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the ATP levels to the sperm count.

    • Compare the ATP levels between the treated and control groups.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay provides a direct measure of mitochondrial function, which is targeted by Dinoseb.

Objective: To assess the effect of this compound on the mitochondrial membrane potential of sperm.

Materials:

  • Sperm samples.

  • Fluorescent cationic dyes sensitive to mitochondrial membrane potential (e.g., JC-1, TMRM, or TMRE).[4][15][16]

  • Flow cytometer or a fluorescence microscope.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Sperm Staining:

    • Incubate sperm with or without this compound as per the in vitro protocol.

    • Wash the sperm with PBS.

    • Resuspend the sperm in the staining solution containing the fluorescent dye (e.g., JC-1) at the recommended concentration.

    • Incubate in the dark at 37°C for the specified time (e.g., 30 minutes).[15]

  • Analysis:

    • Flow Cytometry: Analyze the stained sperm using a flow cytometer. For JC-1, healthy mitochondria with high ΔΨm will show red fluorescence (J-aggregates), while mitochondria with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

    • Fluorescence Microscopy: Observe the stained sperm under a fluorescence microscope and quantify the proportion of sperm with red versus green fluorescent mitochondria.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence or the percentage of sperm with high ΔΨm.

    • Compare the results between the treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dinoseb's Effect on Sperm Motility

Dinoseb, as an uncoupler of oxidative phosphorylation, primarily disrupts the mitochondrial electron transport chain. This leads to a dissipation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthase to produce ATP. The resulting decrease in intracellular ATP directly impairs the function of dynein ATPase in the sperm flagellum, which is essential for flagellar beating and, consequently, sperm motility.

Dinoseb_Effect_on_Sperm_Motility cluster_Mitochondrion Mitochondrion cluster_Flagellum Sperm Flagellum ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Reduced_ATP Reduced ATP Dynein_ATPase Dynein ATPase Flagellar_Beating Flagellar Beating Dynein_ATPase->Flagellar_Beating Powers Sperm_Motility Sperm Motility Flagellar_Beating->Sperm_Motility Impaired_Motility Impaired Motility Dinoseb This compound Dinoseb->Proton_Gradient Dissipates (Uncouples) Reduced_ATP->Dynein_ATPase Insufficient Energy In_Vitro_Workflow Sperm_Collection Sperm Collection (Cauda Epididymis) Sperm_Suspension Preparation of Sperm Suspension Sperm_Collection->Sperm_Suspension Incubation Incubation with Test Compounds (Dinoseb, Alternatives, Controls) Sperm_Suspension->Incubation CASA Computer-Assisted Sperm Analysis (CASA) Incubation->CASA ATP_Assay ATP Level Measurement Incubation->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay Incubation->MMP_Assay Data_Analysis Data Analysis and Comparison CASA->Data_Analysis ATP_Assay->Data_Analysis MMP_Assay->Data_Analysis

References

Environmental Persistence of Dinoseb Acetate and its Parent Compound, Dinoseb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of the herbicide Dinoseb (B1670700) acetate (B1210297) and its parent compound, Dinoseb. The information presented is supported by experimental data from scientific literature and regulatory documents, offering a comprehensive overview for environmental fate assessment.

Executive Summary

Dinoseb acetate is an ester derivative of Dinoseb, a dinitrophenol herbicide. A critical factor governing the environmental persistence of this compound is its rapid hydrolysis to Dinoseb in the environment.[1][2] This transformation means that the long-term environmental fate and persistence of this compound are primarily dictated by the characteristics of Dinoseb. Dinoseb itself is characterized by low to moderate persistence in soil and water, with its degradation influenced by factors such as microbial activity, sunlight, soil type, and pH.

Data Presentation: Quantitative Comparison of Environmental Persistence

The following tables summarize the available quantitative data on the environmental half-life of Dinoseb. Due to its rapid conversion, specific persistence data for this compound is limited; its persistence is intrinsically linked to the formation and subsequent degradation of Dinoseb.

Table 1: Environmental Half-life of Dinoseb in Soil

Soil TypeHalf-life (days)Conditions
Field Soil5 - 31Not specified[2]
Sandy Loam~100Vadose zone, in the absence of volatilization[3]
Silt-LoamHigher degradation rates than loamy-sandLaboratory study[4]
Various Idaho SoilsNot influenced by previous exposure historyLaboratory study[4]

Table 2: Environmental Half-life of Dinoseb in Water

Water SystemHalf-life (days)Conditions
Surface Water14 - 18Photodegradation[3]
Aquatic Systems (pH 4-9)StableHydrolysis at 25°C over 30 days[5]
Water12Photolysis[1]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for assessing the environmental fate of pesticides. Key experimental protocols are outlined below.

Hydrolysis Studies

Hydrolysis studies are conducted to determine the rate of abiotic degradation in water as a function of pH. These experiments are typically performed in sterile aqueous buffer solutions at pH 4, 7, and 9, incubated in the dark at a constant temperature.[6] The concentration of the test substance and the formation of hydrolysis products are monitored over time. Standard guidelines for these studies are provided by the Organisation for Economic Co-operation and Development (OECD) Guideline 111 and the U.S. Environmental Protection Agency (US EPA) OCSPP 835.2120.[6]

Soil Degradation Studies

The persistence and degradation of pesticides in soil are evaluated through laboratory and field studies. Laboratory studies often involve incubating the pesticide in different soil types under controlled conditions of temperature, moisture, and light. The rate of disappearance of the parent compound and the formation and decline of metabolites are measured over time. Field studies provide more realistic data on pesticide dissipation under natural environmental conditions. Methodologies for these studies are detailed in guidelines such as those from the OECD and US EPA.

Analytical Methods

The quantification of Dinoseb and its acetate form in environmental samples is crucial for persistence studies. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile and semi-volatile organic compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of a wide range of pesticide residues in complex matrices like soil and water.[7]

Sample preparation often involves solvent extraction followed by a cleanup step to remove interfering substances.

Mandatory Visualization: Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways for this compound and Dinoseb.

G cluster_dinoseb_acetate This compound Degradation This compound This compound Dinoseb Dinoseb This compound->Dinoseb Rapid Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Rapid Hydrolysis

Initial degradation of this compound.

G cluster_dinoseb Dinoseb Degradation Pathways Dinoseb Dinoseb Amino-Dinoseb Amino-Dinoseb Dinoseb->Amino-Dinoseb Microbial Reduction (Anaerobic) Photodegradation Products Photodegradation Products Dinoseb->Photodegradation Products Photodegradation Diamino-Dinoseb Diamino-Dinoseb Amino-Dinoseb->Diamino-Dinoseb Microbial Reduction (Anaerobic) Further Degradation Products Further Degradation Products Diamino-Dinoseb->Further Degradation Products

Primary degradation pathways of Dinoseb.

Conclusion

The environmental persistence of this compound is short-lived due to its rapid hydrolysis to Dinoseb. Therefore, the environmental risk assessment of this compound should primarily focus on the known persistence and toxicity of Dinoseb. Dinoseb exhibits low to moderate persistence in the environment, with its degradation being influenced by a combination of microbial and photochemical processes. The rate of degradation can vary significantly depending on environmental conditions, highlighting the importance of considering site-specific factors in risk assessments.

References

A Comparative Guide to the Validation of Biomarkers for Dinoseb Acetate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for assessing exposure to Dinoseb (B1670700) acetate (B1210297), a dinitrophenol herbicide of significant toxicological concern. Due to its ban in many regions, recent data on human exposure biomarkers is limited. This document, therefore, synthesizes information from related dinitrophenolic compounds and established toxicological principles to propose a validation strategy for reliable exposure assessment. We present potential biomarkers, detailed analytical methodologies for their detection, and a workflow for their validation, supported by experimental data from analogous compounds.

Introduction to Dinoseb Acetate and its Toxicological Profile

This compound is a selective, non-systemic herbicide that functions by uncoupling oxidative phosphorylation.[1][2] This disruption of cellular energy production is the primary mechanism of its toxicity.[3][4] this compound itself is a derivative of Dinoseb and can be hydrolyzed in the environment and likely in vivo to form Dinoseb.[5] Due to its high toxicity, including potential reproductive and developmental effects, its use has been widely discontinued.[1][5] However, exposure may still occur through environmental persistence or its use in some regions.[6]

Proposed Metabolic Pathway of this compound

The metabolism of this compound is anticipated to involve the hydrolysis of the acetate group to yield Dinoseb. Subsequent metabolism of Dinoseb likely proceeds through the reduction of its nitro groups. Based on studies of Dinoseb degradation under reducing conditions, a proposed pathway involves the sequential reduction of the nitro groups to amino groups, followed by hydroxylation.[7]

G cluster_absorption Absorption & Initial Metabolism cluster_phase1 Phase I Metabolism (Reduction) cluster_phase2 Phase II Metabolism & Excretion Dinoseb_acetate This compound Dinoseb Dinoseb Dinoseb_acetate->Dinoseb Hydrolysis Amino_nitro_metabolite Amino-nitro Metabolite Dinoseb->Amino_nitro_metabolite Nitroreduction Diamino_metabolite Diamino Metabolite Amino_nitro_metabolite->Diamino_metabolite Nitroreduction Conjugated_metabolites Conjugated Metabolites (e.g., Glucuronides) Diamino_metabolite->Conjugated_metabolites Urinary_excretion Urinary Excretion Conjugated_metabolites->Urinary_excretion

Proposed metabolic pathway of this compound.

Potential Biomarkers for this compound Exposure

Direct comparative data for this compound biomarkers is scarce. However, based on the metabolism of related nitroaromatic compounds like dinitrotoluene, a panel of potential biomarkers can be proposed for validation. The ideal biomarker should be specific, sensitive, and have a clear correlation with the exposure level.

Biomarker CategorySpecific BiomarkerMatrixRationale
Parent Compound & Primary Metabolite This compoundBlood, UrineDirect evidence of exposure to the original compound.
DinosebBlood, UrinePrimary hydrolysis product, indicating exposure to this compound or Dinoseb itself.
Phase I Metabolites Amino-nitro-sec-butylphenolUrineProduct of the initial reduction of a nitro group, indicating metabolic processing.
Diamino-sec-butylphenolUrineFurther reduction product, potentially indicating higher exposure levels or specific metabolic pathways.
Oxidative Stress Markers Malondialdehyde (MDA)Blood, UrineUncoupling of oxidative phosphorylation can lead to increased oxidative stress.
8-hydroxy-2'-deoxyguanosine (8-OHdG)UrineA marker of oxidative DNA damage resulting from cellular stress.
Catalase and Superoxide Dismutase (SOD) ActivityBloodChanges in the activity of these antioxidant enzymes can indicate a response to oxidative stress.
DNA Adducts Dinoseb-DNA AdductsBlood (Leukocytes)Covalent binding of reactive metabolites to DNA can serve as a biomarker of effective dose.

Experimental Protocols for Biomarker Validation

The validation of the proposed biomarkers requires robust and sensitive analytical methods. Below are detailed protocols for the extraction and analysis of dinitrophenolic compounds and their metabolites from biological matrices, primarily urine and blood.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: Centrifuge a 5 mL urine sample to remove particulate matter. Adjust the pH to < 3 with hydrochloric acid.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of methanol or acetonitrile (B52724).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte (Dinoseb, its metabolites, and internal standards) must be optimized. For example, for Dinoseb, this could involve monitoring the transition from its deprotonated molecule [M-H]⁻ to specific fragment ions.

  • Quantification: Generate a calibration curve using standards of known concentrations. The limit of quantitation for similar methods has been reported to be as low as 0.001 µg/g.[1]

Experimental Protocol for Oxidative Stress Biomarkers

Commercial ELISA kits are widely available for the quantification of MDA and 8-OHdG in urine and plasma. Spectrophotometric assays can be used to measure the activity of catalase and SOD in red blood cell lysates.

Workflow for Biomarker Validation

The validation of a new biomarker is a multi-step process that ensures its analytical reliability and clinical relevance.

G Assay_Development Assay Development & Optimization Analytical_Validation Analytical Validation (Accuracy, Precision, Specificity, Linearity, LLOQ) Assay_Development->Analytical_Validation Sample_Stability Sample Stability Assessment (Freeze-thaw, short & long-term) Analytical_Validation->Sample_Stability Reference_Ranges Establishment of Reference Ranges in Unexposed Population Sample_Stability->Reference_Ranges Exposure_Correlation Correlation with Exposure Levels (in vivo/in vitro models) Reference_Ranges->Exposure_Correlation Human_Studies Human Biomonitoring Studies (Occupational or Environmental Exposure) Exposure_Correlation->Human_Studies

Workflow for the validation of exposure biomarkers.

Comparison with Alternative Methodologies

Currently, the primary alternatives for assessing exposure to pesticides like this compound involve environmental monitoring of air, water, and soil, or measuring residues in food products. While these methods are crucial for understanding environmental contamination, they do not provide a direct measure of the absorbed dose in an individual. Biomonitoring using validated biomarkers offers a more accurate assessment of internal exposure and potential health risk.

For other dinitrophenolic compounds, historical methods included colorimetric assays. However, these lack the specificity and sensitivity of modern chromatographic techniques like LC-MS/MS and GC-MS.

Conclusion

The validation of reliable biomarkers for this compound exposure is essential for accurately assessing human health risks. This guide proposes a panel of potential biomarkers based on the known metabolism of Dinoseb and related compounds. The outlined experimental protocols, particularly the use of LC-MS/MS, provide the necessary sensitivity and specificity for their detection. The successful validation of these biomarkers through the proposed workflow will provide a critical tool for researchers, clinicians, and public health officials in monitoring and preventing the adverse health effects associated with this compound exposure.

References

A Comparative Study of the Metabolic Effects of Dinoseb Acetate in Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Dinoseb (B1670700) acetate (B1210297) across various species. Dinoseb, a dinitrophenolic herbicide now banned in many countries due to its high toxicity, continues to be a subject of toxicological and metabolic research. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation, leading to significant disruption of cellular energy metabolism. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected metabolic pathways to facilitate a comprehensive understanding of its species-specific effects.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb acetate, which is readily hydrolyzed to its active form, Dinoseb, acts as a protonophore.[1] In its undissociated form, it can readily pass through the inner mitochondrial membrane. It then releases a proton into the mitochondrial matrix and, in its anionic form, returns to the intermembrane space, effectively dissipating the proton motive force. This uncoupling of the proton gradient from ATP synthesis leads to a cascade of metabolic consequences, including increased oxygen consumption, a futile cycle of substrate oxidation without energy conservation, and a subsequent decrease in cellular ATP levels.[2][3][4] The energy that would have been used for ATP synthesis is instead dissipated as heat.[3]

Comparative Quantitative Data

The following tables summarize the acute toxicity and metabolic effects of Dinoseb in various species, highlighting the differences in sensitivity and metabolic response.

Table 1: Acute Toxicity of Dinoseb in Different Species

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral25 - 58[1][5]
RatDermal80[6]
MouseOral14 - 114[6]
Guinea PigOral25[1]
RabbitDermal80 - 200[1]
Various Bird SpeciesOral7 - 9[1]
Fathead Minnow (Pimephales promelas)Water (96h LC50)0.034 mg/L
Rainbow Trout (Oncorhynchus mykiss)Water (96h LC50)0.053 mg/L

Table 2: Comparative Metabolic Effects of Dinoseb

SpeciesExperimental SystemDinoseb ConcentrationObserved Metabolic EffectReference
RatIsolated Liver Mitochondria0.28 µMHalf-maximal stimulation of oxygen uptake[5][7]
RatPerfused Liver2.8 - 5.8 µMHalf-maximal stimulation of oxygen uptake[5][7]
RatPerfused Liver3.04 - 5.97 µMHalf-maximal inhibition of gluconeogenesis and ureagenesis[5][7]
Medaka (Oryzias latipes)Embryos50 and 75 ppbSignificant decrease in ATP and phosphocreatine (B42189) levels[7]
Medaka (Oryzias latipes)Embryos50 and 75 ppbIncreased lactate (B86563) concentration[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

dinoseb_pathway cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) O2 O₂ ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage H_in H+ ATP_synthase ATP Synthase H_in->ATP_synthase Proton Motive Force Dinoseb_out Dinoseb- H_out H+ H_out->H_in Proton Pumping ATP ATP ATP_synthase->ATP Dinoseb_in Dinoseb-H Dinoseb_in->H_out Proton Release Dinoseb_out->Dinoseb_in Proton Binding ADP ADP + Pi H2O H₂O O2->H2O Reduction Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress

Caption: Dinoseb uncouples oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane.

experimental_workflow cluster_sample_prep Sample Preparation cluster_exposure This compound Exposure cluster_analysis Metabolic Analysis cluster_data Data Interpretation sp1 Isolate Mitochondria (e.g., from rat liver) exp1 Incubate with varying concentrations of Dinoseb sp1->exp1 sp2 Prepare Cell Culture (e.g., Medaka embryos) sp2->exp1 a1 Measure Oxygen Consumption (Clark-type electrode) exp1->a1 a2 Quantify ATP/Phosphocreatine (HPLC-UV) exp1->a2 a3 Assess Cell Viability and Apoptosis exp1->a3 d1 Compare dose-response curves between species a1->d1 a2->d1 d2 Correlate metabolic changes with toxic endpoints a3->d2 d1->d2

Caption: A generalized workflow for studying the metabolic effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of Dinoseb's metabolic effects.

Measurement of Mitochondrial Oxygen Consumption

This protocol is adapted from standard methods for assessing mitochondrial respiration using a Clark-type oxygen electrode.

  • Isolation of Mitochondria: Mitochondria are typically isolated from fresh tissue (e.g., rat liver) by differential centrifugation in a buffered sucrose (B13894) solution to maintain their integrity.

  • Respirometry: The isolated mitochondria are suspended in a respiration buffer within a sealed, temperature-controlled chamber containing a Clark-type oxygen electrode.

  • Substrate Addition: Respiratory substrates, such as glutamate (B1630785) and malate (B86768) (for Complex I) or succinate (B1194679) (for Complex II), are added to initiate electron transport and oxygen consumption.

  • State 3 and State 4 Respiration: State 4 respiration (resting state) is measured after the addition of substrate. State 3 respiration (active state) is initiated by adding a known amount of ADP.

  • Uncoupler Addition: Dinoseb is then titrated into the chamber to determine its effect on the rate of oxygen consumption in the absence of ADP-stimulated ATP synthesis. The concentration that elicits a half-maximal respiratory rate is determined.

Quantification of ATP and Phosphocreatine by HPLC-UV

This protocol outlines the general steps for measuring high-energy phosphates in biological samples.

  • Sample Preparation: Biological samples (e.g., cell or tissue extracts from Medaka embryos) are rapidly frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in a perchloric acid solution to precipitate proteins and extract the nucleotides.

  • Neutralization: The acid extract is neutralized with a potassium carbonate solution.

  • Chromatographic Separation: The neutralized extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. An ion-pairing reagent is often included in the mobile phase to improve the retention and separation of the highly polar nucleotides.

  • Detection and Quantification: The eluting compounds are detected by their UV absorbance at a specific wavelength (typically 254 nm for adenine (B156593) nucleotides). The concentrations of ATP and phosphocreatine are determined by comparing their peak areas to those of known standards.

Conclusion

This compound exerts its potent metabolic effects by uncoupling oxidative phosphorylation, a mechanism that is conserved across a wide range of species. However, the sensitivity to this disruption varies significantly, as evidenced by the wide range of LD50 values and the different concentrations required to elicit metabolic changes in different experimental systems. The data presented in this guide highlight the pronounced toxicity of Dinoseb, particularly in avian and aquatic species. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the nuanced, species-specific metabolic consequences of exposure to this and other mitochondrial uncouplers. Further research is warranted to fill the existing gaps in our understanding of Dinoseb's metabolic impact on a broader range of invertebrate and amphibian species.

References

Unveiling the Teratogenic Potential of Dinoseb Acetate in Zebrafish Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of available toxicological data suggests that Dinoseb (B1670700) acetate (B1210297), a dinitrophenolic herbicide, likely poses a significant teratogenic risk to developing vertebrates. While direct experimental evidence in zebrafish (Danio rerio) is currently lacking for the acetate form, the well-documented developmental toxicity of its parent compound, Dinoseb, in mammalian models and its fundamental mechanism of action provide a strong basis for concern.[1][2][3][4] This guide synthesizes existing knowledge on Dinoseb, compares its potential effects with experimentally verified data from other pesticides in zebrafish, and provides standardized protocols for future investigations to definitively confirm its teratogenic potential in this robust model organism.

Overview of Dinoseb's Toxicological Profile

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a highly toxic compound known to interfere with cellular energy production.[1][3] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1][5][6][7][8][9] This process disrupts the formation of ATP, the main energy currency of the cell, and dissipates the energy as heat.[5][7] This disruption of cellular metabolism is particularly detrimental to the rapid cell proliferation and differentiation that occurs during embryonic development.[1]

Studies in rats, mice, and rabbits have demonstrated the teratogenic potential of Dinoseb, leading to various developmental abnormalities.[1][3] Furthermore, a screening assessment by the Canadian government noted developmental effects of Dinoseb in zebrafish assays.[2] Given that Dinoseb acetate is a derivative of Dinoseb, it is highly probable that it shares a similar toxicological profile.

Comparative Teratogenic Effects of Pesticides in Zebrafish

To contextualize the potential teratogenic risk of this compound, this section compares the known effects of other classes of pesticides that have been studied in zebrafish embryos. The zebrafish model is widely used for developmental toxicity screening due to its rapid external development, optical transparency, and genetic homology with humans.[10][11][12][13]

Pesticide ClassRepresentative Compound(s)Observed Teratogenic Effects in Zebrafish EmbryosReference(s)
Dinitroaniline Pendimethalin (B1679228)Impaired fin development, lordosis, scoliosis, blood congestion, impaired blood flow, reduced heartbeat, delayed vertebral ossification.[14][15]
Dicarboximide Fungicide IprodioneAbnormal somites, reduced retinal pigment, yolk sac edema, hatching failure, abnormal swim bladder, spinal curvature.[16]
Dithiocarbamate Fungicide ThiramAbnormal somites, reduced eye pigment, abnormal tail shape, yolk sac edema, hatching defects, curved spines, reduced heart rate.[17]
Organophosphate Insecticide ChlorpyrifosAxial malformations, delayed development, reduced head size, cardiac edema.
Glyphosate-based Herbicide GlyphosateCraniofacial abnormalities, tail malformations, cardiac edema.[18]
Dicamba Herbicide DicambaYolk sac edema, hemorrhage, spinal and eye malformations, developmental delay, reduced hatching rate.[19]
Insect Growth Regulators Diflubenzuron, PyriproxyfenBody malformations, hatching failure, cardiovascular abnormalities.[20][21][22]

Based on the mechanism of action of Dinoseb, exposure of zebrafish embryos to this compound is anticipated to result in a range of developmental abnormalities. These could include, but are not limited to, growth retardation, developmental delays, cardiac edema, and craniofacial malformations, similar to those observed with other pesticides that interfere with fundamental cellular processes.

Experimental Protocols

To definitively assess the teratogenic potential of this compound in zebrafish, standardized experimental protocols are essential. The following outlines a typical Zebrafish Embryo Developmental Toxicity Assay (ZEDTA).[10][11][23]

Zebrafish Husbandry and Embryo Collection
  • Adult zebrafish (Danio rerio) are maintained in a recirculating aquaculture system with controlled water quality parameters (pH 7.0-8.0, conductivity 500-1500 µS/cm, temperature 26-28.5°C) and a 14:10 hour light:dark photoperiod.

  • Embryos are obtained from natural spawning of healthy adult fish.

  • Fertilized eggs are collected within 30 minutes of spawning and washed with system water.

  • Healthy, fertilized embryos are selected under a stereomicroscope for subsequent experiments.

Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
  • Exposure Period: Healthy embryos are exposed to various concentrations of this compound from approximately 4-6 hours post-fertilization (hpf) to 5 days post-fertilization (dpf).[10][12]

  • Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in embryo medium to achieve the desired final concentrations. A solvent control group (e.g., 0.5% v/v DMSO) and a negative control group (embryo medium only) are included.[23]

  • Experimental Setup: Embryos are individually placed in wells of a 24-well or 96-well plate containing the test solutions.[23] The plates are incubated at a constant temperature of 26-28°C.[23]

  • Endpoint Evaluation: Embryos and larvae are examined at specific time points (e.g., 24, 48, 72, 96, and 120 hpf) for a range of endpoints:

    • Mortality: Coagulated embryos, lack of heartbeat, and lack of somite formation.

    • Teratogenic Effects: Yolk sac edema, pericardial edema, spinal curvature (scoliosis, lordosis), craniofacial malformations, tail abnormalities, eye defects, and hatching rate.[16][17][19]

  • Data Analysis: The 50% lethal concentration (LC50) and the 50% effective concentration (EC50) for specific malformations are calculated. A Teratogenic Index (TI) is determined by the ratio of LC50 to EC50. A TI value greater than a predefined threshold (often ≥10) suggests a teratogenic potential.[10][11]

Mandatory Visualizations

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Day 0 cluster_1 Day 0 (4-6 hpf) cluster_2 Days 1-5 cluster_3 Day 5 A Adult Zebrafish Spawning B Embryo Collection (0 hpf) A->B C Selection of Healthy Embryos B->C D Exposure to this compound Concentrations C->D E Incubation at 26-28°C D->E F Daily Observation for Mortality and Malformations E->F G Final Endpoint Analysis F->G H Data Analysis (LC50, EC50, TI) G->H

Caption: Experimental workflow for the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA).

G cluster_0 Mitochondrial Inner Membrane cluster_1 Effect of Dinoseb ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump Proton_Gradient Proton Gradient (High H+) H_pump->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton_Leak Proton Leak Proton_Gradient->Proton_Leak disrupts ATP_Production ATP Production ATP_Synthase->ATP_Production No_ATP ATP Synthesis Inhibition Dinoseb Dinoseb Dinoseb->Proton_Leak Heat Heat Dissipation Proton_Leak->Heat Proton_Leak->No_ATP

Caption: Mechanism of Dinoseb as an uncoupler of oxidative phosphorylation.

References

Evaluating the Reproducibility of Dinoseb's Developmental Toxicity in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key studies investigating the developmental and reproductive toxicity of Dinoseb in rats. Dinoseb, the active compound to which Dinoseb acetate (B1210297) rapidly hydrolyzes, has been the subject of numerous toxicological evaluations. Understanding the reproducibility of these findings is critical for accurate risk assessment and future research. This guide presents quantitative data from two comparable studies in structured tables, details their experimental methodologies, and visualizes the experimental workflow and the compound's mechanism of action.

Comparison of Reproductive and Developmental Toxicity Data

The following tables summarize the key quantitative findings from two independent studies on the effects of orally administered Dinoseb in rats.

Table 1: Comparison of Reproductive Toxicity Endpoints in Male and Female Rats

EndpointFuruhashi et al. (2008)[1]Matsumoto et al. (2010)[2]
Animal Strain Crj:CD(SD)IGSCrj:CD(SD)IGS
Compound DinosebDinoseb
Administration Oral gavageOral gavage
Dosage (mg/kg/day) - Males 0, 0.78, 2.33, 7.0-
Dosage (mg/kg/day) - Females 0, 0.78, 2.33, 7.00, 8.0, 10.0
Male LOAEL (Lowest Observed Adverse Effect Level) 0.78 mg/kg/day (based on increased hematocrit)Not Assessed
Female NOAEL (No Observed Adverse Effect Level) 0.78 mg/kg/day-
Key Male Reproductive Effects Decreased sperm motility, increased abnormal sperm at 7.0 mg/kg/day.[1]Not Assessed
Key Female Reproductive Effects 8 deaths and 2 moribund at 7.0 mg/kg/day during late pregnancy.[1]2 deaths at 10 mg/kg/day.[2]

Table 2: Comparison of Developmental Toxicity Endpoints in Rat Fetuses

EndpointFuruhashi et al. (2008)[1]Matsumoto et al. (2010)[2]
Animal Strain Crj:CD(SD)IGSCrj:CD(SD)IGS
Compound DinosebDinoseb
Administration Oral gavageOral gavage
Dosage (mg/kg/day) 0, 0.78, 2.33, 7.00, 8.0, 10.0
Developmental NOAEL 2.33 mg/kg/day[1]-
Maternal Toxicity Significant decrease in body weight gain at 7.0 mg/kg/day.[1]Significantly decreased body weight gain and food consumption at 8.0 and 10.0 mg/kg/day.[2]
Fetal Body Weight Significantly lowered at 7.0 mg/kg/day.Significantly lower at 8.0 and 10.0 mg/kg/day.[2]
Malformations Not significantly increased.Increased incidences of external and skeletal malformations at 10 mg/kg/day, including microphthalmia.[2]
Skeletal Variations Not specified.Delayed skeletal ossification at 8.0 and 10.0 mg/kg/day.[2]

Experimental Protocols

To facilitate the evaluation of reproducibility, the detailed methodologies from the cited studies are outlined below.

Furuhashi et al. (2008): Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test[1]
  • Test Substance: Dinoseb (2-sec-butyl-4,6-dinitrophenol)

  • Vehicle: Corn oil

  • Animal Model: Crj:CD(SD)IGS rats

  • Groups: Four groups of 6 male and 12 female rats each.

  • Dosage and Administration: Dinoseb was administered daily by oral gavage at doses of 0, 0.78, 2.33, or 7.0 mg/kg body weight/day.

  • Dosing Duration:

    • Males: For a total of 42 days, starting 14 days before mating.

    • Females: For a total of 44-48 days, starting 14 days before mating until day 6 of lactation.

  • Mating: One male and one female from the same dose group were paired.

  • Endpoints Evaluated:

    • Parental Animals: Clinical signs, body weight, food consumption, hematology, clinical biochemistry, organ weights, and histopathology. Sperm analysis was conducted on males.

    • Offspring: Number of live and dead pups, pup body weight, and external abnormalities.

Matsumoto et al. (2010): Prenatal Developmental Toxicity Study[2]
  • Test Substance: Dinoseb (2-sec-butyl-4,6-dinitrophenol)

  • Vehicle: Corn oil

  • Animal Model: Pregnant Crj:CD(SD)IGS rats

  • Groups: Three groups of pregnant rats.

  • Dosage and Administration: Dinoseb was administered daily by oral gavage at doses of 0, 8.0, or 10.0 mg/kg body weight/day. A separate experiment also evaluated administration through diet.

  • Dosing Duration: Gestation days 6 to 15.

  • Endpoints Evaluated:

    • Dams: Clinical signs, body weight, food consumption, and necropsy findings.

    • Fetuses: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations were performed.

Visualizing the Research

Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved in the cited research, the following diagrams illustrate the general experimental workflow for a combined reproductive and developmental toxicity study and the molecular mechanism of action of Dinoseb.

G cluster_pre_mating Pre-Mating Period (14 days) cluster_mating Mating Period cluster_gestation Gestation Period cluster_parturition Parturition & Lactation cluster_termination Study Termination acclimatization Acclimatization group_allocation Group Allocation acclimatization->group_allocation daily_dosing_pre Daily Dosing (Oral Gavage) group_allocation->daily_dosing_pre mating Pairing (1 Male : 1 Female) daily_dosing_pre->mating necropsy_males Male Necropsy daily_dosing_gestation Continued Daily Dosing (Females) mating->daily_dosing_gestation maternal_monitoring Maternal Monitoring (Body Weight, Food Consumption) daily_dosing_gestation->maternal_monitoring parturition Delivery maternal_monitoring->parturition daily_dosing_lactation Continued Daily Dosing (Females until Day 6) parturition->daily_dosing_lactation pup_evaluation Pup Evaluation (Viability, Weight, Abnormalities) daily_dosing_lactation->pup_evaluation necropsy_dams Dam Necropsy pup_evaluation->necropsy_dams sperm_analysis Sperm Analysis necropsy_males->sperm_analysis

Fig. 1: Experimental workflow for a combined reproductive/developmental toxicity screening test.

Dinoseb's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the production of ATP, the main energy currency of the cell.

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain H_high ETC->H_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase H_high->ATP_Synthase Flows through Dinoseb Dinoseb H_high->Dinoseb Transports H+ across membrane Proton_Gradient Proton Gradient Dinoseb->Proton_Gradient Disrupts

Fig. 2: Dinoseb uncoupling oxidative phosphorylation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. Dinoseb acetate (B1210297), a highly toxic and environmentally hazardous substance, requires strict adherence to disposal protocols. This guide provides essential, step-by-step instructions for the safe management and disposal of Dinoseb acetate waste, grounded in established safety data.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its significant hazards. It is toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1] Furthermore, it is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child. Due to its hazardous nature, all personal contact, including inhalation, must be avoided.[2] Always wear appropriate personal protective equipment (PPE) when handling this substance.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A filter respirator for organic gases and particulates is necessary.[1][3]

  • Hand Protection: Wear protective gloves.[1][3]

  • Eye/Face Protection: Use a face shield or eye protection in combination with breathing protection.[1][3]

  • Body Protection: Wear protective clothing to prevent skin contact.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[2][4] Under the Resource Conservation and Recovery Act (RCRA), Dinoseb is classified as an acute hazardous waste with the EPA waste number P020.[2][5][6]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, well-ventilated area, away from heat sources and direct sunlight.[1][3]

  • The storage area should not have drain or sewer access to prevent environmental release.[1][3]

  • Ensure the container is stored separately from incompatible materials such as strong bases, oxidizing agents, and foodstuffs.[2][3]

2. Spill Management: In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Clear the area of all personnel and move upwind of the spill.[2]

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full required PPE.

  • Contain the Spill: For solid spills, sweep the substance into a covered, sealable container.[1][3][5][7] If appropriate, moisten the material first to prevent dusting.[1][3][5][7] For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Report the Spill: Notify your institution's environmental health and safety officer.

3. Final Disposal:

  • Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Documentation: Maintain all records of waste generation, storage, and disposal as required by regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related compound, Dinoseb.

PropertyValueSource(s)
This compound
Molecular FormulaC12H14N2O6[7]
Dinoseb
Molecular FormulaC10H12N2O5[2][5]
Melting Point38-42 °C[5]
Boiling Point55.2 °C[8]
Flash Point0 °C[8]
Specific Gravity1.265 @ 45 °C[2]
Water Solubility52 mg/L[2]
EPA Hazardous Waste No.P020[2][5]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Dinoseb_Acetate_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_management Waste Generation & Collection cluster_spill_response Spill Response Protocol cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a well-ventilated area A->B C Generate Waste (e.g., unused chemical, contaminated labware) B->C D Collect waste in a designated, labeled, sealed container C->D J Store waste container in a cool, well-ventilated, secure area D->J E Spill Occurs F Evacuate and Secure Area E->F G Don Full PPE F->G H Contain and Clean Spill G->H I Collect Spill Residue as Hazardous Waste H->I I->J K Arrange for pickup by a licensed hazardous waste disposal company J->K L Complete all required waste disposal documentation K->L

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Dinoseb Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Dinoseb acetate (B1210297). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Dinoseb and its derivatives are highly toxic and require stringent safety measures.

Hazard Identification and Classification

Dinoseb is classified as a hazardous substance with multiple risk factors.[1] It is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause serious eye irritation and is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[1][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]

Hazard ClassGHS ClassificationSignal Word
Acute Toxicity (Oral)Category 3Danger
Acute Toxicity (Dermal)Category 3Danger
Serious Eye Damage/IrritationCategory 2Warning
Germ Cell MutagenicityCategory 2Warning
CarcinogenicityCategory 2Warning
Reproductive ToxicityCategory 1BDanger
Hazardous to the Aquatic Environment (Acute)Category 1Warning
Hazardous to the Aquatic Environment (Chronic)Category 1Warning

This table summarizes the primary hazards associated with Dinoseb. Data sourced from multiple safety data sheets.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling Dinoseb acetate.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended.[4] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised. For prolonged or frequent contact, a protection class of 5 or higher (>240 minutes) is recommended.[1] Always wear unlined, elbow-length gloves.[4]
Body Protective clothing/OverallsWear chemical-resistant coveralls or a two-piece suit.[5] An apron should be worn when mixing, loading, or cleaning equipment.[4][5] Pant legs should be worn outside of boots to prevent chemicals from draining into them.[4][5]
Eyes/Face Goggles or Face ShieldUse snug-fitting, non-fogging goggles or a full-face shield.[4] For high-exposure situations, a face shield can be worn over goggles.[4]
Respiratory RespiratorA filter respirator for organic gases and particulates adapted to the airborne concentration of the substance is necessary.[2] Always wear a respirator during mixing or in situations with a high risk of inhalation.[4]
Feet Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles.[4][5]

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing Begin Experiment Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Experiment Complete Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: A high-level workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Dinoseb.

    • Ensure all required PPE is available and in good condition.

    • Work in a designated area with a chemical fume hood and ensure proper ventilation.[1]

    • Have an emergency eyewash station and safety shower readily accessible.[1]

  • Handling:

    • Wear all required PPE before handling the chemical.

    • When weighing the solid, avoid generating dust.[1] If appropriate, moisten the substance to prevent dusting.[2]

    • Use a non-sparking tool for handling.[6]

    • Keep containers tightly closed when not in use.[6]

    • Avoid contact with skin and eyes.[1]

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Clean up spills immediately, wearing appropriate PPE.[1]

    • For minor spills, use dry clean-up procedures and avoid generating dust.[1] You can also dampen the spilled material with water before sweeping.[1]

    • For major spills, evacuate the area and alert emergency responders.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

Emergency SituationImmediate Action
Inhalation Move the victim to fresh air and call for immediate medical attention.[7][8] If breathing is difficult, administer oxygen.[7]
Skin Contact Immediately remove all contaminated clothing.[6] Vigorously wash the exposed skin with soap and water.[7] Seek immediate medical attention.[2]
Eye Contact Flush eyes with lukewarm water for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][8] Give a slurry of activated charcoal in water to drink if the person is conscious.[7][8] Seek immediate medical attention.[2]
Spill For a minor spill, isolate the area and clean it up using appropriate PPE and cleanup materials.[1] For a major spill, evacuate the area and contact emergency services.[1][7] Isolate the spill area for at least 50 meters (150 feet) for liquids and 25 meters (75 feet) for solids.[7][9]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

Waste Disposal Decision Tree

Start Start Is Material Contaminated? Is Material Contaminated? Start->Is Material Contaminated? Unused this compound Unused this compound Is Material Contaminated?->Unused this compound No Contaminated Materials Contaminated Materials Is Material Contaminated?->Contaminated Materials Yes Segregate as Hazardous Waste Segregate as Hazardous Waste Unused this compound->Segregate as Hazardous Waste Contaminated Materials->Segregate as Hazardous Waste Label Container Label Container Segregate as Hazardous Waste->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Designated Area->Arrange for Licensed Disposal

Caption: A decision tree outlining the proper disposal path for this compound and contaminated materials.

Disposal Procedures
  • Waste Identification: Dinoseb is listed as an acute hazardous waste with the EPA waste number P020.[1][8] All materials that have come into contact with this compound, including empty containers, gloves, and cleaning materials, must be treated as hazardous waste.

  • Segregation and Storage:

    • Collect all this compound waste in designated, properly labeled, and sealed containers.[2][8]

    • Store waste containers in a secure, designated hazardous waste storage area.

    • Do not mix with other waste streams.

  • Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[1][3]

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.[3] This material and its container must be disposed of as hazardous waste.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.